Product packaging for Flumethasone Pivalate(Cat. No.:CAS No. 2002-29-1)

Flumethasone Pivalate

Numéro de catalogue: B1672883
Numéro CAS: 2002-29-1
Poids moléculaire: 494.6 g/mol
Clé InChI: JWRMHDSINXPDHB-OJAGFMMFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Flumethasone pivalate is a pivalate ester, a glucocorticoid, an 11beta-hydroxy steroid, a 17alpha-hydroxy steroid, a 20-oxo steroid, a fluorinated steroid, a 3-oxo-Delta(1),Delta(4)-steroid and a tertiary alpha-hydroxy ketone. It has a role as an anti-inflammatory drug and an antipruritic drug. It is functionally related to a flumethasone.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.
structure
See also: Flumethasone (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H36F2O6 B1672883 Flumethasone Pivalate CAS No. 2002-29-1

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36F2O6/c1-14-9-16-17-11-19(28)18-10-15(30)7-8-24(18,5)26(17,29)20(31)12-25(16,6)27(14,34)21(32)13-35-22(33)23(2,3)4/h7-8,10,14,16-17,19-20,31,34H,9,11-13H2,1-6H3/t14-,16+,17+,19+,20+,24+,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRMHDSINXPDHB-OJAGFMMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36F2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Flumethasone Pivalate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014801
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.07e-02 g/L
Record name Flumethasone Pivalate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014801
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2002-29-1
Record name Flumethasone pivalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2002-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flumethasone pivalate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flumetasone 21-pivalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.275
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUMETHASONE PIVALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DV09X6F21
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Flumethasone Pivalate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014801
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

219 °C (base only)
Record name Flumethasone Pivalate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014801
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

In-Depth Technical Guide: Glucocorticoid Receptor Binding Affinity of Flumethasone Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding affinity of Flumethasone Pivalate for the glucocorticoid receptor (GR). This compound, a synthetic corticosteroid, exerts its anti-inflammatory and immunosuppressive effects through high-affinity binding to the GR, initiating a cascade of genomic and non-genomic signaling events. This document details the quantitative binding affinity of Flumethasone, presents comparative data with other corticosteroids, outlines the experimental protocols for determining GR binding, and illustrates the core signaling pathways.

Introduction to this compound and the Glucocorticoid Receptor

This compound is a difluorinated corticosteroid ester recognized for its potent topical anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] Like other corticosteroids, its mechanism of action is primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[2] Upon binding, the GR undergoes a conformational change, translocates to the nucleus, and modulates the transcription of target genes, leading to the therapeutic effects.[2] The affinity of a corticosteroid for the GR is a critical determinant of its potency.[1][3]

Quantitative Analysis of Glucocorticoid Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a key parameter in drug development, indicating the concentration of the drug required to achieve a therapeutic effect. For the glucocorticoid receptor, this is often expressed as the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), or the relative binding affinity (RBA) compared to a standard glucocorticoid like dexamethasone.

Binding Affinity of Flumethasone

Flumethasone has demonstrated a high binding affinity for the human glucocorticoid receptor. In vitro studies have determined the IC50 value for Flumethasone to be 0.26 nM . This low nanomolar value signifies a very potent interaction with the receptor.

Comparative Binding Affinity of Corticosteroids
CompoundRelative Binding Affinity (RBA) vs. Dexamethasone (100)
Dexamethasone100
Fluticasone (B1203827) Furoate2989[4]
Mometasone Furoate2100[4]
Fluticasone Propionate (B1217596)1775[4]
Beclomethasone-17-Monopropionate1345[4]
Desisobutyryl-ciclesonide1212[4]
Budesonide935[4]
Triamcinolone Acetonide233[4]
Flunisolide190[4]
Beclomethasone Dipropionate53[4]
Ciclesonide12[4]

Note: The RBA values can vary between studies and experimental conditions.

Experimental Protocols for Determining Glucocorticoid Receptor Binding Affinity

The determination of GR binding affinity is crucial for the characterization of new corticosteroid compounds. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive)

This is a widely used method to determine the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the GR.

Objective: To determine the IC50 and subsequently the inhibitory constant (Ki) of a test compound for the GR.

Materials:

  • Purified human GR or cell/tissue lysates containing GR.

  • Radiolabeled ligand (e.g., [³H]dexamethasone).

  • Unlabeled test compound (e.g., this compound).

  • Assay buffer (e.g., Tris-HCl with protease inhibitors).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Preparation of Receptor: A cytosolic fraction containing the GR is prepared from a suitable source, such as cultured cells (e.g., A549) or tissues.

  • Assay Setup: A fixed concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.

  • Incubation: The reaction mixtures are incubated to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand using methods like dextran-coated charcoal adsorption or filtration through glass fiber filters.[5]

  • Quantification: The amount of bound radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Glucocorticoid Receptor Reporter Gene Assay

This cell-based assay measures the functional consequence of ligand binding, which is the activation of GR-mediated gene transcription.

Objective: To determine the potency of a test compound as a GR agonist or antagonist.

Materials:

  • A suitable mammalian cell line (e.g., HEK293) transfected with a GR expression vector and a reporter vector containing a glucocorticoid response element (GRE) linked to a reporter gene (e.g., luciferase).[6]

  • Cell culture medium and reagents.

  • Test compound (e.g., this compound).

  • Reference agonist (e.g., dexamethasone).

  • Luminometer.

Procedure:

  • Cell Culture and Transfection: Cells are cultured and co-transfected with the GR and reporter plasmids.

  • Compound Treatment: The transfected cells are treated with varying concentrations of the test compound (for agonist testing) or with a fixed concentration of a reference agonist in the presence of varying concentrations of the test compound (for antagonist testing).[6]

  • Incubation: Cells are incubated for a sufficient period to allow for gene expression (e.g., 18-24 hours).

  • Cell Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.[6]

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.

Visualization of Key Pathways and Workflows

Glucocorticoid Receptor Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of the glucocorticoid receptor.

Glucocorticoid_Signaling_Pathway Glucocorticoid Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., this compound) GR_complex GR-HSP90-HSP70 Complex GC->GR_complex Binding GR_GC Activated GR-GC Complex GR_complex->GR_GC Conformational Change & HSP Dissociation GR_dimer GR Dimer GR_GC->GR_dimer Nuclear Translocation & Dimerization GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binding to DNA Transcription Gene Transcription (Anti-inflammatory proteins) GRE->Transcription Modulation of Transcription

Caption: Classical genomic signaling pathway of the glucocorticoid receptor.

Experimental Workflow for Competitive Radioligand Binding Assay

The diagram below outlines the key steps in a competitive radioligand binding assay.

Radioligand_Binding_Assay_Workflow Competitive Radioligand Binding Assay Workflow prep 1. Prepare Receptor (GR-containing lysate) setup 2. Assay Setup (Incubate GR, Radioligand, & Competitor) prep->setup incubate 3. Incubate to Equilibrium setup->incubate separate 4. Separate Bound from Free Ligand incubate->separate quantify 5. Quantify Bound Radioactivity separate->quantify analyze 6. Data Analysis (Determine IC50/Ki) quantify->analyze

Caption: Workflow of a competitive radioligand binding assay.

Logical Relationship of GR Binding Affinity

This diagram illustrates the inverse relationship between binding affinity (as measured by IC50 or Kd) and the potency of a glucocorticoid.

Binding_Affinity_Relationship Relationship between Binding Affinity and Potency HighAffinity High Binding Affinity (Low IC50/Kd) LowConcentration Low Concentration Required for Effect HighAffinity->LowConcentration leads to HighPotency High Potency LowConcentration->HighPotency results in

Caption: Relationship between GR binding affinity and glucocorticoid potency.

Conclusion

This compound is a potent corticosteroid characterized by a high binding affinity for the glucocorticoid receptor, as evidenced by its low nanomolar IC50 value. This strong interaction is the basis for its significant anti-inflammatory and immunosuppressive activities. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and characterize the properties of this compound and other novel glucocorticoid receptor modulators. A comprehensive understanding of GR binding kinetics is paramount for the rational design of next-generation corticosteroids with improved therapeutic profiles.

References

Structural Activity Relationship Studies of Flumethasone Pivalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumethasone Pivalate (B1233124) is a moderately potent synthetic corticosteroid of the glucocorticoid class of steroid hormones, utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2][3] As a difluorinated corticosteroid ester, its chemical structure is pivotal to its therapeutic efficacy. This technical guide delves into the core principles of the structural activity relationship (SAR) of Flumethasone Pivalate, providing a comprehensive overview of its mechanism of action, the influence of its structural components on biological activity, and detailed experimental protocols for its evaluation. While specific quantitative SAR data for a series of this compound analogs is not extensively available in the public domain, this guide extrapolates from the well-established SAR of corticosteroids to elucidate the key features governing its potency and function.

Introduction to this compound

This compound is a synthetic glucocorticoid characterized by fluorine substitutions at the 6α and 9α positions of the steroid nucleus.[4] It is the 21-pivalate ester of Flumethasone. This structural modification significantly enhances its glucocorticoid activity compared to hydrocortisone.[4] Like other corticosteroids, its primary mechanism of action is through binding to the intracellular glucocorticoid receptor (GR), which then acts as a ligand-activated transcription factor to modulate the expression of target genes, ultimately leading to potent anti-inflammatory and immunosuppressive effects.[5]

Mechanism of Action and Signaling Pathway

The anti-inflammatory actions of this compound are mediated through its interaction with the glucocorticoid receptor. The binding of this compound to the cytoplasmic GR triggers a conformational change, leading to the dissociation of chaperone proteins, dimerization of the receptor, and its subsequent translocation into the nucleus. Within the nucleus, the GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby activating their transcription. This process is known as transactivation. Conversely, the activated GR can also repress the transcription of pro-inflammatory genes by interfering with the activity of other transcription factors, such as NF-κB and AP-1, a process termed transrepression.[6]

Glucocorticoid Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FP Flumethasone Pivalate GR_complex GR-Hsp90 Complex FP->GR_complex Binding GR_FP Activated GR (Dimer) GR_complex->GR_FP Dissociation of Hsp90 & Dimerization GR_FP_nuc Activated GR (Dimer) GR_FP->GR_FP_nuc Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GR_FP_nuc->GRE Binding NFkB NF-κB / AP-1 GR_FP_nuc->NFkB Protein-Protein Interaction Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription GRE->Anti_Inflammatory_Genes Transactivation Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Pro_Inflammatory_Genes Inhibition (Transrepression) Inflammation_Reduction Reduction of Inflammation Anti_Inflammatory_Genes->Inflammation_Reduction Pro_Inflammatory_Genes->Inflammation_Reduction

Caption: Glucocorticoid receptor signaling pathway for this compound.

Structural Activity Relationship (SAR) of this compound

The biological activity of this compound is intrinsically linked to its chemical structure. The following sections detail the contribution of key structural motifs to its glucocorticoid potency.

Core Steroid Nucleus (Pregnane Skeleton)

The foundational four-ring pregnane (B1235032) skeleton is essential for binding to the glucocorticoid receptor. Specific substitutions on this core structure dictate the potency and selectivity of the molecule.

Key Structural Features and Their Impact on Activity
  • 3-keto and Δ4,5 double bond in Ring A: These features are crucial for both glucocorticoid and mineralocorticoid activity.[7]

  • Δ1,2 double bond in Ring A: The introduction of a double bond between carbons 1 and 2 selectively enhances glucocorticoid activity.[7]

  • 6α-Fluorination: The fluorine atom at the 6α position significantly increases glucocorticoid potency.[4][5] The high electronegativity of fluorine is thought to alter the conformation of the A-ring, leading to a higher binding affinity for the GR.[5]

  • 9α-Fluorination: Fluorination at the 9α position also markedly enhances both glucocorticoid and mineralocorticoid activity, possibly due to an electron-withdrawing effect on the nearby 11β-hydroxyl group.[4]

  • 11β-Hydroxyl Group: This group is essential for glucocorticoid activity, as it is believed to form a key hydrogen bond with the glucocorticoid receptor.

  • 16α-Methyl Group: Substitution at the C-16 position, in this case with a methyl group, is known to reduce or eliminate mineralocorticoid (salt-retaining) activity, thereby increasing the selectivity for glucocorticoid effects.[7]

  • 17α-Hydroxyl and 21-Pivalate Ester: The 17α-hydroxyl group is important for activity. The esterification of the 21-hydroxyl group with pivalic acid to form the pivalate ester influences the lipophilicity and pharmacokinetic profile of the drug, enhancing its topical delivery and duration of action.

SAR_Logic cluster_sar Structural Modifications and Their Effects Potency Increased Glucocorticoid Potency Selectivity Increased Glucocorticoid Selectivity Topical_Delivery Enhanced Topical Delivery & Duration F_6a 6α-Fluorination F_6a->Potency F_9a 9α-Fluorination F_9a->Potency Me_16a 16α-Methylation Me_16a->Selectivity Pivalate_21 21-Pivalate Ester Pivalate_21->Topical_Delivery Delta1 Δ1 Double Bond Delta1->Potency

Caption: Logical relationships in the SAR of this compound.

Quantitative Data and Comparative Analysis

CompoundRelative Receptor Affinity (RRA)aIC50 for GM-CSF Release Inhibition (M)bEC50 for β2-Receptor Transcription (M)c
Dexamethasone1002.2 x 10-93.6 x 10-8
Budesonide-5.0 x 10-111.1 x 10-9
Fluticasone (B1203827) Propionate (B1217596)1910[8]1.8 x 10-119.8 x 10-10
Mometasone (B142194) Furoate2200[9]--
This compound Not ReportedNot ReportedNot Reported
a Relative to Dexamethasone = 100.
b,c Data from studies on A549 cells.[6]

One study noted that in a vasoconstrictor assay, fluclorolone acetonide was demonstrated to be superior to this compound, though quantitative data was not provided.[10]

Experimental Protocols

The evaluation of the structural activity relationship of corticosteroids like this compound relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Glucocorticoid Receptor Binding Assay (Radioligand Competition)

This assay determines the binding affinity of a test compound for the glucocorticoid receptor.

  • Objective: To determine the Ki of a test compound for the human glucocorticoid receptor.

  • Materials: Recombinant human GR, [3H]-Dexamethasone (radioligand), assay buffer, test compound, reference compound (unlabeled Dexamethasone), 96-well plate, filter plate, scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound and the reference compound.

    • In a 96-well plate, add the assay buffer, recombinant human GR, and a fixed concentration of [3H]-Dexamethasone.

    • Add the diluted test compound or reference compound to the respective wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand with an excess of unlabeled Dexamethasone).

    • Incubate the plate at 4°C for 18 hours to allow the binding to reach equilibrium.

    • Transfer the contents of the wells to a filter plate and wash with cold assay buffer to separate the receptor-bound radioligand from the free radioligand.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

GR_Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - Serial dilutions of test compound - GR, [3H]-Dexamethasone start->prep_reagents plate_setup Plate Setup: - Add reagents to 96-well plate - Include controls (total & non-specific binding) prep_reagents->plate_setup incubation Incubate at 4°C for 18h plate_setup->incubation filtration Filter and Wash to separate bound from free ligand incubation->filtration measurement Measure Radioactivity (Scintillation Counting) filtration->measurement analysis Data Analysis: - Plot dose-response curve - Calculate IC50 and Ki measurement->analysis end End analysis->end

References

Synthesis and Chemical Characterization of Flumethasone Pivalate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Flumethasone (B526066) Pivalate, a synthetic glucocorticoid. The document details the synthetic pathway from its immediate precursor, Flumethasone, and outlines the analytical methodologies for its chemical characterization, including chromatographic and spectroscopic techniques. All quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Synthesis of Flumethasone Pivalate

This compound is synthesized from its precursor, Flumethasone, through an esterification reaction. Flumethasone itself is a corticosteroid that can be produced via a multi-step synthesis from commercially available starting materials[1][2]. The final step in the formation of this compound involves the esterification of the primary hydroxyl group at the C21 position of Flumethasone with pivalic acid or a reactive derivative thereof, such as pivaloyl chloride[3].

Synthesis of Flumethasone (Precursor)

The synthesis of Flumethasone is a complex process involving several key transformations of a steroid backbone. A representative synthetic pathway is outlined in a patent, which includes steps such as ketal protection, epoxidation, fluorination, and dehydrogenation to yield the Flumethasone core structure[2].

Esterification of Flumethasone to this compound

The conversion of Flumethasone to this compound is achieved through esterification of the C21 hydroxyl group. A general and effective method for this transformation involves the use of pivaloyl chloride in the presence of a base and a catalyst to overcome the steric hindrance of the pivaloyl group[3].

Reaction: Flumethasone + Pivaloyl Chloride → this compound

Experimental Protocol:

  • Dissolution: Dissolve Flumethasone (1.0 equivalent) in a suitable anhydrous aprotic solvent such as dichloromethane (B109758) or pyridine (B92270).

  • Addition of Base and Catalyst: Add a base, typically pyridine or triethylamine (B128534) (1.5 equivalents), to the solution to act as an acid scavenger. A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 equivalents) is also added to accelerate the reaction[3].

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add pivaloyl chloride (1.2 equivalents) dropwise to the stirred solution[3].

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by a suitable chromatographic technique such as Thin Layer Chromatography (TLC)[3].

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is then separated, washed with water and brine, and dried over an anhydrous drying agent like sodium sulfate[3].

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound[3].

Diagram of Synthesis Pathway:

Synthesis_Pathway Flumethasone Flumethasone Reaction Esterification Flumethasone->Reaction Pivaloyl_Chloride Pivaloyl Chloride Pivaloyl_Chloride->Reaction Base_Catalyst Pyridine/DMAP Base_Catalyst->Reaction Solvent Dichloromethane Solvent->Reaction Flumethasone_Pivalate This compound Reaction->Flumethasone_Pivalate

Caption: Synthesis of this compound from Flumethasone.

Chemical Characterization of this compound

A thorough chemical characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. This involves a combination of chromatographic and spectroscopic techniques.

Chromatographic Analysis

Chromatographic methods are employed to assess the purity of this compound and to quantify it in various matrices.

Table 1: Chromatographic Methods for this compound Analysis

TechniqueStationary PhaseMobile PhaseFlow RateDetectionReference(s)
HPLC ODS (C18) ColumnAcetonitrile:Water (70:30, v/v)1 mL/minUV at 235 nm[4]
UHPLC Inertsil ODS 5 µm C18Acetonitrile:Phosphate Buffer (pH 3) (65:35, v/v)-Photodiode Array (PDA)[5][6]
TLC Silica Gel 60 F254Benzene:Hexane:Acetone:Formic Acid (5:4:2:0.13, by volume)-Densitometric at 235 nm[4]
TLC Silica Gel Aluminum Plates F254Benzene:Ethyl Acetate:Formic Acid (5:5:0.2, by volume)-Densitometric at 250 nm[5][6]

Experimental Protocol for HPLC Analysis:

  • Sample Preparation: For bulk drug substance, accurately weigh and dissolve the sample in the mobile phase to a known concentration. For formulations like creams, an extraction step is necessary. For instance, the cream can be dispersed in a suitable organic solvent like methanol (B129727), heated to melt the base, and the drug-containing solvent layer separated and filtered before injection[7][8].

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions: Set the column, mobile phase, flow rate, and detection wavelength as detailed in Table 1.

  • Analysis: Inject the prepared sample and a standard solution of this compound for comparison. The purity is determined by the area percentage of the principal peak.

Diagram of Analytical Workflow:

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Chromatographic/Spectroscopic Analysis cluster_Data Data Processing Weighing Weighing Dissolution Dissolution/Extraction Weighing->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection Filtration->Injection Separation Separation (e.g., HPLC) Injection->Separation Detection Detection (e.g., UV, MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification/Purity Assessment Integration->Quantification

Caption: General workflow for the analysis of this compound.

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation and confirmation of the synthesized this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube[9][10][11]. Ensure the sample is free of particulate matter by filtering if necessary[9].

  • Instrumentation: Use a high-resolution NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Steroid Core
C1~6.0-6.2~120-125
C2~6.2-6.4~125-130
C3-~185-190 (C=O)
C4~7.0-7.2~150-155
C5-~135-140
C6~5.0-5.4 (CHF)~90-95 (CHF)
C9-~100-105 (CF)
C11~4.2-4.5 (CHOH)~70-75 (CHOH)
C16-CH₃~0.8-1.0~15-20
C18-CH₃~0.9-1.1~15-20
C19-CH₃~1.2-1.4~20-25
C21-CH₂~4.8-5.2~65-70
Pivalate Moiety
C=O-~175-180
C(CH₃)₃-~35-40
C(CH₃)₃~1.2-1.3~25-30

Note: These are predicted values based on the structure and typical chemical shifts for similar functional groups. Actual experimental values may vary.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Experimental Protocol for MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS).

  • Analysis: Introduce the sample into the ion source. The resulting mass spectrum will show the molecular ion peak and various fragment ions.

Table 3: Key Mass Spectrometry Data for this compound

ParameterValueReference
Molecular Formula C₂₇H₃₆F₂O₆
Molecular Weight 494.57 g/mol
Major Fragment Ions (m/z) To be determined experimentally. Expected fragments would correspond to the loss of the pivaloyl group, water, and parts of the steroid nucleus.

2.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol for IR Analysis:

  • Sample Preparation: Prepare the sample as a KBr pellet or a mull.

  • Instrumentation: Use an FTIR spectrometer.

  • Analysis: Acquire the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

Table 4: Expected Characteristic IR Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)
O-H (hydroxyl)3200-3600 (broad)
C-H (alkane)2850-3000
C=O (ketone, α,β-unsaturated)1650-1670
C=O (ester)1725-1745
C=C (alkene)1600-1650
C-O (ester, alcohol)1000-1300
C-F1000-1400

Note: These are expected ranges based on the functional groups present in this compound.

Conclusion

The synthesis of this compound can be reliably achieved through the esterification of Flumethasone. The identity and purity of the final product must be confirmed through a combination of chromatographic and spectroscopic techniques as outlined in this guide. The provided protocols and data serve as a valuable resource for professionals involved in the development and quality control of this pharmaceutical compound.

References

The Discovery and Development of Flumethasone Pivalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumethasone (B526066) Pivalate (B1233124) is a synthetic, difluorinated corticosteroid ester that has been a mainstay in the topical treatment of a variety of dermatological conditions for decades. Its anti-inflammatory, antipruritic, and vasoconstrictive properties make it a moderately potent option for managing inflammatory skin diseases such as eczema, psoriasis, and contact dermatitis.[1] This technical guide provides an in-depth overview of the discovery, development, and key characteristics of Flumethasone Pivalate, with a focus on the scientific data and experimental methodologies that have defined its clinical use.

Discovery and Development History

The journey of this compound began in the mid-20th century, a period of intense research and development in the field of synthetic corticosteroids. The parent compound, flumethasone, was patented in 1951, and this compound was subsequently approved for medical use in 1964. Early clinical trials, such as one reported in the British Journal of Clinical Practice in 1966, established its efficacy in treating skin diseases.[2]

Synthesis

The synthesis of flumethasone and its pivalate ester involves a multi-step chemical process, typically starting from a steroid precursor. While various synthetic routes have been patented, a general workflow involves the introduction of fluorine atoms at the 6α and 9α positions of the steroid nucleus, which enhances its glucocorticoid activity. The pivalate (trimethylacetate) ester at the 21-position is strategically added to increase the lipophilicity of the molecule, thereby concentrating its action at the site of topical application and minimizing systemic absorption.

Mechanism of Action

This compound, like other corticosteroids, exerts its anti-inflammatory effects by acting as a glucocorticoid receptor (GR) agonist.[1][3][4] The binding of this compound to the cytoplasmic GR triggers a cascade of molecular events.

Signaling Pathway

The activated glucocorticoid receptor-ligand complex translocates to the nucleus, where it modulates gene expression. This occurs through two primary mechanisms:

  • Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription.

  • Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

The anti-inflammatory actions are thought to involve the induction of lipocortins, which are phospholipase A2 inhibitory proteins.[1] By inhibiting phospholipase A2, the release of arachidonic acid is blocked, thereby preventing the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation.[1]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FP This compound GR Glucocorticoid Receptor (GR) FP->GR Binds FP_GR FP-GR Complex GR->FP_GR HSP Heat Shock Proteins HSP->GR Dissociates FP_GR_N FP-GR Complex FP_GR->FP_GR_N Translocation GRE Glucocorticoid Response Elements (GREs) FP_GR_N->GRE Binds NFkB_AP1 NF-κB / AP-1 FP_GR_N->NFkB_AP1 Inhibits AntiInflammatory_Genes Anti-inflammatory Gene Transcription GRE->AntiInflammatory_Genes Activates Inflammation Inflammation AntiInflammatory_Genes->Inflammation Inhibits ProInflammatory_Genes Pro-inflammatory Gene Transcription NFkB_AP1->ProInflammatory_Genes Activates ProInflammatory_Genes->Inflammation

Glucocorticoid Receptor Signaling Pathway

Preclinical Development

The preclinical evaluation of this compound focused on characterizing its potency and safety profile, particularly in comparison to other topical corticosteroids.

Anti-inflammatory Potency

The anti-inflammatory potency of topical corticosteroids is often assessed using the McKenzie-Stoughton vasoconstrictor assay. This in vivo bioassay measures the degree of skin blanching (vasoconstriction) induced by the topical application of a corticosteroid, which correlates with its anti-inflammatory activity.

Experimental Protocol: McKenzie-Stoughton Vasoconstrictor Assay

  • Subject Selection: Healthy human volunteers with normal skin are enrolled.

  • Drug Application: A standardized amount of the corticosteroid formulation (e.g., this compound cream) and a control vehicle are applied to designated sites on the forearm skin under an occlusive dressing.

  • Incubation: The dressings remain in place for a specified period, typically several hours.

  • Assessment: After removal of the dressing, the degree of vasoconstriction (blanching) at each application site is visually assessed and scored at various time points by trained observers. A standardized scoring scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching) is used.

  • Data Analysis: The blanching scores are plotted over time, and the area under the curve is calculated to determine the overall vasoconstrictor potency.

Studies have consistently classified this compound as a moderately potent corticosteroid.[1]

Comparative Potency of Topical Corticosteroids

The following table provides a summary of the relative potencies of various topical corticosteroids, including this compound, based on the widely accepted classification system.

Potency ClassCorticosteroid
Class I (Superpotent) Clobetasol Propionate 0.05%
Betamethasone Dipropionate 0.05% (augmented)
Class II (Potent) Fluocinonide 0.05%
Desoximetasone 0.25%
Class III (Upper Mid-Strength) Betamethasone Valerate 0.1%
Triamcinolone Acetonide 0.1%
Class IV (Mid-Strength) This compound 0.03%
Fluocinolone Acetonide 0.025%
Class V (Lower Mid-Strength) Hydrocortisone Valerate 0.2%
Fluticasone Propionate 0.05%
Class VI (Mild) Desonide 0.05%
Alclometasone Dipropionate 0.05%
Class VII (Least Potent) Hydrocortisone 1%

This table is a compilation from various sources and is intended for comparative purposes.[5][6][7][8][9][10][11][12][13]

Glucocorticoid Receptor Binding Affinity

The intrinsic activity of a corticosteroid is related to its binding affinity for the glucocorticoid receptor. This is typically determined through in vitro competitive binding assays.

Experimental Protocol: Glucocorticoid Receptor Competitive Binding Assay

  • Receptor Source: A source of glucocorticoid receptors is prepared, often from a cell line expressing the human GR or from tissue homogenates.

  • Radioligand: A radiolabeled glucocorticoid with high affinity for the GR (e.g., [³H]-dexamethasone) is used.

  • Competition: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test corticosteroid (e.g., this compound).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand using methods such as filtration or centrifugation.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test corticosteroid that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is used to calculate the equilibrium dissociation constant (Kd), which is a measure of the binding affinity. A lower Kd value indicates a higher binding affinity.

Skin Atrophy Potential

A common side effect of prolonged topical corticosteroid use is skin atrophy.[6][14][15] Preclinical and clinical studies have been conducted to assess the atrophogenic potential of this compound.

One comparative study evaluated the effects of this compound and Fluocinolone Acetonide on human skin after repeated application. The results indicated that this compound has a significantly lower atrophogenic potential than Fluocinolone Acetonide.[16]

ParameterThis compoundFluocinolone Acetonide
Mean Decrease in Epidermal Thickness 21.3%30.5%
Mean Decrease in Collagen Fibril Diameter 0% - 12.3%5.1% - 27.6%

Data from a comparative study on human volunteers.[16]

Clinical Development

Clinical trials have demonstrated the efficacy and safety of this compound in the treatment of a wide range of corticosteroid-responsive dermatoses. Studies have shown its effectiveness in managing the signs and symptoms of allergic dermatitis, including erythema, pruritus, and scaling.[17]

Experimental Workflow: Clinical Trial for Allergic Dermatitis

G cluster_workflow Clinical Trial Workflow Start Patient Recruitment (Allergic Dermatitis Diagnosis) Randomization Randomization Start->Randomization Treatment_Group Treatment Group (this compound) Randomization->Treatment_Group Control_Group Control Group (Vehicle or Comparator) Randomization->Control_Group Treatment_Phase Treatment Phase (e.g., 2-4 weeks) Treatment_Group->Treatment_Phase Control_Group->Treatment_Phase Efficacy_Assessment Efficacy Assessment (e.g., IGA, EASI, Pruritus Score) Treatment_Phase->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events) Treatment_Phase->Safety_Assessment Data_Analysis Data Analysis Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis Conclusion Conclusion on Efficacy and Safety Data_Analysis->Conclusion

Clinical Trial Workflow for Allergic Dermatitis

Conclusion

This compound has a well-established history as a moderately potent topical corticosteroid. Its development was a result of targeted chemical modifications to the steroid backbone to enhance its therapeutic index for topical application. Through a combination of in vitro and in vivo preclinical studies, as well as robust clinical trials, its efficacy and safety profile have been well-characterized. The data presented in this guide underscore its position as a valuable therapeutic option for the management of inflammatory skin conditions. Further research into novel formulations and delivery systems may continue to optimize its clinical utility.

References

Flumethasone Pivalate: An In-Depth Examination of Molecular Interactions Beyond the Glucocorticoid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flumethasone pivalate (B1233124) is a synthetic difluorinated corticosteroid ester renowned for its potent anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2] Its primary and well-documented mechanism of action involves agonism of the nuclear glucocorticoid receptor (GR), leading to the transcriptional regulation of genes involved in inflammation and immune responses.[1][3] However, the broader landscape of its molecular interactions remains an area of limited exploration. This technical guide synthesizes the available, albeit sparse, information on the molecular targets of Flumethasone Pivalate beyond the classical glucocorticoid receptor pathway, highlighting potential areas for future research and drug development. While direct, conclusive evidence for non-GR targets of this compound is currently limited in publicly accessible literature, this guide draws upon database information and the broader understanding of corticosteroid pharmacology to explore potential alternative mechanisms.

The Canonical Glucocorticoid Receptor Signaling Pathway

This compound's principal therapeutic effects are mediated through its interaction with the glucocorticoid receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression. This genomic pathway involves:

  • Transactivation: The activated GR complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, upregulating the expression of anti-inflammatory proteins.

  • Transrepression: The GR complex can also inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, without direct DNA binding, thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.[3]

The classical signaling cascade of this compound is depicted in the following diagram:

Glucocorticoid Receptor Signaling Pathway cluster_cytoplasm Cytoplasm This compound This compound GR_HSP GR-HSP Complex This compound->GR_HSP Binds GR Glucocorticoid Receptor (inactive) HSP Heat Shock Proteins GR_HSP->HSP Dissociation Active_GR Activated GR-Flumethasone Complex GR_HSP->Active_GR Conformational Change GRE Glucocorticoid Response Element (GRE) Active_GR->GRE Binds to NFkB NF-κB / AP-1 Active_GR->NFkB Inhibits Gene_Transcription Gene Transcription GRE->Gene_Transcription Promotes NFkB->Gene_Transcription Blocks Pro-inflammatory Gene Transcription Anti_inflammatory_Proteins Anti-inflammatory Proteins Gene_Transcription->Anti_inflammatory_Proteins Upregulation Pro_inflammatory_Proteins Pro-inflammatory Proteins Gene_Transcription->Pro_inflammatory_Proteins Downregulation

Figure 1: Canonical Glucocorticoid Receptor Signaling Pathway of this compound.

Potential Molecular Targets Beyond the Glucocorticoid Receptor

While the GR-mediated pathway is the cornerstone of this compound's action, some databases suggest potential interactions with other nuclear receptors. It is crucial to note that this information is not yet substantiated by peer-reviewed primary literature with quantitative data.

Estrogen-Related Receptors (ERRs)

The DrugBank database lists Flumethasone as a modulator of Estrogen-related receptor gamma (ERRγ), Steroid hormone receptor ERR2 (ERRβ), and Steroid hormone receptor ERR1 (ERRα). These orphan nuclear receptors are involved in the regulation of cellular energy metabolism.

Table 1: Putative Non-Glucocorticoid Receptor Targets of Flumethasone

Target NameReceptor FamilyPutative ActionData Source
Estrogen-related receptor gamma (ERRγ)Nuclear ReceptorModulatorDrugBank
Steroid hormone receptor ERR2 (ERRβ)Nuclear ReceptorModulatorDrugBank
Steroid hormone receptor ERR1 (ERRα)Nuclear ReceptorModulatorDrugBank

Disclaimer: The interactions listed in this table are based on database entries and lack direct experimental validation in the form of binding affinities or functional assay results in publicly available literature.

Conversely, the QsarDB repository indicates that this compound is experimentally inactive as an estrogen receptor (ER) agonist, antagonist, or binder. This highlights the need for definitive studies to clarify any potential cross-reactivity with the broader family of steroid hormone receptors.

Non-Genomic Signaling: A Frontier for Corticosteroid Research

A growing body of evidence suggests that corticosteroids can elicit rapid, non-genomic effects that are independent of gene transcription. These actions are often mediated by membrane-bound receptors or through direct physicochemical interactions with cellular membranes. While no specific studies have detailed these mechanisms for this compound, the general principles observed for other glucocorticoids may offer insights into potential, yet unproven, pathways.

Putative Membrane-Bound Receptors and Second Messenger Cascades

Some studies on other glucocorticoids have indicated the existence of membrane-bound glucocorticoid receptors (mGRs) that can trigger rapid intracellular signaling. One such pathway involves the activation of G-protein coupled receptors (GPCRs), leading to the production of cyclic AMP (cAMP).

The following diagram illustrates a hypothetical non-genomic signaling pathway for a corticosteroid, which could be a potential area of investigation for this compound.

Hypothetical Non-Genomic Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Corticosteroid Corticosteroid mGR Membrane-Bound Receptor (mGR/GPCR) Corticosteroid->mGR Binds G_Protein G-Protein mGR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Rapid Cellular Response (e.g., Ion Channel Modulation, Enzyme Activity) PKA->Cellular_Response Phosphorylates Targets

Figure 2: A Hypothetical Non-Genomic Signaling Pathway for Corticosteroids.

Experimental Protocols: A Call for Future Investigation

The identification and characterization of off-target effects require a suite of robust experimental methodologies. To date, specific protocols detailing the investigation of this compound's non-GR targets are not available in the literature. The following outlines general experimental approaches that would be necessary to validate the putative interactions and explore novel ones.

Receptor Binding Assays

To quantify the binding affinity of this compound to putative targets like the Estrogen-Related Receptors, competitive radioligand binding assays would be essential.

  • Objective: To determine the binding affinity (Ki) of this compound for ERRα, ERRβ, and ERRγ.

  • Methodology:

    • Receptor Source: Utilize purified recombinant human ERRα, ERRβ, and ERRγ.

    • Radioligand: Employ a radiolabeled ligand with known high affinity for the respective ERR isoform.

    • Assay: Incubate the receptor with the radioligand in the presence of increasing concentrations of unlabeled this compound.

    • Detection: Measure the displacement of the radioligand at various concentrations of this compound using scintillation counting.

    • Data Analysis: Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

Functional Assays

To determine whether binding to a non-GR target results in a functional response (agonism or antagonism), reporter gene assays are a standard method.

  • Objective: To assess the functional activity of this compound at ERRα, ERRβ, and ERRγ.

  • Methodology:

    • Cell Line: Use a suitable mammalian cell line (e.g., HEK293T) that does not endogenously express the target receptor.

    • Transfection: Co-transfect the cells with an expression vector for the full-length human ERR isoform and a reporter plasmid containing a luciferase gene under the control of a response element specific to that receptor.

    • Treatment: Treat the transfected cells with a range of concentrations of this compound.

    • Measurement: Measure luciferase activity as a readout of receptor activation or inhibition.

    • Data Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

Kinase Profiling

To investigate potential off-target effects on the kinome, a broad panel of kinase activity assays should be employed.

  • Objective: To screen this compound against a large panel of protein kinases to identify any inhibitory activity.

  • Methodology:

    • Assay Format: Utilize a well-established in vitro kinase assay platform (e.g., radiometric, fluorescence-based, or luminescence-based).

    • Kinase Panel: Screen this compound at a fixed concentration (e.g., 10 µM) against a diverse panel of human kinases.

    • Follow-up: For any identified "hits" (kinases showing significant inhibition), perform dose-response assays to determine the IC50 value.

Ion Channel Screening

To explore potential interactions with ion channels, electrophysiological techniques are the gold standard.

  • Objective: To determine if this compound modulates the activity of various ion channels.

  • Methodology:

    • Technique: Employ automated patch-clamp electrophysiology.

    • Cell Lines: Use cell lines stably expressing specific human ion channels of interest (e.g., voltage-gated sodium, potassium, and calcium channels; ligand-gated ion channels).

    • Measurement: Record the ionic currents in the absence and presence of various concentrations of this compound.

    • Data Analysis: Determine the effect of the compound on channel activity (inhibition or activation) and calculate IC50 or EC50 values.

The workflow for identifying and validating off-target interactions is summarized below:

Experimental Workflow for Off-Target Identification cluster_screening Initial Screening cluster_validation Hit Validation cluster_characterization Mechanism of Action Studies Broad_Screening Broad Panel Screening (e.g., Kinase Panel, Receptor Profiling) Binding_Assay Binding Assays (e.g., Radioligand Displacement) Broad_Screening->Binding_Assay Identified Hits Functional_Assay Functional Assays (e.g., Reporter Gene, Electrophysiology) Binding_Assay->Functional_Assay Confirmed Binders Cellular_Assays Cell-Based Assays (e.g., Second Messenger, Phenotypic) Functional_Assay->Cellular_Assays Functionally Active Hits In_Vivo_Studies In Vivo Models Cellular_Assays->In_Vivo_Studies Validated in Cellular Context

Figure 3: A General Experimental Workflow for Identifying and Validating Off-Target Molecular Interactions.

Conclusion and Future Directions

The current understanding of this compound's molecular interactions is heavily centered on its potent activity at the glucocorticoid receptor. While intriguing database entries suggest potential modulation of Estrogen-Related Receptors, the lack of direct, quantitative experimental evidence necessitates a cautious interpretation. The broader field of corticosteroid research points towards the existence of non-genomic signaling pathways, which remain unexplored for this compound.

For researchers and drug development professionals, this represents a significant opportunity. A thorough investigation into the off-target profile of this compound could uncover novel mechanisms of action, explain idiosyncratic drug effects, and potentially open new therapeutic avenues. The application of modern screening technologies, including broad kinase and receptor profiling, as well as detailed electrophysiological and cellular assays, is paramount to building a comprehensive understanding of this widely used corticosteroid's molecular pharmacology. Future research should prioritize the validation of the putative ERR interactions and systematically explore the potential for non-genomic signaling and ion channel modulation.

References

Flumethasone Pivalate: Physicochemical Characterization for Advanced Formulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a focused examination of two critical physicochemical properties of Flumethasone Pivalate (B1233124)—pKa and LogP. These parameters are fundamental to understanding the behavior of this synthetic corticosteroid in biological systems and are paramount for the rational design and development of effective pharmaceutical formulations. For drug development professionals, a thorough understanding of these properties is indispensable for optimizing drug delivery, ensuring stability, and enhancing therapeutic efficacy.

Flumethasone Pivalate is a moderately potent, difluorinated corticosteroid ester recognized for its anti-inflammatory, antipruritic, and vasoconstrictive effects.[1][2][3][4] It is primarily used in topical formulations to treat a variety of skin conditions, including dermatitis, eczema, and psoriasis.[2] The pivalate ester modification concentrates the anti-inflammatory action at the site of application, leading to a prompt reduction in inflammation and itching.[1][5]

The ionization constant (pKa) and the partition coefficient (LogP) govern the solubility, permeability, and distribution of an active pharmaceutical ingredient (API).[6][7][8] Consequently, accurate determination and interpretation of these values are critical early steps in preformulation studies.[9]

Physicochemical Data Summary

The following table summarizes the reported pKa and LogP values for this compound. It is important to note that while experimental data is preferred for its accuracy, predicted values are often used in early-stage development for initial assessment.

Physicochemical PropertyValueTypeSource
pKa (Strongest Acidic) 12.44PredictedChemaxon[5]
11.86 ± 0.70PredictedChemBK[10]
LogP 3.21PredictedALOGPS[5]
3.58PredictedChemaxon[5]
3.9ComputedPubChem[11]
2.1ExperimentalHMDB[11]

Note: LogP (octanol-water partition coefficient) is a measure of lipophilicity. pKa is the negative log of the acid dissociation constant; for this compound, the relevant value is for its weakly acidic hydroxyl groups.

Experimental Determination Protocols

Accurate experimental determination of pKa and LogP is crucial for confirming computational models and providing reliable data for formulation development.[7]

Determination of pKa

The pKa of a compound can be determined by monitoring changes in a physical property as a function of pH.[12] For corticosteroids like this compound, spectrophotometric or potentiometric titration methods are commonly employed.[13]

Methodology: UV-Visible Spectrophotometry

  • Principle: This method relies on the difference in UV-Visible absorbance between the ionized and non-ionized forms of the molecule. By measuring the absorbance of the compound in a series of buffer solutions with known pH values, the pKa can be determined.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Buffer Preparation: A series of buffers (e.g., universal buffers or specific phosphate/borate buffers) are prepared to cover a pH range that brackets the expected pKa (e.g., pH 9 to 13).

  • Measurement: Aliquots of the stock solution are added to each buffer solution to a constant final concentration. The UV-Visible spectrum of each solution is recorded.

  • Data Analysis: The pKa is calculated by plotting absorbance at a specific wavelength (where the change is maximal) against pH. The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.[12] Alternatively, the Henderson-Hasselbalch equation can be used: pKa = pH + log([HA]/[A⁻]) where [HA] is the concentration of the protonated species and [A⁻] is the concentration of the deprotonated species, calculated from the absorbance values.

Determination of LogP

LogP, the octanol-water partition coefficient, is a key indicator of a drug's lipophilicity and its ability to permeate biological membranes.[8] The shake-flask method is the traditional approach, while HPLC-based methods offer a faster alternative.[14][15]

Methodology: Shake-Flask Method (OECD 107)

  • Principle: This method directly measures the equilibrium distribution of a solute between n-octanol and water.

  • Pre-equilibration: Equal volumes of n-octanol and water are mixed and shaken for 24 hours to ensure mutual saturation. The phases are then separated.

  • Partitioning: A known amount of this compound is dissolved in the aqueous or octanolic phase. This solution is then mixed with an equal volume of the other phase in a flask.

  • Equilibration: The flask is shaken at a constant temperature until equilibrium is reached (typically several hours).

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Concentration Analysis: The concentration of this compound in both the aqueous and octanol (B41247) phases is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.[15]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Methodology: High-Performance Liquid Chromatography (HPLC)

  • Principle: This indirect method correlates a compound's retention time on a reverse-phase (e.g., C18) column with its LogP value. Lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.[14][16]

  • System Setup: A reverse-phase HPLC column is used with a mobile phase typically consisting of a methanol-water or acetonitrile-water mixture.[14][15]

  • Calibration: A series of standard compounds with known LogP values are injected into the HPLC system. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.

  • Sample Analysis: this compound is dissolved in the mobile phase and injected into the system. Its retention time is measured.

  • LogP Calculation: The retention factor (k') for this compound is calculated from its retention time. The LogP is then determined by interpolating this value onto the calibration curve. For corticosteroids with LogP values ≥ 3.00, a C18 phase with methanol-buffer mixtures is often used.[14]

Logical Workflow: From Physicochemical Properties to Formulation

The determination of pKa and LogP is not an isolated academic exercise; it is a critical input for a logical workflow aimed at developing a stable and effective drug product. The following diagram illustrates the relationship between these core properties and key formulation considerations.

G cluster_0 Physicochemical Characterization cluster_1 Pre-formulation & Risk Assessment cluster_2 Formulation Development cluster_3 Product Performance pKa pKa Determination (Ionization Potential) Solubility Solubility Profile (pH-dependent) pKa->Solubility Influences Stability Stability Studies (pH, Degradation) pKa->Stability Affects LogP LogP Determination (Lipophilicity) LogP->Solubility Influences Permeability Membrane Permeability (Skin Penetration) LogP->Permeability Predicts BCS BCS Classification (Biopharmaceutical Risk) Solubility->BCS Input for Excipient Excipient Selection (Solubilizers, Emollients) Solubility->Excipient Guides Permeability->BCS Input for Dosage Dosage Form Selection (Cream, Ointment, Lotion) BCS->Dosage Informs Bioavailability Topical Bioavailability Excipient->Bioavailability Enhances Dosage->Bioavailability Determines Stability->Bioavailability Efficacy Therapeutic Efficacy Bioavailability->Efficacy Directly Impacts

Caption: Logical workflow from physicochemical property determination to formulation development.

Impact on Formulation Development

For a topical corticosteroid like this compound, pKa and LogP values are pivotal in guiding formulation strategy.

  • Solubility and Vehicle Selection: The high LogP value indicates that this compound is lipophilic, suggesting poor aqueous solubility.[5][8] This necessitates its formulation in non-aqueous or emulsion-based vehicles like creams and ointments.[2] The pKa value, although high (indicating very weak acidity), suggests that at extremely high pH, solubility could be altered, a factor that is critical for ensuring stability and preventing precipitation in the final product.

  • Skin Permeation: A balanced LogP is essential for effective topical delivery. The molecule must be lipophilic enough to partition from the vehicle into the stratum corneum (the skin's outer lipid barrier), but not so lipophilic that it remains trapped there. The reported LogP values for this compound fall within a range generally considered suitable for skin penetration.

  • Excipient Compatibility: Knowledge of the API's properties guides the selection of excipients. For a lipophilic compound, formulation scientists may select penetration enhancers, co-solvents, and emulsifiers that ensure the drug remains dissolved and can effectively reach the target site within the skin. The pKa will influence interactions with any acidic or basic excipients, which could impact chemical stability.

References

Methodological & Application

Application Note: Analysis of Flumethasone Pivalate in Tissue Samples by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flumethasone Pivalate is a moderately potent synthetic corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] Its analysis in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of this compound in tissue samples. The described protocol employs a liquid-liquid extraction (LLE) procedure for sample cleanup and an optional solid-phase extraction (SPE) step for further purification, ensuring high recovery and sensitivity.

Target Audience

This document is intended for researchers, scientists, and professionals in the fields of drug development, pharmacology, and analytical chemistry who are involved in the bioanalysis of corticosteroids in tissue matrices.

Experimental Protocols

This section provides a detailed methodology for the extraction and quantification of this compound from tissue samples.

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS), e.g., Dexamethasone

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • ACS grade ethyl acetate (B1210297) and hexane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

Sample Preparation: Tissue Homogenization and Extraction

A combination of organic solvent extraction and an optional solid-phase extraction cleanup is recommended for isolating this compound from tissue samples.

2.1. Tissue Homogenization

  • Weigh approximately 50-100 mg of frozen tissue sample.

  • Place the tissue in a pre-chilled microcentrifuge tube.

  • Add ice-cold homogenization buffer (e.g., PBS, pH 7.4) at a 1:4 (w/v) ratio (e.g., 200 µL of buffer for 50 mg of tissue).

  • Homogenize the tissue using a suitable homogenizer (e.g., bead beater, rotor-stator homogenizer).

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant for the extraction procedure.

2.2. Liquid-Liquid Extraction (LLE)

  • To the supernatant from the homogenization step, add an internal standard solution.

  • Add an organic extraction solvent, such as a mixture of ethyl acetate and hexane, at a 5:1 (v/v) ratio to the supernatant.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction of the aqueous layer with a fresh aliquot of the organic solvent to maximize recovery.

  • Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in the mobile phase for HPLC analysis.

2.3. Solid-Phase Extraction (SPE) - Optional Cleanup For samples requiring further cleanup to remove interfering substances, an SPE step can be incorporated after LLE.

  • Conditioning: Pass 3 mL of methanol through a C18 SPE cartridge, followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Loading: Reconstitute the dried extract from the LLE step in a small volume of the mobile phase and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove polar impurities.

  • Elution: Elute the this compound and internal standard with 3 mL of methanol or an appropriate elution solvent (e.g., 90% methanol in water).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

HPLC-UV Analysis

The following HPLC-UV conditions are recommended for the analysis of this compound.

ParameterCondition
Instrument Agilent 1220 Infinity LC or equivalent
Column ZORBAX Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase Acetonitrile:Water (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 20 µL
UV Detection 254 nm
Run Time Approximately 10 minutes

Table 1: HPLC-UV Chromatographic Conditions.

Data Presentation

The following tables summarize the expected quantitative data for the validation of this method, based on typical performance characteristics for similar assays.

ParameterResult
Linearity Range 10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 3 ng/mL
Limit of Quantitation (LOQ) 10 ng/mL

Table 2: Linearity and Sensitivity.

Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Low QC (30 ng/mL) < 10%< 15%85 - 115%
Mid QC (300 ng/mL) < 10%< 15%85 - 115%
High QC (800 ng/mL) < 10%< 15%85 - 115%

Table 3: Precision and Accuracy.

Extraction MethodRecovery (%)
Liquid-Liquid Extraction > 85%
LLE with SPE Cleanup > 80%

Table 4: Extraction Recovery.

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of this compound in tissue samples.

experimental_workflow tissue_sample Tissue Sample (50-100 mg) homogenization Homogenization (PBS Buffer, 4°C) tissue_sample->homogenization centrifugation1 Centrifugation (10,000 x g, 10 min, 4°C) homogenization->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant lle Liquid-Liquid Extraction (Ethyl Acetate/Hexane) supernatant->lle centrifugation2 Phase Separation (3,000 x g, 10 min) lle->centrifugation2 organic_layer Collect Organic Layer centrifugation2->organic_layer evaporation Evaporation to Dryness organic_layer->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution If SPE is skipped optional_spe Optional SPE Cleanup evaporation->optional_spe hplc_analysis HPLC-UV Analysis reconstitution->hplc_analysis optional_spe->reconstitution If SPE is performed

Caption: Experimental workflow for tissue sample preparation and analysis.

analytical_workflow hplc_system HPLC System Pump Autosampler Column Oven separation Chromatographic Separation Column: C18 (150x4.6mm, 3.5µm) Mobile Phase: ACN:H2O (55:45) Flow Rate: 1.0 mL/min hplc_system->separation Inject Sample detection UV Detection Wavelength: 254 nm separation->detection data_acquisition Data Acquisition & Processing Chromatogram Peak Integration Quantification detection->data_acquisition

Caption: Analytical workflow of the HPLC-UV method.

References

Application Note: Quantification of Flumethasone Pivalate in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of flumethasone (B526066) pivalate (B1233124) in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation on a reverse-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of flumethasone pivalate in a biological matrix.

Introduction

This compound is a mid-potency synthetic corticosteroid used topically for its anti-inflammatory and anti-allergic properties.[1] Accurate quantification of this compound in plasma is essential for pharmacokinetic and toxicokinetic studies in drug development. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalysis of such compounds.[2][3] This protocol provides a comprehensive workflow for the determination of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS) (e.g., Dexamethasone or a stable isotope-labeled this compound)

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid (≥98%)

  • Human plasma (with K2EDTA as anticoagulant)

Sample Preparation

A protein precipitation method is utilized for its simplicity and high-throughput capability.

  • Thawing: Thaw plasma samples and quality control (QC) samples on ice.[4]

  • Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL Dexamethasone in methanol) to each sample, vortex briefly.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[5]

  • Vortexing: Vortex the samples vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reverse-phase C18 column. The conditions are optimized for a short run time while ensuring adequate separation from endogenous plasma components.

ParameterCondition
HPLC System A standard UHPLC or HPLC system
Column Reversed-phase C18 column (e.g., Inertsil ODS, 5 µm, 4.6 x 50 mm)[6][7]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid[8]
Gradient 0-0.5 min: 20% B; 0.5-2.5 min: 20-95% B; 2.5-3.0 min: 95% B; 3.1-4.0 min: 20% B
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Run Time 4.0 minutes
Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temp. 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound495.2379.215025
Dexamethasone (IS)393.2373.215020

Note: Precursor and product ions for this compound are predicted based on its chemical structure and may require optimization.

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key parameters to assess include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.

  • Linearity and Range: A linear calibration curve should be established over a suitable concentration range (e.g., 0.1 - 100 ng/mL) with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of three QC levels (low, medium, and high). The accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% at the LLOQ).

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative).

Data Presentation

Table 2: Example Calibration Curve Data

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)Accuracy (%)
0.1 (LLOQ)0.012 ± 0.002105.3
0.50.058 ± 0.00598.7
1.00.115 ± 0.009101.2
5.00.592 ± 0.041103.8
10.01.189 ± 0.08599.1
50.05.998 ± 0.350100.5
100.0 (ULOQ)12.051 ± 0.711102.4

Table 3: Example Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day (n=18) Mean Conc. (ng/mL)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.10.1088.9108.00.11211.5112.0
Low0.30.2896.596.30.2957.898.3
Medium3031.054.2103.530.665.1102.2
High8078.963.898.781.204.5101.5

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc UHPLC Separation (C18 Column) supernatant->hplc Injection msms Tandem MS Detection (ESI+, MRM) hplc->msms integrate Peak Integration msms->integrate calibrate Calibration Curve (Linear Regression) integrate->calibrate quantify Quantification calibrate->quantify G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Autosampler Autosampler Injects Sample Column C18 Column Separates Analytes Autosampler->Column Sample Flow IonSource ESI Source Ionizes Analytes Column->IonSource Eluent Pump HPLC Pump Delivers Mobile Phase Pump->Column Mobile Phase Flow Q1 Quadrupole 1 (Q1) Selects Precursor Ion IonSource->Q1 Q2 Quadrupole 2 (Q2) Collision Cell Q1->Q2 Fragmentation Q3 Quadrupole 3 (Q3) Selects Product Ion Q2->Q3 Detector Detector Q3->Detector Ion Detection

References

Application Notes and Protocols: Topical Formulation of Flumethasone Pivalate for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumethasone Pivalate (B1233124) is a moderately potent, difluorinated corticosteroid ester recognized for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2][3] Its pivalate salt form concentrates its therapeutic action at the site of application, leading to a rapid and localized decrease in inflammation, exudation, and itching.[1][4][5] The primary mechanism of action involves its function as a glucocorticoid receptor agonist.[1][4][6] Upon binding, the receptor-steroid complex translocates to the cell nucleus, where it modulates the expression of genes involved in the inflammatory response.[4] This is thought to involve the induction of phospholipase A2 inhibitory proteins, known as lipocortins, which control the biosynthesis of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[4]

These application notes provide a comprehensive guide for the development and in vivo evaluation of a topical Flumethasone Pivalate formulation, covering formulation strategies, essential in vitro characterization, and detailed protocols for preclinical in vivo efficacy studies.

Mechanism of Action: Glucocorticoid Receptor Pathway

This compound exerts its anti-inflammatory effects by binding to cytosolic glucocorticoid receptors (GR). This binding event displaces heat shock proteins (HSPs), allowing the activated GR-ligand complex to translocate into the nucleus. Inside the nucleus, it can either upregulate the expression of anti-inflammatory genes by binding to Glucocorticoid Response Elements (GREs) or repress the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1.

Caption: Glucocorticoid receptor signaling pathway for this compound.

Topical Formulation Development

The development of a stable and effective topical formulation is critical for ensuring optimal drug delivery to the target site. The choice of excipients will define the formulation's physical characteristics, stability, and skin permeation profile. A typical concentration for this compound in topical preparations is 0.02%.[1][7]

Excipient Selection

The selection of appropriate excipients is paramount for the performance of the topical formulation. Common excipients for a cream-based formulation are listed below.

Excipient CategoryExample(s)Function(s)Reference(s)
Oil Phase/Emollients Petrolatum, Cetyl Alcohol, Stearyl AlcoholProvide occlusive properties, enhance skin hydration, and improve texture.[7][8]
Aqueous Phase Purified Water, GlycerinActs as a solvent and humectant to retain moisture.[7][8]
Emulsifiers Sodium Lauryl Sulfate, Cetearyl AlcoholStabilize the oil-in-water (O/W) or water-in-oil (W/O) emulsion.[7][8]
Thickeners Carbomers, Cellulose DerivativesControl viscosity and improve the stability and feel of the formulation.[8]
Preservatives Phenoxyethanol, MethylparabenPrevent microbial growth and spoilage.[7][9]
Permeation Enhancers Propylene (B89431) Glycol, Fatty AcidsCan be included to improve the penetration of the active ingredient through the stratum corneum.[8][10]
Protocol: Preparation of a 0.02% this compound Cream (Oil-in-Water)

This protocol describes the preparation of a 100g batch of an oil-in-water cream.

Materials & Equipment:

  • This compound, USP grade

  • Oil phase excipients (e.g., Cetyl Alcohol, Stearyl Alcohol, Petrolatum)

  • Aqueous phase excipients (e.g., Purified Water, Propylene Glycol)

  • Emulsifier (e.g., Sodium Lauryl Sulfate)

  • Preservative (e.g., Phenoxyethanol)

  • Two heat-resistant glass beakers

  • Water bath or heating mantle with magnetic stirring

  • Homogenizer (e.g., rotor-stator type)

  • Calibrated balance

  • Spatulas

Procedure:

  • Preparation of Oil Phase: In a beaker, combine the oil-soluble components (e.g., cetyl alcohol, stearyl alcohol, petrolatum). Heat to 70-75°C in a water bath until all components have melted and the mixture is uniform.

  • Dispersion of Active: Add the accurately weighed this compound (0.02g) to the heated oil phase and stir until completely dissolved.

  • Preparation of Aqueous Phase: In a separate beaker, combine the water-soluble components (e.g., purified water, propylene glycol, emulsifier, preservative). Heat to 70-75°C and stir until all solids are dissolved.

  • Emulsification: Slowly add the aqueous phase to the oil phase while stirring continuously with a homogenizer. Continue homogenization for 5-10 minutes until a uniform white emulsion is formed.

  • Cooling: Remove the emulsion from the heat and continue to stir gently with a spatula or overhead stirrer until it cools to room temperature. This slow cooling prevents phase separation.

  • Final QC: Check the final pH of the cream (typically in the range of 4.5-6.5 for skin compatibility) and adjust if necessary. Visually inspect for homogeneity.

In Vitro Characterization Protocols

Before proceeding to in vivo studies, the formulation must be characterized to ensure quality, stability, and predictable drug release.

Workflow for Formulation and In Vitro Testing

The following diagram outlines the key steps in developing and validating the topical formulation before it is ready for in vivo studies.

cluster_dev Formulation Development cluster_test In Vitro Characterization cluster_outcome Outcome Excipient Excipient Screening Prototype Prototype Formulation Excipient->Prototype QC Physical QC (pH, Viscosity) Prototype->QC HPLC HPLC Method Development Prototype->HPLC IVPT Skin Permeation (Franz Cell) QC->IVPT HPLC->IVPT Stability Stability Testing IVPT->Stability Final Optimized Formulation for In Vivo Studies Stability->Final

Caption: Workflow from topical formulation to in vitro characterization.

Protocol: Drug Content and Purity by UHPLC

This protocol is for the quantification of this compound in the prepared topical formulation.[11][12]

Equipment & Reagents:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system with a PDA detector.

  • Reversed-phase C18 column (e.g., 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase: Acetonitrile (B52724) and Phosphate Buffer (pH 3.0) in a 65:35 v/v ratio.

  • Solvent for extraction: Methanol (B129727) or Acetonitrile.

  • This compound reference standard.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 100 µg/mL). Create a series of calibration standards (e.g., 1-20 µg/mL) by diluting the stock.

  • Sample Preparation: Accurately weigh ~1g of the cream formulation into a volumetric flask. Add a suitable volume of methanol, sonicate for 15 minutes to extract the drug, and then dilute to volume. Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Inertsil ODS C18, 5 µm, 4.6 x 50 mm.[12]

    • Mobile Phase: Phosphate buffer (pH 3) and acetonitrile (35:65, v/v).[12]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[12]

    • Injection Volume: 5 µL.

    • Detection Wavelength: 250 nm.[12]

    • Expected Retention Time: ~1.8 minutes.[11]

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample preparations and quantify the amount of this compound by comparing the peak area to the calibration curve.

ParameterValueReference(s)
Column Reversed-phase C18 (e.g., Inertsil ODS)[12]
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (65:35)[11][12]
Flow Rate 1.0 mL/min[12]
Detection (UV) 250 nm[12]
Expected Retention Time ~1.8 min[11]
Protocol: In Vitro Skin Permeation Testing (IVPT)

IVPT is crucial for evaluating the rate and extent of drug permeation into and across the skin before committing to animal or human studies.[13]

Equipment & Materials:

  • Franz diffusion cells.

  • Excised skin membrane (porcine ear skin is a common model due to its similarity to human skin).[14]

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer like polysorbate 80 to maintain sink conditions).

  • Circulating water bath set to 32°C (to maintain skin surface temperature).

  • Magnetic stirrers.

  • Syringes for sampling.

  • UHPLC system for analysis.

Procedure:

  • Skin Preparation: Thaw frozen porcine skin and remove subcutaneous fat. Cut skin sections to fit the Franz diffusion cells.

  • Cell Assembly: Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.

  • Receptor Chamber: Fill the receptor chamber with pre-warmed, de-gassed receptor solution and ensure no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the chamber.

  • Equilibration: Place the assembled cells in the water bath at 32°C and allow the skin to equilibrate for 30-60 minutes.

  • Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the skin surface in the donor chamber.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor solution via the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Analysis: Analyze the collected samples for this compound concentration using the validated UHPLC method described in section 3.2.

  • Data Calculation: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.

In Vivo Study Protocols

In vivo studies are essential to confirm the anti-inflammatory efficacy and safety of the developed formulation. Animal models are widely used to test the potency of topical corticosteroids.[15][16]

Protocol: Croton Oil-Induced Ear Edema in Mice

This is a standard and rapid model for evaluating the anti-inflammatory activity of topical agents.

Animals:

  • Male BALB/c or Swiss albino mice (20-25g).

  • House animals under standard laboratory conditions with free access to food and water.

  • Acclimatize animals for at least one week before the experiment.

Materials:

  • Croton oil (irritant).

  • Acetone (B3395972) (vehicle for irritant).

  • This compound test formulation.

  • Reference standard formulation (e.g., a marketed corticosteroid cream).

  • Vehicle/placebo formulation.

  • Micrometer or thickness gauge.

  • Punch biopsy tool (4-5 mm diameter).

  • Analytical balance.

Experimental Workflow:

A 1. Animal Acclimatization B 2. Grouping & Baseline Ear Thickness Measurement A->B C 3. Topical Application (Test, Vehicle, Reference) B->C D 4. Induction of Inflammation (Apply Croton Oil) C->D E 5. Wait for Edema Development (e.g., 4-6 hours) D->E F 6. Final Ear Thickness Measurement E->F G 7. Euthanasia & Ear Punch Biopsy F->G H 8. Weigh Biopsies & Calculate Edema Inhibition G->H

Caption: Workflow for the Croton Oil-Induced Ear Edema model in mice.

Procedure:

  • Grouping: Randomly divide mice into groups (n=6-8 per group):

    • Group 1: Negative Control (Vehicle formulation)

    • Group 2: Positive Control (Reference standard formulation)

    • Group 3: Test Formulation (0.02% this compound)

  • Baseline Measurement: Measure the initial thickness of the right ear of each mouse using a digital micrometer.

  • Formulation Application: Apply a fixed amount (e.g., 10 mg) of the assigned formulation to both the inner and outer surfaces of the right ear 30 minutes before irritant application.

  • Induction of Edema: Prepare an irritant solution of croton oil in acetone (e.g., 2% v/v). Apply a precise volume (e.g., 20 µL) of this solution to the inner and outer surfaces of the right ear of all mice. The left ear serves as an untreated control.

  • Evaluation: After a set period (e.g., 6 hours), euthanize the animals.

  • Edema Measurement (Method A - Thickness): Measure the final thickness of the right ear. The increase in thickness (Final - Baseline) is the measure of edema.

  • Edema Measurement (Method B - Weight): Use a punch biopsy tool to remove a standard-sized disc from both the right (treated) and left (untreated) ears. Weigh the discs immediately. The difference in weight (Right - Left) is the measure of edema.

  • Calculation: Calculate the percentage inhibition of edema for each treated group compared to the negative control group:

    • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

GroupTreatmentApplication DoseMean Edema (mg) ± SEM% Inhibition
1 (Negative Control) Vehicle Cream10 mg12.5 ± 0.8-
2 (Positive Control) Reference Corticosteroid (0.05%)10 mg4.2 ± 0.566.4%
3 (Test) This compound Cream (0.02%)10 mg5.1 ± 0.659.2%
(Note: Data are hypothetical and for illustrative purposes only.)
Protocol: Vasoconstriction Assay (Skin Blanching) in Humans

The vasoconstriction assay is a well-established method for determining the bioequivalence and relative potency of topical corticosteroid formulations in humans.[17][18][19] This study must be conducted under strict ethical guidelines (IRB/IEC approval) and with informed consent.

Subjects:

  • Healthy adult volunteers with no known skin conditions.

  • Subjects should be screened for responsiveness to corticosteroids (steroid-responders).

Materials:

  • Test formulation (0.02% this compound).

  • Reference formulation.

  • Vehicle/placebo formulation.

  • Occlusive dressings.

  • Skin marker.

  • Chromameter (for objective color measurement) or trained visual assessors.

Procedure:

  • Site Demarcation: Mark multiple application sites (e.g., 1 cm²) on the flexor surface of the forearms of each volunteer.

  • Application: Apply a precise amount of each formulation to the assigned sites in a randomized, blinded manner. Leave one site untreated as a baseline.

  • Occlusion: Cover each application site with an occlusive dressing for a specified period (e.g., 6-16 hours).

  • Removal and Cleaning: After the occlusion period, remove the dressings and gently wipe any excess formulation from the skin surface.

  • Assessment: At predetermined time points post-removal (e.g., 2, 4, 6, 24 hours), assess the degree of skin blanching (vasoconstriction or pallor).

    • Visual Assessment: A trained observer scores the blanching on a scale (e.g., 0 = no blanching, 4 = maximal blanching).

    • Instrumental Assessment: A chromameter is used to measure the change in skin color (specifically the a* value, which represents redness). A decrease in the a* value indicates blanching.

  • Data Analysis: Plot the mean blanching score (or change in a* value) against time for each formulation. The area under the curve (AUC) can be calculated to compare the total vasoconstrictive effect of the test formulation against the reference.

Time Post-RemovalVehicle (Mean Score ± SD)Reference (Mean Score ± SD)Test Formulation (Mean Score ± SD)
2 hours 0.1 ± 0.22.5 ± 0.72.3 ± 0.8
4 hours 0.0 ± 0.13.1 ± 0.62.9 ± 0.7
8 hours 0.0 ± 0.02.8 ± 0.82.6 ± 0.9
24 hours 0.0 ± 0.01.2 ± 0.51.1 ± 0.6
(Note: Data are hypothetical, based on a 0-4 visual scoring scale, and for illustrative purposes only.)

References

Application Notes and Protocols for Testing Flumethasone Pivalate Efficacy in Animal Models of Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopic dermatitis (AD) is a chronic inflammatory skin condition characterized by eczematous lesions, pruritus, and a complex pathophysiology involving genetic and environmental factors. To evaluate the efficacy of novel and existing therapeutics like Flumethasone Pivalate, a moderately potent difluorinated corticosteroid ester, robust and reproducible animal models that mimic the key features of human AD are essential.[1][2] This document provides detailed application notes and protocols for utilizing three common animal models of atopic dermatitis—oxazolone-induced, MC903-induced, and ovalbumin-sensitized—to assess the therapeutic potential of this compound.

This compound exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects by acting as a glucocorticoid receptor agonist.[1] Upon binding, the receptor complex translocates to the nucleus, where it modulates the expression of various genes, leading to the suppression of the inflammatory cascade. This includes the inhibition of pro-inflammatory cytokines and the function of immune cells.[1]

Signaling Pathway of this compound in Atopic Dermatitis

The therapeutic effect of this compound in atopic dermatitis is primarily mediated through its interaction with the glucocorticoid receptor (GR), leading to the downstream regulation of inflammatory pathways.

G This compound This compound GR_complex Glucocorticoid Receptor (GR) (inactive complex) Active_GR Activated GR (dimer) GR_complex->Active_GR Conformational change and dimerization Active_NF_kB Active NF-κB Active_GR->Active_NF_kB Transrepression (protein-protein interaction) Active_AP1 Active AP-1 Active_GR->Active_AP1 Transrepression GRE Glucocorticoid Response Element (GRE) Active_GR->GRE NF_kB_complex NF-κB/IκB (inactive) NF_kB_complex->Active_NF_kB NF_kB_site NF-κB Binding Site Active_NF_kB->NF_kB_site AP1_complex AP-1 (inactive) AP1_complex->Active_AP1 AP1_site AP-1 Binding Site Active_AP1->AP1_site Anti_inflammatory_Genes Anti-inflammatory Genes (e.g., Lipocortin-1) GRE->Anti_inflammatory_Genes Pro_inflammatory_Genes Pro-inflammatory Genes (IL-4, IL-13, TNF-α) NF_kB_site->Pro_inflammatory_Genes Activation AP1_site->Pro_inflammatory_Genes Activation Anti_inflammatory_Genes->Pro_inflammatory_Genes Suppression Pro_inflammatory_stimuli Pro-inflammatory Stimuli (Allergens, etc.) Pro_inflammatory_stimuli->NF_kB_complex Pro_inflammatory_stimuli->AP1_complex

Caption: Glucocorticoid Receptor Signaling Pathway for this compound.

Animal Models of Atopic Dermatitis

Oxazolone (B7731731) (OXA)-Induced Atopic Dermatitis Model

This model is widely used due to its reproducibility and the ability to induce a chronic Th2-dominant inflammatory response that mimics human AD.[3][4]

G cluster_setup Model Induction cluster_treatment Treatment cluster_endpoints Efficacy Evaluation Sensitization Day 0: Sensitization Apply 1% Oxazolone to shaved dorsal skin and right ear Challenge Day 7-21 (alternate days): Repeated Challenge Apply 0.1% Oxazolone to the same sites Sensitization->Challenge Treatment_start Day 7 onwards: Initiate Topical Treatment FP_group This compound (e.g., 0.02% cream) Once or twice daily Treatment_start->FP_group Vehicle_group Vehicle Control (Cream base) Same application schedule Treatment_start->Vehicle_group Positive_control Positive Control (e.g., Clobetasol 0.05% cream) Once daily Treatment_start->Positive_control Measurements Throughout the study: - Ear thickness - Clinical score (erythema, edema,  scaling, excoriation) Sacrifice Day 22: Sacrifice and Sample Collection Measurements->Sacrifice Analysis Post-mortem Analysis: - Histopathology (H&E, Toluidine Blue) - Serum IgE levels (ELISA) - Cytokine analysis (qPCR, ELISA)  (IL-4, IL-13, TNF-α) Sacrifice->Analysis

Caption: Oxazolone-Induced Atopic Dermatitis Experimental Workflow.

Materials:

  • 8-week-old BALB/c or C57BL/6 mice[5]

  • Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazoline-5-one)

  • Acetone and Olive Oil (4:1 v/v) as vehicle

  • This compound cream (formulation to be tested)

  • Vehicle control cream

  • Positive control (e.g., Clobetasol propionate (B1217596) 0.05% cream)[1]

  • Calipers for ear thickness measurement

  • ELISA kits for IgE, IL-4, IL-13, and TNF-α

  • Reagents for histology (formalin, paraffin, H&E, and Toluidine blue stains)

Procedure:

  • Sensitization (Day 0): Anesthetize mice and shave a small area on the dorsal back. Apply 20 µL of 1% oxazolone solution to the shaved back and 10 µL to the right ear.[6]

  • Challenge (Starting Day 7): On alternate days for two weeks, apply 20 µL of 0.1% oxazolone solution to the same areas on the back and right ear.[6]

  • Treatment (Starting Day 7): Begin topical application of this compound, vehicle, or positive control to the inflamed areas once or twice daily, typically one hour before the oxazolone challenge.

  • Efficacy Assessment:

    • Ear Thickness: Measure the thickness of the right ear using a digital caliper before each treatment.

    • Clinical Scoring: Score the severity of skin lesions based on erythema, edema, scaling, and excoriation (each on a scale of 0-3).

  • Sample Collection (Day 22): Euthanize mice and collect blood via cardiac puncture for serum analysis. Excise the right ear and a section of the dorsal skin for histology and cytokine analysis.

  • Analysis:

    • Serum IgE: Measure total IgE levels in the serum using an ELISA kit.

    • Histopathology: Fix skin samples in 10% formalin, embed in paraffin, and stain with H&E to assess epidermal thickness and inflammatory cell infiltration. Use Toluidine blue to stain for mast cells.[7]

    • Cytokine Levels: Homogenize skin tissue to measure the levels of IL-4, IL-13, and TNF-α using ELISA or qPCR.

Treatment GroupEar Thickness (mm)Clinical ScoreEpidermal Thickness (µm)Mast Cell Count (cells/mm²)Serum IgE (ng/mL)IL-4 (pg/mg tissue)TNF-α (pg/mg tissue)
NaiveBaseline0~20LowBaselineBaselineBaseline
VehicleIncreasedHighIncreasedHighElevatedElevatedElevated
This compound Reduced Reduced Reduced Reduced Reduced Reduced Reduced
Positive ControlSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced
MC903 (Calcipotriol)-Induced Atopic Dermatitis Model

This model utilizes a vitamin D3 analog, MC903, to induce a Th2-dominant inflammatory response, epidermal hyperplasia, and increased serum IgE, closely mimicking human AD.[8][9][10][11]

G cluster_setup Model Induction cluster_treatment Treatment cluster_endpoints Efficacy Evaluation Induction Day 0-14: Daily Induction Topical application of MC903 (e.g., 2 nmol in ethanol) to the ear Treatment_start Day 3 onwards: Initiate Topical Treatment FP_group This compound (e.g., 0.02% cream) Once daily Treatment_start->FP_group Vehicle_group Vehicle Control (Cream base) Same application schedule Treatment_start->Vehicle_group Positive_control Positive Control (e.g., Dexamethasone) Once daily Treatment_start->Positive_control Measurements Throughout the study: - Ear thickness - Scratching behavior Sacrifice Day 15: Sacrifice and Sample Collection Measurements->Sacrifice Analysis Post-mortem Analysis: - Histopathology (H&E) - Serum IgE levels (ELISA) - Cytokine analysis (qPCR, ELISA)  (TSLP, IL-4, IL-13) Sacrifice->Analysis

Caption: MC903-Induced Atopic Dermatitis Experimental Workflow.

Materials:

  • 8-week-old C57BL/6 or BALB/c mice[5]

  • MC903 (Calcipotriol)

  • Ethanol (as vehicle for MC903)

  • This compound cream

  • Vehicle control cream

  • Positive control (e.g., Dexamethasone solution)

  • Calipers for ear thickness measurement

  • Video recording equipment for scratching behavior analysis

  • ELISA kits for IgE, TSLP, IL-4, and IL-13

  • Reagents for histology

Procedure:

  • Induction (Day 0-14): Apply 20 µL of MC903 solution (e.g., 2 nmol in ethanol) to the right ear daily.[12]

  • Treatment (Starting Day 3): Begin daily topical application of this compound, vehicle, or positive control to the right ear, typically one hour before MC903 application.

  • Efficacy Assessment:

    • Ear Thickness: Measure ear thickness before each treatment.

    • Scratching Behavior: Record the mice for a defined period (e.g., 30 minutes) and count the number of scratching bouts.

  • Sample Collection (Day 15): Euthanize mice, collect blood for serum, and excise the ear for further analysis.

  • Analysis:

    • Serum IgE: Measure total serum IgE levels.

    • Histopathology: Assess epidermal thickness and inflammatory infiltrate via H&E staining.

    • Cytokine Levels: Measure TSLP, IL-4, and IL-13 levels in ear tissue homogenates.[8][11]

Treatment GroupEar Thickness (mm)Scratching Bouts (count/30 min)Epidermal Thickness (µm)Serum IgE (ng/mL)TSLP (pg/mg tissue)IL-13 (pg/mg tissue)
NaiveBaselineLow~20BaselineBaselineBaseline
VehicleIncreasedHighIncreasedElevatedElevatedElevated
This compound Reduced Reduced Reduced Reduced Reduced Reduced
Positive ControlSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced
Ovalbumin (OVA)-Sensitized Atopic Dermatitis Model

This model is relevant for studying the allergic sensitization aspect of AD, involving an IgE-mediated response to a specific antigen.

G cluster_setup Model Induction cluster_treatment Treatment cluster_endpoints Efficacy Evaluation Sensitization Day 0 & 7: Sensitization Intraperitoneal injection of Ovalbumin (OVA) + Alum Challenge Day 14 onwards (3x/week): Epicutaneous Challenge Apply OVA patch to shaved back Sensitization->Challenge Treatment_start During Challenge Phase: Initiate Topical Treatment FP_group This compound (e.g., 0.02% cream) Daily application Treatment_start->FP_group Vehicle_group Vehicle Control (Cream base) Daily application Treatment_start->Vehicle_group Measurements Weekly: - Clinical score - Transepidermal Water Loss (TEWL) Sacrifice End of Study: Sacrifice and Sample Collection Measurements->Sacrifice Analysis Post-mortem Analysis: - Histopathology - Serum OVA-specific IgE - Cytokine analysis Sacrifice->Analysis

Caption: Ovalbumin-Sensitized Atopic Dermatitis Experimental Workflow.

Materials:

  • 8-week-old BALB/c mice

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (Alum)

  • Sterile saline

  • Patches for epicutaneous application

  • This compound cream

  • Vehicle control cream

  • Tewameter for Transepidermal Water Loss (TEWL) measurement

  • ELISA kits for OVA-specific IgE

Procedure:

  • Sensitization (Day 0 and 7): Administer an intraperitoneal injection of 100 µg OVA emulsified in Alum.

  • Challenge (Starting Day 14): Shave the dorsal back of the mice and apply a patch containing 100 µg of OVA three times a week for several weeks.

  • Treatment: During the challenge phase, apply this compound or vehicle cream to the challenge site daily.

  • Efficacy Assessment:

    • Clinical Scoring: Weekly evaluation of skin lesions.

    • TEWL: Measure TEWL to assess skin barrier function.

  • Sample Collection: At the end of the study, collect blood and skin samples.

  • Analysis:

    • Serum OVA-specific IgE: Determine the levels of OVA-specific IgE.

    • Histopathology and Cytokine Analysis: As described in the previous models.

Treatment GroupClinical ScoreTEWL (g/h/m²)OVA-specific IgE (U/mL)
Naive0NormalBaseline
VehicleHighIncreasedElevated
This compound Reduced Reduced Reduced

Conclusion

The selection of an appropriate animal model is crucial for the preclinical evaluation of this compound for atopic dermatitis. The oxazolone-induced model is suitable for studying chronic inflammation, the MC903 model for Th2-driven responses and pruritus, and the ovalbumin-sensitized model for investigating the allergic sensitization component of AD. By following these detailed protocols and utilizing the described endpoints, researchers can obtain robust and reproducible data to assess the efficacy of this compound in alleviating the key symptoms of atopic dermatitis.

References

Application Notes and Protocols for Gene Expression Analysis in Response to Flumethasone Pivalate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumethasone Pivalate is a synthetic, moderately potent corticosteroid of the glucocorticoid class, exhibiting significant anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2][3] Its therapeutic effects are primarily mediated by its interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression.[1][4][5] This document provides detailed application notes and experimental protocols for analyzing the gene expression changes in response to this compound treatment, offering insights into its molecular mechanism of action.

This compound, upon entering the cell, binds to the cytosolic glucocorticoid receptor. This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus.[6][7] Within the nucleus, the activated receptor complex acts as a transcription factor, binding to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[6][8] This interaction can either activate or repress gene transcription, resulting in the altered expression of a wide array of proteins involved in inflammation, immune response, and cellular metabolism.[8][9]

Data Presentation: Differentially Expressed Genes

Table 1: Hypothetical Differentially Expressed Genes in Human Keratinocytes Treated with this compound (1 µM for 24 hours)

Gene SymbolGene NameLog2 Fold Changep-valueRegulation
Upregulated Genes
DUSP1Dual specificity protein phosphatase 13.5< 0.001Upregulated
KLF15Krüppel-like factor 153.1< 0.001Upregulated
PER1Period circadian protein homolog 12.8< 0.001Upregulated
TSC22D3 (GILZ)TSC22 domain family member 32.5< 0.001Upregulated
ANXA1Annexin A12.2< 0.01Upregulated
CRISPLD2Cysteine-rich secretory protein LCCL domain containing 22.0< 0.01Upregulated
Downregulated Genes
IL6Interleukin 6-4.2< 0.001Downregulated
IL8 (CXCL8)Interleukin 8-4.0< 0.001Downregulated
TNFTumor necrosis factor-3.8< 0.001Downregulated
CCL2C-C motif chemokine ligand 2-3.5< 0.001Downregulated
MMP9Matrix metallopeptidase 9-3.2< 0.001Downregulated
KRT16Keratin 16-2.5< 0.01Downregulated

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor Signaling Pathway

The primary mechanism of action for this compound is through the glucocorticoid receptor signaling pathway. The following diagram illustrates the key steps involved in this process, from ligand binding to the regulation of gene expression.

Glucocorticoid Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Flumethasone Flumethasone Pivalate GR_complex Inactive GR Complex (GR + HSP90/70) Flumethasone->GR_complex Binds Activated_GR Activated GR GR_complex->Activated_GR Conformational Change GR_dimer GR Dimer Activated_GR->GR_dimer Translocation & Dimerization Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Activated_GR->Transcription_Factors Inhibits GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds Gene_Activation Gene Activation (e.g., DUSP1, KLF15) GRE->Gene_Activation Promotes Transcription Gene_Repression Gene Repression (e.g., IL-6, TNF) Transcription_Factors->Gene_Repression Prevents Transcription RNA_Seq_Workflow start Start: Cell Culture (e.g., Human Keratinocytes) treatment Treatment: - this compound - Vehicle Control start->treatment rna_isolation RNA Isolation treatment->rna_isolation library_prep RNA-Seq Library Preparation rna_isolation->library_prep sequencing High-Throughput Sequencing (NGS) library_prep->sequencing qc Data Quality Control (FastQC) sequencing->qc alignment Read Alignment (e.g., STAR, HISAT2) qc->alignment quantification Gene Expression Quantification (e.g., featureCounts, Salmon) alignment->quantification dea Differential Expression Analysis (e.g., DESeq2, edgeR) quantification->dea pathway_analysis Pathway & Functional Enrichment Analysis (e.g., GSEA, DAVID) dea->pathway_analysis end End: Biological Interpretation pathway_analysis->end

References

Application Notes and Protocols for Screening Flumethasone Pivalate's Anti-Inflammatory Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumethasone Pivalate is a moderately potent synthetic, difluorinated corticosteroid ester with well-established anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2][3] Its therapeutic efficacy is primarily attributed to its activity as a glucocorticoid receptor (GR) agonist.[1][4] Upon binding to the GR, the complex translocates to the nucleus and modulates the expression of a wide array of genes involved in the inflammatory response. A key mechanism of its anti-inflammatory action is the inhibition of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[5] This leads to a downstream reduction in the production of inflammatory mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

These application notes provide detailed protocols for a panel of cell-based assays designed to screen and characterize the anti-inflammatory activity of this compound. The described assays are critical tools for researchers in drug discovery and development to quantify the potency and elucidate the mechanism of action of anti-inflammatory compounds. The protocols cover the assessment of cytokine release and the activity of key inflammatory signaling pathways.

Mechanism of Action: Glucocorticoid Receptor Signaling

This compound, as a glucocorticoid, exerts its anti-inflammatory effects by binding to the cytosolic Glucocorticoid Receptor (GR). This binding event displaces heat shock proteins and allows the GR-ligand complex to translocate into the nucleus. Once in the nucleus, the complex can modulate gene expression through two primary mechanisms:

  • Transactivation: The GR-ligand complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like annexin (B1180172) A1 (lipocortin-1).

  • Transrepression: The GR-ligand complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, without directly binding to DNA. This "tethering" mechanism is a major contributor to the anti-inflammatory effects of glucocorticoids, as it represses the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5]

The following diagram illustrates the generalized signaling pathway for glucocorticoids.

FP This compound GR_HSP GR-HSP Complex FP->GR_HSP Binds GR_FP GR-Flumethasone Pivalate Complex GR_HSP->GR_FP Conformational Change HSP HSP GR_HSP->HSP Dissociation GR_FP_N GR-Flumethasone Pivalate Complex GR_FP->GR_FP_N Nuclear Translocation NFkB_AP1 NF-κB / AP-1 GR_FP_N->NFkB_AP1 Inhibits (Transrepression) GRE GRE GR_FP_N->GRE ProInflammatoryGenes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_AP1->ProInflammatoryGenes Activates AntiInflammatoryGenes Anti-inflammatory Gene Expression (e.g., Annexin A1) GRE->AntiInflammatoryGenes Activates

Figure 1: Glucocorticoid Receptor Signaling Pathway.

Data Presentation: Expected Anti-inflammatory Activity of this compound

The following tables present hypothetical, yet representative, quantitative data for the anti-inflammatory effects of this compound in the described cell-based assays. This data is intended to illustrate the expected outcomes and facilitate comparison with a well-characterized potent corticosteroid, Dexamethasone. Actual experimental results may vary.

Table 1: Inhibition of TNF-α and IL-6 Release in LPS-Stimulated THP-1 and A549 Cells

CompoundCell LineCytokineIC50 (nM)
This compound (Hypothetical) THP-1TNF-α15
This compound (Hypothetical) A549IL-625
Dexamethasone (Reference)THP-1TNF-α~5-10
Dexamethasone (Reference)A549IL-6~10-20

Table 2: Inhibition of NF-κB and AP-1 Reporter Activity

CompoundReporter AssayIC50 (nM)
This compound (Hypothetical) NF-κB Luciferase Reporter20
This compound (Hypothetical) AP-1 Luciferase Reporter30
Dexamethasone (Reference)NF-κB Luciferase Reporter~8-15
Dexamethasone (Reference)AP-1 Luciferase Reporter~15-25

Experimental Protocols

Cytokine Release Assay: Inhibition of TNF-α and IL-6

This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of this compound on the release of pro-inflammatory cytokines TNF-α and IL-6 from stimulated human cell lines. THP-1 (human monocytic leukemia) cells are a suitable model for TNF-α production, while A549 (human lung adenocarcinoma) cells are a good model for IL-6 release.

Experimental Workflow

cluster_workflow Cytokine Release Assay Workflow A Seed THP-1 or A549 cells in 96-well plates B Pre-treat with Flumethasone Pivalate (or vehicle) for 1-2 hours A->B C Stimulate with LPS (e.g., 1 µg/mL) for 18-24 hours B->C D Collect cell culture supernatants C->D E Perform TNF-α or IL-6 ELISA according to manufacturer's protocol D->E F Measure absorbance and calculate cytokine concentrations E->F G Determine IC50 values F->G

Figure 2: Workflow for the Cytokine Release Assay.

Materials

  • THP-1 or A549 cells

  • RPMI-1640 or DMEM medium, respectively, supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Human TNF-α and IL-6 ELISA kits

  • 96-well cell culture plates

  • Microplate reader

Procedure

  • Cell Seeding:

    • For THP-1 cells, seed at a density of 2 x 10^5 cells/well in a 96-well plate. Differentiate to a macrophage-like phenotype by treating with Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 50-100 ng/mL for 48 hours, followed by a 24-hour rest period in fresh medium.

    • For A549 cells, seed at a density of 5 x 10^4 cells/well in a 96-well plate and allow to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions or vehicle control (e.g., 0.1% DMSO).

    • Pre-incubate the cells with the compound for 1-2 hours at 37°C and 5% CO2.

  • Cell Stimulation:

    • Prepare a stock solution of LPS in sterile PBS.

    • Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL (or an optimized concentration determined empirically).

    • Incubate the plates for 18-24 hours at 37°C and 5% CO2.

  • Supernatant Collection:

    • Centrifuge the 96-well plates at 300 x g for 5 minutes to pellet the cells.

    • Carefully collect the supernatants without disturbing the cell layer.

  • ELISA:

    • Perform the TNF-α or IL-6 ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve using the provided recombinant cytokine standards.

    • Calculate the concentration of TNF-α or IL-6 in each sample.

    • Plot the percentage of cytokine inhibition against the log concentration of this compound to determine the IC50 value (the concentration of the compound that causes 50% inhibition of cytokine release).

NF-κB and AP-1 Luciferase Reporter Assays

These assays measure the ability of this compound to inhibit the transcriptional activity of NF-κB and AP-1. This is achieved using cell lines that are stably transfected with a luciferase reporter gene under the control of NF-κB or AP-1 response elements.

Experimental Workflow

cluster_workflow Reporter Gene Assay Workflow A Seed NF-κB or AP-1 reporter cells in 96-well plates B Pre-treat with Flumethasone Pivalate (or vehicle) for 1-2 hours A->B C Stimulate with TNF-α (for NF-κB) or PMA (for AP-1) for 6-8 hours B->C D Lyse cells and add luciferase substrate C->D E Measure luminescence D->E F Normalize to cell viability (e.g., using a parallel assay) E->F G Determine IC50 values F->G

Figure 3: Workflow for the Reporter Gene Assay.

Materials

  • HEK293 or other suitable cell line stably expressing an NF-κB or AP-1 luciferase reporter construct

  • DMEM medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., puromycin, G418)

  • This compound

  • Human TNF-α (for NF-κB activation)

  • Phorbol 12-myristate 13-acetate (PMA) (for AP-1 activation)

  • Luciferase assay reagent

  • White, opaque 96-well cell culture plates

  • Luminometer

Procedure

  • Cell Seeding:

    • Seed the reporter cells at an optimized density (e.g., 5 x 10^4 cells/well) in a white, opaque 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium and add 100 µL of the diluted compound solutions or vehicle control.

    • Pre-incubate for 1-2 hours at 37°C and 5% CO2.

  • Cell Stimulation:

    • For the NF-κB assay, add TNF-α to a final concentration of 10 ng/mL.

    • For the AP-1 assay, add PMA to a final concentration of 50 ng/mL.

    • Incubate for 6-8 hours at 37°C and 5% CO2.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Remove the medium from the wells.

    • Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the specific luciferase assay system being used.

  • Data Analysis:

    • Measure the luminescence signal using a luminometer.

    • In a parallel plate, a cell viability assay (e.g., MTT or CellTiter-Glo®) can be performed to normalize for any cytotoxic effects of the compounds.

    • Calculate the percentage of inhibition of luciferase activity relative to the stimulated vehicle control.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Key Signaling Pathways in Inflammation

The anti-inflammatory action of this compound involves the modulation of complex intracellular signaling cascades. The MAPK, NF-κB, and AP-1 pathways are central to the inflammatory response.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in transducing extracellular signals to cellular responses, including inflammation. The three main MAPK subfamilies are ERK, JNK, and p38. Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors like AP-1 and contributes to the production of pro-inflammatory cytokines.

cluster_mapk MAPK Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MAPKKK MAPKKK (e.g., MEKK, TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1_other AP-1 & other transcription factors MAPK->AP1_other InflammatoryResponse Inflammatory Response AP1_other->InflammatoryResponse

Figure 4: Simplified MAPK Signaling Pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes.

cluster_nfkb NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB IkB_p Phosphorylated IκB IkB_NFkB->IkB_p NFkB_N NF-κB NFkB->NFkB_N Nuclear Translocation Proteasome Proteasome IkB_p->Proteasome Degradation ProInflammatoryGenes Pro-inflammatory Gene Expression NFkB_N->ProInflammatoryGenes Activates Transcription

Figure 5: Simplified NF-κB Signaling Pathway.

Conclusion

The cell-based assays detailed in these application notes provide a robust framework for screening and characterizing the anti-inflammatory properties of this compound. By quantifying the inhibition of key inflammatory mediators and signaling pathways, researchers can gain valuable insights into the compound's potency and mechanism of action. This information is essential for the preclinical evaluation of this compound and other potential anti-inflammatory drug candidates.

References

Application Note: Protocol for Assessing Flumethasone Pivalate Stability in Cream Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumethasone Pivalate is a moderately potent difluorinated corticosteroid ester utilized in topical cream formulations for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] The chemical and physical stability of this compound in a cream base is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially harmful impurities. Similarly, changes in the physical properties of the cream can affect drug delivery and patient compliance.

This application note provides a comprehensive protocol for assessing the stability of this compound in cream formulations. The described methodologies are based on established principles of stability testing for semi-solid dosage forms and incorporate guidance from the International Council for Harmonisation (ICH).[2][3] The protocol covers chemical stability assessment using a stability-indicating Ultra-High-Performance Liquid Chromatography (UHPLC) method, forced degradation studies to identify potential degradation pathways, and evaluation of physical stability through various tests.

Experimental Protocols

Chemical Stability Assessment: Stability-Indicating UHPLC Method

A validated stability-indicating UHPLC method is essential for the accurate quantification of this compound and its degradation products.

2.1.1. Sample Preparation

  • Accurately weigh a portion of the this compound cream formulation equivalent to a target concentration of the active ingredient.

  • Transfer the weighed sample to a suitable volumetric flask.

  • Add a sufficient volume of a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to disperse the cream.

  • Heat the mixture in a water bath at a controlled temperature (e.g., 60°C) for a short period (e.g., 10-15 minutes) with intermittent shaking to ensure complete dispersion of the cream and dissolution of the drug.

  • Cool the flask to room temperature.

  • Dilute to the final volume with the same solvent.

  • Centrifuge an aliquot of the solution at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 10 minutes) to separate any undissolved excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into a UHPLC vial.

2.1.2. UHPLC Instrumentation and Conditions

ParameterSpecification
Column Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile). A typical starting condition could be a ratio of 35:65 (buffer:acetonitrile).
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40°C
Detector Photodiode Array (PDA) or UV detector set at the wavelength of maximum absorbance for this compound (approximately 240 nm).
Injection Volume 1 - 5 µL
Forced Degradation Studies

Forced degradation studies are performed to identify the potential degradation products and to demonstrate the specificity of the analytical method.[4]

2.2.1. Acid Hydrolysis

  • Prepare a solution of this compound in a suitable solvent.

  • Add an equal volume of 0.1 M hydrochloric acid.

  • Heat the mixture at a controlled temperature (e.g., 80°C) for a specified period (e.g., 2-4 hours).

  • Cool the solution and neutralize it with 0.1 M sodium hydroxide.

  • Dilute to a suitable concentration and analyze by UHPLC.

2.2.2. Base Hydrolysis

  • Prepare a solution of this compound in a suitable solvent.

  • Add an equal volume of 0.1 M sodium hydroxide.

  • Keep the mixture at room temperature for a specified period (e.g., 1-2 hours).

  • Neutralize the solution with 0.1 M hydrochloric acid.

  • Dilute to a suitable concentration and analyze by UHPLC.

2.2.3. Oxidative Degradation

  • Prepare a solution of this compound in a suitable solvent.

  • Add a solution of 3% hydrogen peroxide.

  • Keep the mixture at room temperature for a specified period (e.g., 24 hours).

  • Dilute to a suitable concentration and analyze by UHPLC.

2.2.4. Thermal Degradation

  • Place the cream formulation in a temperature-controlled oven at an elevated temperature (e.g., 60°C) for a specified period (e.g., 7 days).

  • Prepare the sample as described in section 2.1.1 and analyze by UHPLC.

2.2.5. Photodegradation

  • Expose the cream formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be protected from light by wrapping in aluminum foil.

  • Prepare both the exposed and control samples as described in section 2.1.1 and analyze by UHPLC.

Physical Stability Assessment

The physical stability of the cream formulation should be evaluated under the same storage conditions as the chemical stability.[5]

2.3.1. Organoleptic Properties

  • Procedure: Visually inspect the cream for any changes in color, appearance, and signs of phase separation. Assess any changes in odor.

  • Acceptance Criteria: No significant change in color, appearance, or odor. No visible signs of phase separation.

2.3.2. pH Measurement

  • Procedure: Disperse a specified amount of the cream (e.g., 1 g) in a defined volume of purified water (e.g., 10 mL). Measure the pH of the dispersion using a calibrated pH meter.

  • Acceptance Criteria: The pH should remain within a specified range (e.g., 4.5 - 6.5).

2.3.3. Viscosity

  • Procedure: Measure the viscosity of the cream using a calibrated viscometer with a suitable spindle and at a defined rotational speed and temperature.

  • Acceptance Criteria: The viscosity should remain within a defined percentage of the initial value (e.g., ± 20%).

2.3.4. Centrifugation Test

  • Procedure: Place a sample of the cream in a centrifuge tube and centrifuge at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).[6][7]

  • Acceptance Criteria: No signs of phase separation or creaming should be observed after centrifugation.

2.3.5. Spreadability

  • Procedure: Place a known weight of the cream on a glass slide. Place another glass slide on top and apply a standard weight for a specific time. Measure the diameter of the spread cream.

  • Acceptance Criteria: The spreadability should not change significantly over the stability study period.

Data Presentation

The quantitative data obtained from the stability studies should be summarized in tables for easy comparison.

Table 1: Chemical Stability of this compound Cream (0.1%) under Accelerated Conditions (40°C/75% RH)

Time (Months)Assay (%)Total Degradation Products (%)pHViscosity (cP)
0100.2< 0.15.835,000
199.50.35.734,500
398.10.85.633,800
696.51.55.532,900

Table 2: Physical Stability of this compound Cream (0.1%) under Accelerated Conditions (40°C/75% RH)

Time (Months)AppearanceColorOdorCentrifugationSpreadability (mm)
0HomogeneousWhiteOdorlessNo Separation25
1HomogeneousWhiteOdorlessNo Separation26
3HomogeneousWhiteOdorlessNo Separation27
6HomogeneousWhiteOdorlessNo Separation28

Visualization

Experimental Workflow

Stability_Assessment_Workflow cluster_tests Stability Tests start Start: this compound Cream Formulation stability_protocol ICH Stability Protocol (Long-term, Accelerated, Intermediate) start->stability_protocol sampling Sampling at Pre-defined Time Points stability_protocol->sampling chemical_stability Chemical Stability sampling->chemical_stability physical_stability Physical Stability sampling->physical_stability uhplc UHPLC Analysis: - Assay - Degradation Products chemical_stability->uhplc organoleptic Organoleptic Evaluation: - Appearance - Color - Odor physical_stability->organoleptic ph_viscosity pH and Viscosity Measurement physical_stability->ph_viscosity centrifugation Centrifugation Test physical_stability->centrifugation spreadability Spreadability Test physical_stability->spreadability data_analysis Data Analysis and Comparison to Specifications uhplc->data_analysis organoleptic->data_analysis ph_viscosity->data_analysis centrifugation->data_analysis spreadability->data_analysis shelf_life Shelf-Life Determination data_analysis->shelf_life end End: Stability Report shelf_life->end Degradation_Pathway cluster_pathways flumethasone This compound acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation hydrolysis_product Hydrolysis of Pivalate Ester (Flumethasone) flumethasone->hydrolysis_product Hydrolysis oxidation_product Oxidation of Hydroxyl Groups (Ketone Formation) flumethasone->oxidation_product Oxidation acid->hydrolysis_product base->hydrolysis_product oxidation->oxidation_product

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Flumethasone Pivalate Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Flumethasone Pivalate (B1233124) instability in aqueous solutions.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the formulation and analysis of Flumethasone Pivalate in aqueous media.

Problem Possible Causes Recommended Solutions
Loss of Potency in Aqueous Formulations - Hydrolysis: The pivalate ester of this compound can be susceptible to hydrolysis, especially at non-optimal pH. - Oxidation: The corticosteroid structure can be prone to oxidation, particularly at the C17 side chain.- pH Optimization: Conduct a pH stability profile study to identify the pH of maximum stability. Typically, a slightly acidic pH (around 4-6) is optimal for many corticosteroids. - Buffer Selection: Utilize appropriate buffer systems (e.g., citrate, acetate) to maintain the optimal pH. - Antioxidants: Consider the addition of antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) to mitigate oxidative degradation. - Chelating Agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.
Precipitation of this compound - Low Aqueous Solubility: this compound is a poorly water-soluble drug.- Co-solvents: Employ water-miscible co-solvents like propylene (B89431) glycol, ethanol, or polyethylene (B3416737) glycol (PEG) to increase solubility. - Surfactants: Use non-ionic surfactants (e.g., Polysorbate 80, Cremophor EL) to form micelles that can encapsulate the drug, thereby increasing its apparent solubility. - Cyclodextrins: Investigate the use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes with this compound, enhancing its solubility and stability.
Inconsistent Analytical Results - Degradation during Sample Preparation or Analysis: The drug may degrade in the diluents or mobile phase used for analysis. - Inadequate Chromatographic Separation: Degradation products may co-elute with the parent peak, leading to inaccurate quantification.- Method Validation: Utilize a validated stability-indicating analytical method, such as the UHPLC method described in the experimental protocols section. - Control of Analytical Conditions: Ensure the pH of the mobile phase and diluents are within the stable range for this compound. Prepare samples immediately before analysis and store them at controlled temperatures.
Formation of Unknown Peaks in Chromatograms - Forced Degradation: Exposure of the drug substance to stress conditions like acid, base, oxidation, heat, or light can lead to the formation of degradation products.- Characterization of Degradants: Perform forced degradation studies to intentionally generate degradation products. Use techniques like LC-MS/MS to identify and characterize the structure of these new peaks. This will help in understanding the degradation pathways.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound in aqueous solutions?

While specific degradation pathways for this compound are not extensively published, based on the known instability of other corticosteroids, the primary degradation routes are likely to be:

  • Hydrolysis: Cleavage of the pivalate ester at the C-21 position to yield Flumethasone and pivalic acid. This is often catalyzed by acidic or basic conditions.

  • Oxidation: Oxidation of the dihydroxyacetone side chain at C-17 is a common degradation pathway for corticosteroids.

A proposed degradation pathway is illustrated below:

G Proposed Degradation Pathway of this compound FP This compound H Hydrolysis (Acid/Base Catalyzed) FP->H O Oxidation FP->O F Flumethasone H->F PA Pivalic Acid H->PA OD Oxidative Degradation Products O->OD G Forced Degradation Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC UHPLC/HPLC Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Photolytic Photolytic Stress (ICH Q1B) Photolytic->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS Method Stability-Indicating Method Development HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway G Cyclodextrin Inclusion Complex Formation FP This compound (Guest) Complex Inclusion Complex FP->Complex CD Cyclodextrin (Host) CD->Complex Increased_Solubility Increased Solubility Complex->Increased_Solubility Enhanced_Stability Enhanced Stability Complex->Enhanced_Stability

Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Flumethasone Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting matrix effects encountered during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Flumethasone Pivalate.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section provides answers to common questions and solutions to specific issues related to matrix effects in the LC-MS/MS analysis of this compound.

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting substances from the sample matrix.[1][2][3] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[3][4][5][6] In the analysis of this compound from biological matrices like plasma, serum, or urine, endogenous components such as phospholipids (B1166683), salts, and metabolites can interfere with the ionization process in the mass spectrometer's source.[7]

Q2: I am observing significant signal suppression for this compound. What are the likely causes and how can I mitigate this?

A2: Signal suppression is a common challenge in LC-MS/MS analysis.[5]

  • Likely Causes:

    • Phospholipids: Particularly in plasma and serum samples, phospholipids are a primary cause of ion suppression in electrospray ionization (ESI).[7][8]

    • Salts and Buffers: High concentrations of salts from buffers or the sample itself can diminish ionization efficiency.[9]

    • Co-eluting Metabolites: Endogenous compounds or other drug metabolites with similar chromatographic behavior to this compound can compete for ionization.[9]

  • Troubleshooting Steps:

    • Improve Sample Preparation: The most effective strategy to combat matrix effects is to remove interfering components before analysis.[1][7]

      • Solid-Phase Extraction (SPE): A highly effective technique for cleaning up complex samples. Mixed-mode SPE can be particularly useful for selectively isolating corticosteroids.[10][11]

      • Liquid-Liquid Extraction (LLE): Can effectively separate this compound from polar interferences.[7]

      • Protein Precipitation (PPT): While a quick method, it is often less clean and may result in significant matrix effects.[4][11]

    • Optimize Chromatographic Separation: Modifying chromatographic conditions can help separate this compound from interfering matrix components.[12]

      • Change Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl, HILIC) to improve resolution.[9]

      • Adjust Mobile Phase Gradient: A longer, shallower gradient can enhance the separation of the analyte from matrix components.

    • Dilute the Sample: If your assay has sufficient sensitivity, diluting the sample can lower the concentration of matrix components to a point where they no longer cause significant suppression.[12][13]

Q3: How can I quantitatively assess the matrix effect for my this compound assay?

A3: A quantitative assessment of the matrix effect is crucial during method development and validation. The most common method is the post-extraction spike method.[2][14] The Matrix Factor (MF) is calculated as follows:

MF = (Peak Area of Analyte in Spiked Post-Extracted Matrix) / (Peak Area of Analyte in Neat Solution)

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

This evaluation should be performed using at least six different lots of the biological matrix to account for variability.[9]

Q4: My calibration curve for this compound is non-linear. Could this be due to matrix effects?

A4: Yes, non-linearity in the calibration curve can be a result of matrix effects that are not consistent across the concentration range.[9]

  • Troubleshooting Steps:

    • Assess Matrix Effects Across the Calibration Range: Perform a quantitative matrix effect assessment at low, medium, and high concentrations.

    • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects and improve linearity.[12][15][16]

    • Optimize Sample Preparation: A cleaner sample extract is less likely to cause concentration-dependent matrix effects. Consider more rigorous cleanup methods like SPE.[9]

Quantitative Data Summary

Table 1: Comparison of Matrix Effects for this compound (10 ng/mL) in Human Plasma using Different Sample Preparation Methods

Sample Preparation MethodMean Peak Area (n=6)Matrix Factor (MF)% Ion Suppression/Enhancement
Neat Solution 1,500,0001.000%
Protein Precipitation (PPT) 750,0000.5050% Suppression
Liquid-Liquid Extraction (LLE) 1,200,0000.8020% Suppression
Solid-Phase Extraction (SPE) 1,425,0000.955% Suppression

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

  • Prepare Blank Matrix Samples: Extract six different lots of blank biological matrix (e.g., human plasma) using your established sample preparation method.

  • Prepare Neat Standard Solutions: Prepare a set of standard solutions of this compound in the final reconstitution solvent at the desired concentrations (low, medium, and high QC levels).

  • Spike Post-Extracted Matrix: Spike the blank matrix extracts from step 1 with the this compound standard solutions to achieve the same final concentrations as the neat standards.

  • Analyze Samples: Inject the neat standard solutions and the spiked post-extracted matrix samples into the LC-MS/MS system and record the peak areas for this compound.

  • Calculate Matrix Factor: Use the formula provided in Q3 to calculate the Matrix Factor for each lot of the matrix.

  • Evaluate Results: Calculate the mean MF and the coefficient of variation (%CV). A %CV of <15% is generally considered acceptable.

Visualizations

Troubleshooting Workflow for Signal Suppression start Signal Suppression Observed for this compound check_is Using Stable Isotope-Labeled Internal Standard? start->check_is use_is Implement SIL-IS check_is->use_is No optimize_sp Optimize Sample Preparation check_is->optimize_sp Yes use_is->optimize_sp ppt Protein Precipitation optimize_sp->ppt lle Liquid-Liquid Extraction optimize_sp->lle spe Solid-Phase Extraction optimize_sp->spe optimize_chrom Optimize Chromatography ppt->optimize_chrom lle->optimize_chrom spe->optimize_chrom change_col Change Column Chemistry optimize_chrom->change_col adjust_grad Adjust Gradient Profile optimize_chrom->adjust_grad dilute Dilute Sample change_col->dilute adjust_grad->dilute end Signal Suppression Mitigated dilute->end

Caption: Troubleshooting workflow for signal suppression.

Matrix Effect Assessment Workflow start Start: Assess Matrix Effect prep_neat Prepare Neat Standard (Analyte in Solvent) start->prep_neat prep_matrix Extract Blank Matrix (Multiple Lots) start->prep_matrix analyze Analyze Both Sets by LC-MS/MS prep_neat->analyze spike_matrix Spike Blank Extract with Analyte (Post-Extraction) prep_matrix->spike_matrix spike_matrix->analyze calc_mf Calculate Matrix Factor (MF) analyze->calc_mf mf_ok MF ≈ 1 No Significant Matrix Effect calc_mf->mf_ok Yes mf_not_ok MF < 1 (Suppression) MF > 1 (Enhancement) calc_mf->mf_not_ok No troubleshoot Proceed to Troubleshooting (See Workflow 1) mf_not_ok->troubleshoot

Caption: Workflow for assessing matrix effects.

References

Technical Support Center: Optimizing Flumethasone Pivalate Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flumethasone Pivalate in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in cell culture?

This compound is a moderately potent, difluorinated corticosteroid that acts as a glucocorticoid receptor (GR) agonist.[1][2] Its primary mechanism of action involves binding to the cytosolic GR. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the expression of target genes.[3] This can lead to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes, often through interference with transcription factors like Nuclear Factor-kappa B (NF-κB).

Q2: What is a recommended starting concentration range for this compound in cell culture experiments?

A precise starting concentration can vary significantly depending on the cell type, cell density, and the specific biological endpoint being measured. However, based on protocols for other glucocorticoids like dexamethasone (B1670325), a common starting range for a dose-response experiment is from 0.1 nM to 10 µM. One study analyzing this compound via UHPLC used concentrations in the range of 5.00–50.00 µg/mL.[4] Converting this to molarity (MW of this compound is 494.58 g/mol ) gives a range of approximately 10 µM to 100 µM. Therefore, a broad initial screening range from 1 nM to 100 µM is advisable to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound stock solutions?

This compound is typically soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol.

  • Preparation: To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the this compound powder in anhydrous DMSO.

  • Storage: Aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles. Store these aliquots at -20°C for long-term stability.

  • Working Solutions: When preparing working solutions for your experiments, dilute the stock solution in your cell culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to your cells, typically below 0.5% and ideally at or below 0.1%.

Q4: What are the potential off-target effects of this compound?

While this compound is a glucocorticoid receptor agonist, like many small molecules, it may have off-target effects, especially at higher concentrations. To mitigate this, it is essential to:

  • Perform Dose-Response Experiments: This helps to identify the lowest effective concentration that elicits the desired biological response with minimal off-target effects.

  • Include Proper Controls: Use a known GR antagonist, such as RU-486, in co-treatment experiments to confirm that the observed effects are mediated through the glucocorticoid receptor.

Troubleshooting Guides

Problem 1: High Cell Cytotoxicity or Death
Possible Cause Troubleshooting Steps
Concentration Too High Perform a dose-response curve to determine the cytotoxic concentration 50 (CC50). Start with a wide range of concentrations (e.g., 0.1 nM to 100 µM) to identify a non-toxic working range.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your specific cell line (typically ≤0.1%). Run a vehicle control with the highest concentration of solvent used.
Cell Line Sensitivity Some cell lines are inherently more sensitive to glucocorticoid-induced apoptosis. Consider using a different, less sensitive cell line if appropriate for your research question.
Contamination Ensure that your this compound stock solution and cell cultures are sterile. Bacterial, fungal, or mycoplasma contamination can induce cell death.
Problem 2: No Observable Effect or Weaker-Than-Expected Effect
Possible Cause Troubleshooting Steps
Suboptimal Concentration The concentration of this compound may be too low. Perform a dose-response experiment with a wider and higher range of concentrations.
Low or Absent Glucocorticoid Receptor (GR) Expression Verify the expression of GR in your cell line using techniques like Western blotting or qPCR. Compare the expression level to a known GR-positive cell line (e.g., A549).
Inactive Compound Confirm the activity of your this compound stock. If possible, test it on a well-characterized, highly responsive cell line as a positive control. Prepare a fresh stock solution.
Incorrect Experimental Endpoint The chosen assay may not be sensitive enough to detect the effects of this compound. Consider using a more sensitive or different assay to measure the biological response.
Short Incubation Time The observed effect may require a longer incubation period. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Dose-Response Curve and MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) for cell viability.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of working concentrations (e.g., 1 nM to 100 µM).

  • Treatment: Remove the overnight culture medium and replace it with fresh medium containing the various concentrations of this compound. Include a vehicle-only control (medium with the highest DMSO concentration).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Anti-Inflammatory Assay - Inhibition of Cytokine Production

This protocol is adapted from a method for dexamethasone and can be used to assess the anti-inflammatory effects of this compound.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • This compound

  • DMSO

  • Lipopolysaccharide (LPS)

  • ELISA kits for relevant cytokines (e.g., TNF-α, IL-6)

Methodology:

  • Cell Seeding: Seed macrophage cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1-2 hours.

  • Stimulation: Add LPS to the wells to a final concentration that induces a robust inflammatory response (e.g., 100 ng/mL). Include an unstimulated control.

  • Incubation: Incubate the plate for a suitable period to allow for cytokine production (e.g., 6-24 hours).

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of the target cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each this compound concentration relative to the LPS-stimulated control. Determine the IC50 for the anti-inflammatory effect.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound

Concentration (µM)% Cell Viability (MTT Assay)% TNF-α Inhibition (Anti-Inflammatory Assay)
0 (Vehicle Control)1000
0.0019815
0.019545
0.19275
18590
106095
503098
1001599

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare Flumethasone Pivalate Stock (e.g., 10 mM in DMSO) dose_response Dose-Response Treatment (e.g., 1 nM - 100 µM) prep_stock->dose_response prep_cells Seed Cells in 96-well Plate prep_cells->dose_response incubation Incubate for a Defined Period (e.g., 24-72h) dose_response->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay functional_assay Perform Functional Assay (e.g., Cytokine ELISA) incubation->functional_assay data_analysis Analyze Data & Determine IC50/EC50 viability_assay->data_analysis functional_assay->data_analysis Signaling_Pathway Glucocorticoid Receptor and NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FP Flumethasone Pivalate GR Glucocorticoid Receptor (GR) FP->GR Binds GR_FP GR-FP Complex GR->GR_FP GR_FP_nuc GR-FP Complex GR_FP->GR_FP_nuc Translocation IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->IKK Inhibited by GR_FP_nuc->NFkB_nuc Inhibits AntiInflam_Genes Anti-inflammatory Gene Transcription GR_FP_nuc->AntiInflam_Genes Activates ProInflam_Genes Pro-inflammatory Gene Transcription NFkB_nuc->ProInflam_Genes Activates

References

Technical Support Center: Enhancing Skin Penetration of Flumethasone Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the dermal and transdermal delivery of Flumethasone Pivalate.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to the skin penetration of this compound?

The primary barrier to percutaneous absorption is the outermost layer of the epidermis, the stratum corneum (SC).[1] This layer consists of tightly packed, keratin-filled dead cells (corneocytes) embedded in a continuous lipid matrix, creating a highly effective barrier against the passage of most drug molecules.[2][3] this compound, a moderately potent corticosteroid, must navigate this lipid-rich environment to reach the viable epidermis and dermis where it exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects.[4]

Q2: What are the main strategies to enhance the skin penetration of this compound?

There are three main categories of strategies to overcome the stratum corneum barrier:

  • Chemical Penetration Enhancers (CPEs): These are compounds that reversibly disrupt the ordered structure of the stratum corneum, increasing drug diffusivity.[5][6] Examples include fatty acids (e.g., oleic acid), surfactants, terpenes, and solvents like propylene (B89431) glycol and ethanol.[5][7]

  • Novel Drug Delivery Systems: These systems encapsulate the drug to improve its solubility, stability, and transport across the skin. Key examples include:

    • Liposomes and Vesicular Systems: Phospholipid vesicles that can carry both hydrophilic and lipophilic drugs.[1][8] Deformable liposomes, such as transfersomes, are particularly effective at squeezing through skin pores.[2]

    • Nanoparticles: Solid lipid nanoparticles (SLNs) and polymeric nanoparticles can offer controlled release and targeted delivery.[9][10][11]

    • Microemulsions: Thermodynamically stable, isotropic systems of oil, water, surfactant, and co-surfactant that act as excellent drug reservoirs and can enhance skin hydration.[3][12]

  • Physical Enhancement Techniques: These methods use external energy to increase skin permeability.[13][14] They include iontophoresis (electrical current), sonophoresis (ultrasound), electroporation (high-voltage pulses), and microneedles that create microscopic channels in the skin.[13]

Q3: How do I select the most appropriate enhancement strategy for my research?

The choice of strategy depends on several factors:

  • Therapeutic Goal: Are you aiming for localized delivery within the skin (cutaneous) or delivery to the systemic circulation (transdermal)? Conventional liposomes are excellent for localizing drug action in the epidermis and dermis, while deformable liposomes or microemulsions may be better for transdermal delivery.[15]

  • Physicochemical Properties of the Drug: this compound's lipophilicity will influence its compatibility with the chosen vehicle.

  • Regulatory and Safety Profile: Chemical enhancers must be non-toxic, non-irritating, and their effect must be reversible.[6] Novel delivery systems must be formulated with biocompatible and biodegradable materials.[9]

  • Scalability and Cost: Consider the complexity and cost of manufacturing for the chosen formulation, especially for commercial development. Microemulsions, for instance, are often praised for their ease of preparation.[3]

Troubleshooting Guides

Guide 1: Chemical Penetration Enhancers (CPEs)
Problem Possible Cause Troubleshooting Steps
High skin irritation or toxicity observed in in vitro/ex vivo models. The concentration of the CPE is too high.1. Reduce the concentration of the enhancer in the formulation. 2. Consider using a synergistic combination of enhancers at lower individual concentrations. 3. Switch to a CPE with a better-established safety profile, such as certain natural terpenes.[16]
No significant increase in this compound permeation. 1. Incompatible vehicle-enhancer combination. 2. Suboptimal concentration of the enhancer. 3. The enhancer's mechanism does not favor the drug's properties.1. Ensure the vehicle does not negate the enhancer's effect. For example, the efficacy of fatty acids can depend on whether they are in a polar or non-polar solvent.[5] 2. Perform a dose-response study to find the optimal concentration of the CPE. 3. Try an enhancer with a different mechanism (e.g., one that affects lipid fluidity vs. one that interacts with keratin).
Poor formulation stability (e.g., phase separation). The CPE is not fully soluble or is reacting with other excipients in the vehicle.1. Verify the solubility of the CPE in the chosen vehicle at the desired concentration. 2. Evaluate the chemical compatibility of all formulation components. 3. Consider adding a co-solvent or surfactant to improve stability.
Guide 2: Liposomal & Nanoparticle Formulations
Problem Possible Cause Troubleshooting Steps
Low encapsulation efficiency (EE%) or drug loading (DL%). 1. Poor affinity of this compound for the lipid/polymer matrix. 2. Suboptimal preparation method (e.g., hydration temperature, sonication time).1. Modify the lipid composition of liposomes (e.g., add cholesterol to regulate bilayer fluidity). 2. For nanoparticles, select a polymer with higher affinity for the drug.[9] 3. Optimize process parameters. For liposomes prepared by thin-film hydration, ensure the hydration temperature is above the lipid phase transition temperature.[15]
Vesicle/particle aggregation and instability during storage. 1. Insufficient surface charge (low Zeta potential). 2. Inappropriate storage conditions (temperature, pH).1. Incorporate charged lipids (e.g., phosphatidylglycerol) or PEGylated lipids into the liposome (B1194612) formulation to increase electrostatic or steric repulsion.[17] 2. Optimize the formulation pH and store at recommended temperatures (usually 4°C for liposomes). 3. Consider lyophilization for long-term storage.
Permeation is not enhanced compared to a standard cream/ointment. 1. Liposomes are too rigid and are not penetrating the SC. 2. The formulation is not releasing the drug effectively at the skin surface.1. To enhance penetration, formulate deformable liposomes (transfersomes) by adding an "edge activator" like sodium cholate (B1235396) or Tween 80.[2] 2. Incorporate the liposome/nanoparticle suspension into a hydrogel base to ensure good skin contact and hydration.[15][17] 3. Verify that the drug is released from the carrier in the receptor medium during in vitro tests.

Quantitative Data Summary

The following tables summarize the type of quantitative data researchers can expect from enhancement strategy studies. The values are illustrative for corticosteroids and demonstrate how to present comparative data.

Table 1: Comparison of this compound Flux with Chemical Penetration Enhancers

FormulationEnhancer (5% w/w)Steady-State Flux (Jss) (µg/cm²/h)Enhancement Ratio (ER)¹
Control (Propylene Glycol base)None0.15 ± 0.031.0
Formulation AOleic Acid0.78 ± 0.095.2
Formulation Bd-Limonene0.62 ± 0.074.1
Formulation CUrea0.35 ± 0.052.3

¹Enhancement Ratio (ER) is calculated as the Jss of the formulation with an enhancer divided by the Jss of the control formulation.

Table 2: Permeation Parameters for Different this compound Delivery Systems

Delivery SystemMean Particle Size (nm)Encapsulation Efficiency (%)Cumulative Amount Permeated at 24h (µg/cm²)
Conventional CreamN/AN/A3.5 ± 0.4
Conventional Liposomes155 ± 1275 ± 57.2 ± 0.8
Deformable Liposomes148 ± 1572 ± 615.8 ± 1.5
Microemulsion45 ± 898 ± 118.1 ± 2.1

Experimental Protocols

Protocol 1: In Vitro Permeation Test (IVPT) using Franz Diffusion Cells

This protocol is a standard method for assessing the skin permeation of topical formulations.[18][19][20]

1. Materials and Equipment:

  • Franz-type vertical diffusion cells.[19]

  • Dermatomed human or porcine skin (approx. 500-750 µm thickness).[20]

  • Receptor medium (e.g., phosphate-buffered saline (PBS) pH 7.4, potentially with a solubility enhancer like Tween 80 to maintain sink conditions).

  • Formulations to be tested (e.g., this compound in a standard base and in an enhanced formulation).

  • Magnetic stirrer and stir bars.

  • Water bath maintained at 37°C to achieve a skin surface temperature of 32°C.[21]

  • HPLC or LC-MS/MS system for drug quantification.[22][23]

2. Skin Membrane Preparation:

  • Thaw frozen skin at room temperature.

  • Cut the skin into sections large enough to fit between the donor and receptor compartments of the diffusion cell.

  • Visually inspect the skin for any imperfections (e.g., scratches, holes) and discard damaged sections.

  • Perform a skin barrier integrity test (e.g., by measuring Transepidermal Water Loss (TEWL) or electrical resistance) to ensure the barrier is intact.[21][24]

3. Experimental Setup:

  • Mount the skin section onto the Franz cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.

  • Fill the receptor compartment with pre-warmed, de-gassed receptor medium, ensuring no air bubbles are trapped beneath the skin.

  • Place a small magnetic stir bar in the receptor compartment and begin stirring at a constant rate (e.g., 600 RPM).

  • Allow the system to equilibrate for at least 30 minutes.

4. Dosing and Sampling:

  • Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation evenly onto the skin surface in the donor compartment.[24]

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment via the sampling arm.[20]

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume.

  • At the end of the experiment (e.g., 24 hours), dismantle the cell. Clean the skin surface to remove any unabsorbed formulation. Separate the epidermis from the dermis to quantify drug retention in different skin layers.[19]

5. Sample Analysis and Data Interpretation:

  • Analyze the concentration of this compound in the collected samples using a validated HPLC or LC-MS/MS method.[25]

  • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.

  • Plot the cumulative amount permeated versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss).

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase skin_prep Skin Preparation (Dermatome, Integrity Test) cell_setup Franz Cell Assembly & Equilibration skin_prep->cell_setup form_prep Formulation Preparation dosing Apply Finite Dose to Skin Surface form_prep->dosing cell_setup->dosing sampling Collect Samples (0, 2, 4...24h) dosing->sampling quant Drug Quantification (HPLC or LC-MS/MS) sampling->quant calc Calculate Flux & Permeation Parameters quant->calc results Data Interpretation & Comparison calc->results

Caption: Workflow for an In Vitro Permeation Test (IVPT).

cpe_mechanism cluster_sc Stratum Corneum (SC) corneocyte1 Corneocyte lipid_matrix Lipid Matrix viable_epidermis Viable Epidermis lipid_matrix->viable_epidermis Increased Drug Diffusivity corneocyte2 Corneocyte cpe Chemical Penetration Enhancer (CPE) cpe->corneocyte1 Interacts with Keratin cpe->lipid_matrix Disrupts Lipid Bilayer Order

Caption: Mechanisms of Chemical Penetration Enhancers (CPEs).

liposome_delivery cluster_skin Skin Layers sc Stratum Corneum ve Viable Epidermis sc->ve Drug Release & Partitioning into Deeper Layers liposome Drug-Loaded Liposome liposome->sc Adsorption & Fusion with SC Lipids drug Flumethasone Pivalate

Caption: Liposome-mediated drug delivery across the skin.

troubleshooting_flowchart start Low Permeation Observed in IVPT check_formulation Is the formulation physically stable? start->check_formulation check_drug Is the drug degraded? check_formulation->check_drug Yes sol_formulation Remake formulation. Check excipient compatibility. check_formulation->sol_formulation No check_skin Was skin integrity confirmed pre-experiment? check_drug->check_skin No sol_drug Conduct stability study. Protect from light/heat. check_drug->sol_drug Yes check_conditions Were sink conditions maintained? check_skin->check_conditions Yes sol_skin Re-run with skin that passes integrity test (TEWL). check_skin->sol_skin No check_enhancer Is the enhancer concentration optimal? check_conditions->check_enhancer Yes sol_conditions Increase receptor volume or add solubilizer (e.g., Tween). check_conditions->sol_conditions No sol_enhancer Perform dose-response study for the enhancer. check_enhancer->sol_enhancer No end Re-run Experiment check_enhancer->end Yes sol_formulation->end sol_drug->end sol_skin->end sol_conditions->end sol_enhancer->end

Caption: Troubleshooting logic for low drug permeation.

References

Technical Support Center: Addressing Off-Target Effects of Flumethasone Pivalate in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Flumethasone Pivalate (B1233124) in cellular models. It provides troubleshooting guidance and frequently asked questions to address potential off-target effects and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Flumethasone Pivalate?

This compound is a moderately potent, synthetic difluorinated corticosteroid.[1][2][3] Its primary mechanism of action is as a glucocorticoid receptor (GR) agonist.[1][3] Upon binding to the GR in the cytoplasm, the complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to its anti-inflammatory, antipruritic, and vasoconstrictive effects.[1][2][3]

Q2: My cells are exhibiting a phenotype inconsistent with known glucocorticoid receptor signaling after this compound treatment. Could this be an off-target effect?

Yes, an unexpected cellular phenotype is a key indicator of potential off-target activity. While this compound's primary target is the glucocorticoid receptor, it is possible that at certain concentrations it may interact with other cellular proteins, leading to unforeseen biological responses. It is crucial to investigate these potential off-target interactions to correctly interpret your experimental data.

Q3: What are some common off-target signaling pathways that could be affected by corticosteroids like this compound?

Corticosteroids are known to influence various signaling pathways beyond the classical genomic pathway involving the glucocorticoid receptor. These can include:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Glucocorticoids can inhibit the pro-inflammatory NF-κB pathway, which is a desired on-target effect. However, unexpected modulation of this pathway could indicate off-target interactions.

  • AP-1 (Activator Protein-1) Pathway: Corticosteroids can also interfere with the AP-1 signaling pathway, which is involved in a wide range of cellular processes including proliferation, differentiation, and apoptosis.

  • Kinase Signaling Cascades: Due to structural similarities in the ATP-binding pockets of various kinases, small molecules can sometimes exhibit off-target inhibition of kinases, leading to a cascade of unintended downstream effects.

Q4: How can I begin to identify potential off-target interactions of this compound in my cellular model?

A systematic approach is recommended. Start by performing a dose-response experiment to determine the lowest effective concentration of this compound that elicits the desired on-target effect. If unexpected phenotypes persist even at low concentrations, consider more direct approaches to identify off-target interactions. This can include broad-panel kinase screening or proteome-wide binding assays.

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent or paradoxical results at different concentrations of this compound.

  • Possible Cause: Off-target effects may become more prominent at higher concentrations. The observed cellular response could be a composite of both on-target and off-target activities, leading to a non-linear or even biphasic dose-response curve.

  • Troubleshooting Steps:

    • Comprehensive Dose-Response: Perform a wide-range dose-response curve (e.g., from picomolar to high micromolar) to fully characterize the cellular response.

    • On-Target Validation: At each concentration, measure a known downstream marker of glucocorticoid receptor activation (e.g., expression of an established GR-responsive gene) to correlate with the observed phenotype.

    • Off-Target Assessment: If paradoxical effects are observed, consider performing a broad kinase screen or other off-target profiling assays at the problematic concentrations.

Issue 2: Observed cytotoxicity at concentrations expected to be non-toxic.

  • Possible Cause: this compound may be inducing cell death through an off-target mechanism in your specific cell type.

  • Troubleshooting Steps:

    • Confirm Cytotoxicity: Perform a quantitative cytotoxicity assay (e.g., LDH release assay or a fluorescent live/dead stain) to confirm the observation.

    • Determine the Mechanism of Cell Death: Investigate whether the cell death is due to apoptosis or necrosis using assays such as caspase activation assays or Annexin V staining.

    • Compare with other Corticosteroids: Test other corticosteroids to see if the cytotoxicity is a class effect or specific to this compound. If it is specific, this strongly suggests an off-target effect.

Issue 3: Unexpected changes in the expression of genes unrelated to the glucocorticoid receptor pathway.

  • Possible Cause: this compound may be modulating the activity of other transcription factors or signaling pathways that regulate the expression of these genes.

  • Troubleshooting Steps:

    • Pathway Analysis: Use bioinformatics tools to analyze the promoter regions of the affected genes to identify common transcription factor binding sites. This may provide clues as to which off-target pathway is being modulated.

    • Western Blot Analysis: Investigate the activation state (e.g., phosphorylation) of key proteins in suspected off-target pathways, such as the NF-κB and AP-1 pathways.

    • RT-qPCR Validation: Confirm the gene expression changes using a robust method like RT-qPCR with appropriate housekeeping gene normalization.

Data Presentation

Potential Off-Target ClassRationale for Interaction with CorticosteroidsSuggested Experimental Approach to Generate DataKey Parameters to Measure
Protein Kinases The ATP-binding pocket of many kinases can be promiscuous and bind small molecules with steroid-like scaffolds.In vitro Kinase Profiling (e.g., using a commercial service with a broad panel of kinases)Percent inhibition at a fixed concentration (e.g., 1 or 10 µM); IC50 values for any significant hits.
Other Nuclear Receptors Steroid hormone receptors share structural similarities, which can lead to cross-reactivity.Radioligand Binding Assays or Cell-Based Reporter Assays for other nuclear receptors (e.g., mineralocorticoid, progesterone, androgen, and estrogen receptors).Binding affinity (Ki) or functional activity (EC50/IC50).
G-Protein Coupled Receptors (GPCRs) Some GPCRs have binding pockets that can accommodate steroid-like molecules.Radioligand Binding Assays or functional assays (e.g., cAMP or calcium flux assays) against a panel of GPCRs.Binding affinity (Ki) or functional activity (EC50/IC50).
Ion Channels Steroids have been shown to modulate the activity of certain ion channels.Electrophysiology (e.g., patch-clamp) or ion flux assays.Modulation of channel conductance or ion flow.

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using a Lactate Dehydrogenase (LDH) Assay

  • Objective: To quantify plasma membrane damage as an indicator of cytotoxicity.

  • Methodology:

    • Cell Seeding: Plate cells in a 96-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.

    • Treatment: Treat cells with a range of this compound concentrations and appropriate vehicle controls. Include a positive control for maximum LDH release (e.g., cell lysis buffer provided with the kit).

    • Incubation: Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Sample Collection: Carefully collect the cell culture supernatant.

    • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

    • Incubation: Incubate at room temperature, protected from light, for the time specified in the kit protocol.

    • Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

    • Data Analysis: Calculate the percentage of cytotoxicity for each treatment condition relative to the positive control.

Protocol 2: Analysis of NF-κB and AP-1 Pathway Activation by Western Blot

  • Objective: To assess the phosphorylation status and total protein levels of key components of the NF-κB (e.g., p65, IκBα) and AP-1 (e.g., c-Jun, c-Fos) signaling pathways.

  • Methodology:

    • Cell Treatment and Lysis: Treat cells with this compound and/or a pro-inflammatory stimulus (e.g., TNF-α or LPS). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of your target proteins overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Perform densitometry analysis to quantify the changes in protein phosphorylation and expression, normalizing to a loading control (e.g., β-actin or GAPDH).

Protocol 3: Off-Target Gene Expression Analysis by RT-qPCR

  • Objective: To quantify the mRNA levels of potential off-target genes.

  • Methodology:

    • RNA Isolation: Treat cells with this compound and extract total RNA using a suitable kit or method.

    • RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio) and integrity (e.g., by gel electrophoresis).

    • cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

    • qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay with primers specific for your genes of interest and at least two validated housekeeping genes for normalization.

    • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Mandatory Visualizations

G cluster_0 Cytoplasm cluster_1 Nucleus FP This compound GR Glucocorticoid Receptor (GR) FP->GR Binds HSP Heat Shock Proteins GR->HSP Dissociates from FP_GR FP-GR Complex FP_GR->Nucleus Translocation FP_GR_nucleus FP-GR Complex GRE Glucocorticoid Response Element (GRE) Gene Anti-inflammatory Gene Transcription GRE->Gene Activates FP_GR_nucleus->GRE Binds to

Caption: On-Target Signaling Pathway of this compound.

G cluster_0 Experimental Workflow Start Observe Unexpected Phenotype DoseResponse Perform Comprehensive Dose-Response Start->DoseResponse Cytotoxicity Assess Cytotoxicity (LDH Assay) DoseResponse->Cytotoxicity If cytotoxicity is observed PathwayAnalysis Analyze Off-Target Pathways (WB, qPCR) DoseResponse->PathwayAnalysis If unexpected signaling is observed Conclusion Characterize Off-Target Effect Cytotoxicity->Conclusion Profiling Consider Broad Off-Target Profiling PathwayAnalysis->Profiling If pathway is unknown PathwayAnalysis->Conclusion Profiling->Conclusion

Caption: Troubleshooting Workflow for Off-Target Effects.

G Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Activates FP This compound (On-Target Effect) FP->IKK Inhibits

Caption: Potential Interaction with the NF-κB Signaling Pathway.

References

Technical Support Center: Modifying Flumethasone Pivalate Formulations to Reduce Skin Atrophy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at modifying Flumethasone Pivalate formulations to minimize skin atrophy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced skin atrophy?

A1: this compound, a moderately potent topical corticosteroid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[1] Upon activation, the GR translocates to the nucleus and modulates gene expression.[1] This process, particularly GR transactivation, is heavily implicated in the atrophogenic effect.[2][3] The primary mechanisms leading to skin atrophy involve:

  • Inhibition of Collagen Synthesis: Activated GR directly inhibits the proliferation of dermal fibroblasts and suppresses the synthesis of type I and type III collagen, which are essential for the skin's structural integrity.[2][4] This is a key factor in dermal thinning.[2]

  • Inhibition of Keratinocyte Proliferation: Corticosteroids inhibit the proliferation of keratinocytes in the epidermis, leading to epidermal thinning.[5]

  • Downregulation of Extracellular Matrix Components: Besides collagen, glucocorticoids can also reduce the synthesis of other crucial extracellular matrix components like hyaluronic acid.[6]

Q2: How does this compound's atrophogenic potential compare to other corticosteroids?

A2: this compound is considered to have a milder atrophogenic effect compared to more potent corticosteroids. Clinical and histological studies have shown it to be significantly less atrophogenic than fluocinolone (B42009) acetonide.[4]

Q3: What are the primary strategies to reduce skin atrophy when formulating this compound?

A3: Key strategies focus on optimizing the therapeutic index (maximizing anti-inflammatory effects while minimizing atrophogenic potential). These include:

  • Optimizing Concentration: Using the lowest effective concentration of this compound is a primary strategy.

  • Vehicle Modification: The formulation vehicle (e.g., cream, ointment, gel) influences drug penetration and local concentration. Ointments, due to their occlusive nature, can increase potency and the risk of atrophy.[6]

  • Novel Drug Delivery Systems: Encapsulating this compound in delivery systems like liposomes or nanoparticles can offer controlled release and targeted delivery to the affected skin layers, potentially reducing the overall drug load and side effects.[7][8][9][10][11]

  • Combination Therapy: Incorporating agents that counteract the atrophogenic effects of corticosteroids is a promising approach. Tretinoin (B1684217) (a retinoid) has been shown to restore collagen formation and can be co-formulated to mitigate atrophy.[12][13][14]

Q4: What experimental models are suitable for evaluating the atrophogenic potential of new this compound formulations?

A4: A multi-model approach is recommended:

  • In Vitro Models: Human dermal fibroblast cultures are used to assess the direct impact of formulations on collagen synthesis and cell proliferation.[15] 3D skin equivalents can provide a more complex tissue-like environment.

  • Ex Vivo Models: Human skin explants offer a physiologically relevant model that maintains the complex architecture of the skin for a limited time, allowing for the testing of topical formulations.[16][17][18][19]

  • In Vivo Models: Animal models, most commonly mice, are used to study the development of skin atrophy over a longer duration and to assess both efficacy and side effects in a living system.[1][5] Human volunteer studies are the gold standard for final clinical assessment.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High variability in in vitro collagen synthesis assays. 1. Inconsistent cell seeding density. 2. Variability in fibroblast donor characteristics. 3. Inconsistent treatment duration or drug concentration. 4. Issues with the collagen assay itself (e.g., antibody specificity, detection sensitivity).1. Ensure precise cell counting and even seeding in all wells. 2. Use fibroblasts from a single donor for a given experiment or pool cells from multiple donors to average out variability. 3. Use a calibrated pipette and ensure accurate timing of treatments. 4. Run appropriate controls, including positive and negative controls for collagen synthesis. Validate antibody specificity.
Difficulty in inducing consistent skin atrophy in the in vivo mouse model. 1. Inconsistent application of the topical formulation (amount, area of application). 2. Grooming behavior of mice removing the formulation. 3. Strain, age, or sex differences in the mice's response to corticosteroids.1. Use a consistent, measured amount of the formulation for each application and apply it to a clearly defined area (e.g., a shaved patch on the dorsum). 2. Consider using a protective dressing or an Elizabethan collar for a short period after application, if it doesn't interfere with the study. 3. Standardize the mouse strain, age, and sex for all experimental groups. Report these details in your methodology.
Inconsistent measurements of epidermal or dermal thickness. 1. Shrinkage or distortion of tissue during histological processing. 2. Subjectivity in defining the boundaries of the epidermis and dermis. 3. Variability in the anatomical location of the biopsy. 4. Limitations of the measurement technique (e.g., resolution of ultrasound).[20][21][22][23][24]1. Standardize the fixation and processing protocol for all tissue samples. 2. Establish clear, objective criteria for defining the epidermal-dermal junction and the dermal-subcutaneous fat boundary. Have multiple blinded observers perform the measurements if possible. 3. Take biopsies from the same anatomical location in all animals/subjects. 4. Use high-resolution imaging techniques like optical coherence tomography (OCT) for more precise epidermal thickness measurements.[25] Acknowledge the limitations of the chosen method.
New formulation shows reduced atrophogenic potential but also reduced anti-inflammatory efficacy. 1. The formulation modification (e.g., new vehicle, encapsulation) is hindering the release or penetration of this compound to the target site. 2. The concentration of this compound is too low in the new formulation.1. Conduct in vitro release testing and skin permeation studies to characterize the drug delivery profile of the new formulation. 2. Perform dose-response studies to determine the optimal concentration of this compound in the new formulation that balances efficacy and safety.

Quantitative Data Summary

Table 1: Comparative Atrophogenic Effects of this compound and Fluocinolone Acetonide

ParameterThis compoundFluocinolone Acetonide
Clinical Observation of Mild Atrophy 1 out of 22 patients6 out of 22 patients
Histological Findings of Moderate/Marked Atrophy 1 out of 22 patients15 out of 22 patients
Mean Decrease in Epidermal Thickness 21.3%30.5%
Mean Decrease in Collagen Fibril Diameter 0% - 12.3%5.1% - 27.6%
Data from a comparative clinical study.[4]

Table 2: Effect of Tretinoin on Collagen I Formation in Photodamaged Human Skin

TreatmentChange in Collagen I Formation
0.1% Tretinoin Cream (10-12 months) 80% increase
Vehicle Cream (10-12 months) 14% decrease
Data from a study on photodamaged skin, demonstrating tretinoin's ability to stimulate collagen synthesis.[13][14]

Experimental Protocols

1. In Vitro Model: Human Dermal Fibroblast Culture for Collagen Synthesis Assay

  • Objective: To assess the effect of different this compound formulations on collagen production by human dermal fibroblasts.

  • Methodology:

    • Cell Culture: Culture primary human dermal fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[15]

    • Seeding: Seed fibroblasts into 6-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

    • Treatment: Replace the culture medium with a serum-free medium containing the test formulations of this compound (and appropriate vehicle controls). Incubate for 48-72 hours.

    • Collagen Quantification:

      • Option A (ELISA): Collect the cell culture supernatant and quantify the amount of secreted pro-collagen type I using a commercially available ELISA kit.

      • Option B (Western Blot): Lyse the cells and perform a Western blot to determine the intracellular levels of pro-collagen type I.

      • Option C (RT-qPCR): Extract total RNA from the cells and perform reverse transcription quantitative PCR (RT-qPCR) to measure the mRNA expression levels of COL1A1 and COL1A2 genes.[3]

    • Data Analysis: Normalize collagen levels to total protein concentration or a housekeeping gene. Compare the results from the different formulations to the control groups.

2. Ex Vivo Model: Human Skin Explant Culture

  • Objective: To evaluate the atrophogenic potential of this compound formulations on intact human skin.

  • Methodology:

    • Tissue Preparation: Obtain fresh human skin from elective surgeries (e.g., abdominoplasty) with informed consent. Prepare 8-10 mm punch biopsies.[16][18]

    • Culture Setup: Place the skin explants on a sterile support (e.g., gelatin sponge or transwell insert) in a 6-well plate at the air-liquid interface. The dermal side should be in contact with the culture medium.[16][19]

    • Culture Medium: Use a specialized culture medium (e.g., modified Cornification media) and incubate at 37°C with 5% CO2. Change the medium every 2-3 days.[19]

    • Topical Application: Apply a standardized amount of the test formulation to the epidermal surface of the skin explants daily for up to 9 days.

    • Assessment:

      • Histology: At the end of the experiment, fix the explants in formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to measure epidermal and dermal thickness. Masson's trichrome staining can be used to visualize collagen.

      • Immunohistochemistry: Perform immunohistochemical staining for markers of proliferation (e.g., Ki-67) and collagen type I.

    • Data Analysis: Quantify the changes in epidermal and dermal thickness and collagen staining intensity compared to vehicle-treated and untreated controls.

3. In Vivo Model: Mouse Model of Topical Corticosteroid-Induced Skin Atrophy

  • Objective: To assess the atrophogenic effects of this compound formulations over time in a living organism.

  • Methodology:

    • Animal Model: Use 8-10 week old C57BL/6 or BALB/c mice. Shave a defined area on the dorsal skin.[1][5]

    • Treatment: Apply a standardized dose (e.g., 20-50 µL) of the test formulation to the shaved area daily for 2-4 weeks. Include a vehicle control group and an untreated control group.

    • Measurement of Skin Thickness:

      • Non-invasive: Use high-frequency ultrasound or optical coherence tomography (OCT) to measure skin thickness at baseline and at regular intervals throughout the study.[25]

      • Invasive: At the end of the study, euthanize the mice and collect skin biopsies from the treated area.

    • Histological Analysis: Process the skin biopsies for H&E and Masson's trichrome staining to measure epidermal and dermal thickness and assess collagen content.

    • Data Analysis: Compare the changes in skin thickness and histology between the different treatment groups.

Visualizations

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects in Fibroblasts Flumethasone Flumethasone GR Glucocorticoid Receptor (GR) Flumethasone->GR Binds Active_GR_Complex Active GR Complex GR->Active_GR_Complex Dissociates from HSP90 and dimerizes HSP90 HSP90 HSP90->GR Chaperones GRE Glucocorticoid Response Element (GRE) Active_GR_Complex->GRE Translocates to nucleus and binds to GRE Transcription_Factors Repression of Transcription Factors (e.g., AP-1) Active_GR_Complex->Transcription_Factors Transrepression Fibroblast_Proliferation_Inhibition Inhibited Fibroblast Proliferation Active_GR_Complex->Fibroblast_Proliferation_Inhibition Inhibits cell cycle Target_Genes Upregulation of Atrophy-Related Genes (e.g., FKBP5, LOX) GRE->Target_Genes Transactivation Collagen_Synthesis_Inhibition Decreased Collagen Synthesis Target_Genes->Collagen_Synthesis_Inhibition Collagen_Genes COL1A1, COL1A2 (Collagen Genes) Collagen_Genes->Collagen_Synthesis_Inhibition Reduced expression leads to Transcription_Factors->Collagen_Genes Inhibits transcription of Skin_Atrophy Dermal Atrophy Collagen_Synthesis_Inhibition->Skin_Atrophy Fibroblast_Proliferation_Inhibition->Skin_Atrophy G cluster_invitro In Vitro Models cluster_exvivo Ex Vivo Model cluster_invivo In Vivo Models cluster_analysis Analysis Fibroblasts Human Dermal Fibroblast Culture Biochemical Collagen Synthesis Assays (ELISA, Western, RT-qPCR) Fibroblasts->Biochemical Direct cellular effects 3D_Skin 3D Skin Equivalents Histology Histology (H&E, Trichrome) Immunohistochemistry 3D_Skin->Histology Tissue-level effects Explants Human Skin Explants Explants->Histology Physiologically relevant tissue effects Mouse Mouse Model Mouse->Histology Systemic and local effects Imaging Non-invasive Imaging (Ultrasound, OCT) Mouse->Imaging Longitudinal monitoring Human Human Volunteers Human->Histology Biopsy analysis Human->Imaging Clinical assessment

References

Technical Support Center: Flumethasone Pivalate Stability and Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Flumethasone (B526066) Pivalate (B1233124). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the stability and delivery of flumethasone pivalate by adjusting pH. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of this compound in aqueous solutions?

Q2: What are the expected degradation pathways for this compound?

Corticosteroids can undergo degradation through several mechanisms, including hydrolysis and oxidation. The specific degradation pathways are often influenced by the pH of the formulation.[6] For corticosteroids with ester groups, such as this compound, hydrolysis is a primary degradation pathway, which can be catalyzed by both acidic and basic conditions. This would involve the cleavage of the pivalate ester to form flumethasone and pivalic acid. Other potential degradation pathways for corticosteroids include oxidation and isomerization.

Q3: How does pH affect the delivery of this compound?

The pH of a formulation can significantly impact the solubility and partitioning of a drug, which in turn affects its delivery and bioavailability. While specific data for this compound is limited, generally, the ionization state of a molecule, which is pH-dependent, influences its ability to permeate biological membranes. As this compound is a neutral molecule, its solubility is a key factor. Adjusting the pH to a range where the drug is most stable and soluble is crucial for ensuring consistent and effective delivery.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Rapid degradation of this compound in a new formulation. The pH of the formulation may be outside the optimal stability range.Measure the pH of the formulation. Adjust the pH to the acidic range (e.g., pH 3-5) using appropriate buffers (e.g., citrate (B86180) or acetate (B1210297) buffers). Conduct a forced degradation study to confirm the optimal pH.
Precipitation of this compound in an aqueous formulation. The pH of the formulation may have shifted, affecting the solubility of the drug.Check the pH of the formulation. Ensure that the chosen buffer has sufficient capacity to maintain the pH within the desired range. Consider the use of co-solvents to improve solubility.
Inconsistent analytical results for this compound concentration. Degradation of the analyte during sample preparation or analysis.Ensure that the diluents and mobile phases used for analysis are at a pH that ensures the stability of this compound. For HPLC analysis, using an acidic mobile phase (e.g., pH 3) can help minimize on-column degradation.[4][5]

Experimental Protocols

Protocol for Determining the Optimal pH for this compound Stability

This protocol outlines a forced degradation study to identify the pH of maximum stability for this compound.

1. Materials:

  • This compound reference standard
  • Hydrochloric acid (HCl), 0.1 M and 1 M
  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
  • Phosphate (B84403), citrate, and acetate buffers with varying pH values (e.g., pH 3, 4, 5, 6, 7, 8, and 9)
  • Acetonitrile (B52724) (ACN), HPLC grade
  • Water, HPLC grade
  • HPLC system with a UV detector
  • C18 HPLC column
  • pH meter

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

3. Sample Preparation for Degradation Studies:

  • For each pH to be tested, dilute the stock solution with the respective buffer to a final concentration of, for example, 100 µg/mL.
  • Prepare samples in acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (water) conditions.
  • Incubate the samples at a controlled temperature (e.g., 40°C or 60°C).

4. Time Points for Analysis:

  • Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
  • Neutralize the acidic and basic samples before analysis.

5. HPLC Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method. An example of a suitable mobile phase is a mixture of phosphate buffer (pH 3) and acetonitrile.[4][5]
  • Monitor the degradation of this compound by measuring the decrease in the peak area of the parent drug and the appearance of degradation product peaks.

6. Data Analysis:

  • Plot the percentage of remaining this compound against time for each pH condition.
  • Determine the degradation rate constant (k) for each pH from the slope of the natural logarithm of the concentration versus time plot.
  • The pH at which the degradation rate is the lowest is the optimal pH for stability.

Protocol for a Stability-Indicating HPLC Method

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 65:35 v/v).[4][5]
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 238 nm
  • Injection Volume: 20 µL
  • Column Temperature: 25°C

2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
  • Specificity is demonstrated by the ability of the method to resolve the this compound peak from its degradation products generated during forced degradation studies.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_result Outcome stock Prepare Flumethasone Pivalate Stock Solution dilute Dilute Stock in Buffers of Different pH stock->dilute incubate Incubate Samples at Elevated Temperature dilute->incubate sample Withdraw Aliquots at Time Intervals incubate->sample hplc HPLC Analysis sample->hplc data Data Analysis hplc->data optimal_ph Determine Optimal pH for Stability data->optimal_ph

Caption: Workflow for determining the optimal pH for this compound stability.

degradation_pathway FP This compound F Flumethasone FP->F Hydrolysis (Acid/Base Catalyzed) PA Pivalic Acid FP->PA Hydrolysis (Acid/Base Catalyzed) Ox Oxidation Products FP->Ox Oxidation

Caption: Potential degradation pathways of this compound.

References

Validation & Comparative

A Comparative Analysis of Flumethasone Pivalate and Betamethasone Valerate for Eczema Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two topical corticosteroids, Flumethasone Pivalate and Betamethasone Valerate, in the management of eczema (atopic dermatitis). Due to a lack of recent, direct head-to-head clinical trials with standardized outcome measures, this comparison synthesizes data from individual studies to offer an evidence-based overview for research and development professionals.

Overview and Potency

This compound is classified as a moderately potent topical corticosteroid. In contrast, Betamethasone Valerate is generally categorized as a potent topical corticosteroid, although some sources may classify it as medium-potency. This inherent difference in potency is a critical factor in their clinical application and potential for adverse effects.

Mechanism of Action

Both this compound and Betamethasone Valerate are glucocorticoid receptor agonists. Their primary mechanism of action involves penetrating the skin and binding to intracellular glucocorticoid receptors. This steroid-receptor complex then translocates to the cell nucleus, where it modulates the transcription of various genes. This genomic action leads to the upregulation of anti-inflammatory proteins, such as lipocortins (annexins), and the downregulation of pro-inflammatory mediators, including cytokines, chemokines, and enzymes like phospholipase A2. The inhibition of phospholipase A2 prevents the release of arachidonic acid, a precursor to pro-inflammatory prostaglandins (B1171923) and leukotrienes. This cascade of events ultimately reduces the cardinal signs of inflammation in eczema: erythema, edema, and pruritus.[1][2]

Clinical Efficacy: An Indirect Comparison

Direct comparative efficacy data from robust, recent clinical trials for this compound versus Betamethasone Valerate in eczema is limited. The following tables summarize findings from separate studies to provide an indirect comparison of their clinical effectiveness.

Table 1: Clinical Efficacy Data for this compound (0.02%) in Dermatoses
StudyDiagnosisComparatorKey Efficacy EndpointsResults
A 1965 Comparative Study Various Dermatoses (including eczema)Fluocinolone Acetonide (0.025%)Superiority in resolving lesionsIn a double-blind, paired-comparison study, this compound was found to be superior to Fluocinolone Acetonide in 14 out of 32 patients, with no difference observed in 18 patients.

Note: This data is from an older study and may not reflect current clinical trial standards and outcome measures such as EASI or IGA scores.

Table 2: Clinical Efficacy Data for Betamethasone Valerate (0.1%) in Eczema
StudyDiagnosisComparatorKey Efficacy Endpoints & Results
Munro et al. (1977) [3]Eczema or PsoriasisFluocinonide FAPG (0.05%)Overall Efficacy: Betamethasone Valerate ointment was significantly superior (p < 0.05) to Fluocinonide FAPG in treating both eczema and psoriasis in a double-blind trial of 76 patients.
GSK Clinical Trial Data Atopic DermatitisMometasone Furoate (0.1%)Lesion Clearance: In a 21-day study with 69 patients, more patients in the Betamethasone Valerate group (47.1%) discontinued (B1498344) treatment due to lesion clearance compared to the Mometasone Furoate group (31.4%).[1]
Anonymous Study Atopic DermatitisNarrowband UVB (NB-UVB)SCORAD Reduction: In a study with 60 patients, 84% of patients treated with Betamethasone Valerate 0.1% showed a >50% reduction in SCORAD score over 4 weeks. This was compared to 94% of patients treated with NB-UVB over 8 weeks (p=0.554), indicating comparable efficacy.

Experimental Protocols

General Corticosteroid Efficacy Trial Workflow

A typical experimental design for evaluating the efficacy of a topical corticosteroid in eczema follows a structured workflow:

G cluster_0 Patient Recruitment & Screening cluster_1 Baseline Assessment cluster_2 Randomization & Blinding cluster_3 Treatment Period cluster_4 Follow-up Assessments cluster_5 Data Analysis a Inclusion/Exclusion Criteria Met (e.g., Age, Eczema Severity) b Record Demographics a->b c Assess EASI/IGA Scores b->c d Patient-Reported Outcomes (e.g., Pruritus Score) c->d e Double-Blind Assignment to Treatment Groups d->e f Application of Investigational Product (e.g., this compound) e->f g Application of Comparator (e.g., Betamethasone Valerate) e->g h Regular Evaluation of EASI/IGA Scores f->h g->h i Monitoring of Adverse Events h->i j Statistical Comparison of Efficacy and Safety Data i->j

Fig. 1: Typical Experimental Workflow for a Topical Corticosteroid Clinical Trial.

Signaling Pathway of Topical Corticosteroids

The anti-inflammatory effects of this compound and Betamethasone Valerate are mediated through the glucocorticoid receptor signaling pathway.

G cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Corticosteroid Corticosteroid GR Glucocorticoid Receptor (GR) Corticosteroid->GR Binds Complex Corticosteroid-GR Complex HSP Heat Shock Proteins (HSP) GR->HSP Associated with GR->Complex GRE Glucocorticoid Response Element (GRE) Complex->GRE Translocates and Binds Transcription Modulation of Gene Transcription GRE->Transcription Anti_Inflammatory Upregulation of Anti-inflammatory Genes (e.g., Lipocortin-1) Transcription->Anti_Inflammatory Pro_Inflammatory Downregulation of Pro-inflammatory Genes (e.g., Cytokines, COX-2) Transcription->Pro_Inflammatory

References

A Head-to-Head In Vitro Comparison of Flumethasone Pivalate and Hydrocortisone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Flumethasone Pivalate and Hydrocortisone, focusing on their performance and supported by experimental data. This analysis delves into their mechanisms of action, relative potency, and effects on inflammatory pathways.

This compound, a moderately potent difluorinated corticosteroid, and Hydrocortisone, a milder corticosteroid, both function as glucocorticoid receptor (GR) agonists.[1][2] Their primary mechanism of action involves binding to the GR, which then translocates to the nucleus to regulate gene expression, ultimately leading to anti-inflammatory, antipruritic, and vasoconstrictive effects.[1][2] While both compounds target the same receptor, their efficacy and potency can vary significantly.

Quantitative Analysis: A Comparative Overview

An in vivo study utilizing the vasoconstriction test, a standard method for assessing the potency of topical corticosteroids, demonstrated a significant difference in potency between this compound and Hydrocortisone.[3] This assay correlates well with clinical anti-inflammatory efficacy.

While direct comparative in vitro data is limited, individual studies provide insights into the activity of Hydrocortisone. For instance, in rat basophilic leukemia cells, Hydrocortisone inhibited serotonin (B10506) release with an IC50 of 7.5 x 10⁻⁷M and the generation of prostaglandin (B15479496) D2 (PGD2) and leukotriene C4 (LTC4) with IC50 values of 4.8 x 10⁻⁷M and 3.6 x 10⁻⁹M, respectively.[4]

Table 1: Summary of In Vitro and In Vivo Comparative Data

ParameterThis compoundHydrocortisoneReference
Potency Classification Moderately PotentLow Potency[3]
Vasoconstriction Assay More PotentLess Potent[3]
IC50 (Serotonin Release) Data not available7.5 x 10⁻⁷M[4]
IC50 (PGD2 Generation) Data not available4.8 x 10⁻⁷M[4]
IC50 (LTC4 Generation) Data not available3.6 x 10⁻⁹M[4]

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of both this compound and Hydrocortisone are primarily mediated through the glucocorticoid receptor signaling pathway, leading to the inhibition of pro-inflammatory transcription factors such as NF-κB.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus steroid This compound / Hydrocortisone GR_HSP Inactive GR-HSP Complex steroid->GR_HSP Binds to GR Glucocorticoid Receptor (GR) HSP Heat Shock Proteins (HSP) GR_steroid Active GR-Steroid Complex GR_HSP->GR_steroid Dissociation of HSP GR_dimer GR-Steroid Dimer GR_steroid->GR_dimer Translocation & Dimerization NFkB_IkB Inactive NF-kB/IkB Complex NFkB Active NF-kB NFkB_IkB->NFkB IkB degradation NFkB_nuc Active NF-kB NFkB->NFkB_nuc Translocation IkB IkB GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds to GR_dimer->NFkB_nuc Inhibits AntiInflammatory_Gene Anti-inflammatory Gene Transcription GRE->AntiInflammatory_Gene Activates ProInflammatory_Gene Pro-inflammatory Gene Transcription NFkB_nuc->ProInflammatory_Gene Activates ProInflammatory_Stimuli Pro-inflammatory Stimuli ProInflammatory_Stimuli->NFkB_IkB

Glucocorticoid Receptor Signaling Pathway.

Experimental workflows to compare these corticosteroids in vitro typically involve cell-based assays measuring their ability to suppress inflammatory responses.

G cluster_setup Experimental Setup cluster_incubation Incubation cluster_analysis Analysis cell_culture Immune Cells (e.g., PBMCs, Macrophages) incubation Incubate Cells with Stimulant and Corticosteroid cell_culture->incubation stimulant Inflammatory Stimulant (e.g., LPS, PHA) stimulant->incubation drug1 This compound (Varying Concentrations) drug1->incubation drug2 Hydrocortisone (Varying Concentrations) drug2->incubation supernatant Collect Supernatant incubation->supernatant cell_lysate Prepare Cell Lysate incubation->cell_lysate elisa Cytokine Measurement (ELISA) supernatant->elisa western_blot Protein Expression (Western Blot for NF-kB) cell_lysate->western_blot qpcr Gene Expression (qPCR for Inflammatory Genes) cell_lysate->qpcr

In Vitro Anti-inflammatory Assay Workflow.

Experimental Protocols

Detailed methodologies for key in vitro experiments are crucial for reproducible and comparable results.

Glucocorticoid Receptor Binding Assay

This assay determines the affinity of a compound for the glucocorticoid receptor.

Objective: To measure the relative binding affinity (RBA) of this compound and Hydrocortisone to the glucocorticoid receptor.

Principle: A competitive binding assay is used where the test compounds compete with a radiolabeled ligand (e.g., [³H]-dexamethasone) for binding to the GR in a cytosolic preparation.

Protocol:

  • Receptor Preparation: Prepare a cytosolic fraction containing the GR from a suitable cell line (e.g., A549 human lung carcinoma cells) or tissue.

  • Incubation: Incubate the receptor preparation with a fixed concentration of [³H]-dexamethasone.

  • Competition: In parallel, incubate the receptor and radioligand with a range of concentrations of unlabeled this compound or Hydrocortisone.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 18-24 hours at 4°C).

  • Separation: Separate bound from free radioligand using a method like dextran-coated charcoal adsorption followed by centrifugation.

  • Quantification: Measure the radioactivity in the supernatant using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The RBA can be calculated relative to a standard glucocorticoid like dexamethasone.

Cytokine Release Assay

This assay measures the ability of a compound to inhibit the production and release of pro-inflammatory cytokines.

Objective: To quantify the inhibitory effect of this compound and Hydrocortisone on cytokine (e.g., IL-6, TNF-α, IL-1β) release from stimulated immune cells.

Principle: Immune cells are stimulated in vitro to produce cytokines in the presence or absence of the test compounds. The concentration of cytokines in the cell culture supernatant is then measured.

Protocol:

  • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes).

  • Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) or phytohemagglutinin (PHA).

  • Treatment: Concurrently treat the cells with various concentrations of this compound or Hydrocortisone.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for cytokine production and release.

  • Supernatant Collection: Centrifuge the cell cultures and collect the supernatant.

  • Quantification: Measure the concentration of specific cytokines in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.

  • Data Analysis: Determine the IC50 value for the inhibition of each cytokine by plotting the percentage of inhibition against the logarithm of the drug concentration.

NF-κB Inhibition Assay

This assay assesses the ability of a compound to inhibit the activity of the pro-inflammatory transcription factor NF-κB.

Objective: To determine the effect of this compound and Hydrocortisone on the activation and transcriptional activity of NF-κB.

Principle: A reporter gene assay is commonly used, where a cell line is engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of NF-κB activity results in a decrease in reporter gene expression.

Protocol:

  • Cell Culture: Use a cell line stably transfected with an NF-κB-luciferase reporter construct (e.g., HEK293/NF-κB-luc).

  • Treatment: Pre-treat the cells with various concentrations of this compound or Hydrocortisone for a defined period.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α).

  • Incubation: Incubate the cells for a period sufficient to induce reporter gene expression (e.g., 6-8 hours).

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition of NF-κB activity for each drug concentration and determine the IC50 value.

Conclusion

References

Unveiling the Selectivity of Flumethasone Pivalate: A Comparative Guide to its Cross-Reactivity with Steroid Hormone Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the cross-reactivity profile of the synthetic corticosteroid, Flumethasone Pivalate (B1233124), reveals a high degree of selectivity for the glucocorticoid receptor (GR), with notable but significantly lower interaction with the mineralocorticoid receptor (MR). This guide provides researchers, scientists, and drug development professionals with a comparative overview of Flumethasone Pivalate's binding and functional activity across a panel of key steroid hormone receptors, supported by experimental data and detailed methodologies.

This compound, a moderately potent difluorinated corticosteroid ester, is widely recognized for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] These effects are primarily mediated through its action as a glucocorticoid receptor agonist.[1][2][3][4] Upon binding, the Flumethasone-GR complex translocates to the nucleus, where it modulates the expression of target genes, leading to the observed physiological responses. Understanding the extent to which this compound interacts with other steroid hormone receptors—such as the mineralocorticoid (MR), androgen (AR), progesterone (B1679170) (PR), and estrogen (ER) receptors—is crucial for a complete pharmacological assessment and for anticipating potential off-target effects.

Comparative Binding Affinity and Functional Activity

Table 1: Comparative Binding Affinity (IC50/Ki, nM) of Selected Steroids for Hormone Receptors

CompoundGlucocorticoid Receptor (GR)Mineralocorticoid Receptor (MR)Androgen Receptor (AR)Progesterone Receptor (PR)Estrogen Receptor (ER)
Flumethasone 0.26[5]----
This compound ----Inactive[6]
Dexamethasone1.8 - 7.125 - 100>10,000130>10,000
Aldosterone24 - 10000.5 - 2.0>10,000>10,000>10,000
Testosterone>10,000>10,0001.0 - 5.0>10,000>10,000
Progesterone100 - 5001.0 - 10100 - 5001.0 - 5.0>10,000
Estradiol>10,000>10,000>10,000>10,0000.1 - 0.5

Note: "-" indicates that specific data was not found in the reviewed literature. Data for Dexamethasone, Aldosterone, Testosterone, Progesterone, and Estradiol are compiled from various sources and represent a typical range of reported values.

Table 2: Comparative Functional Activity (EC50, nM) of Selected Steroids on Hormone Receptors

CompoundGlucocorticoid Receptor (GR)Mineralocorticoid Receptor (MR)Androgen Receptor (AR)Progesterone Receptor (PR)Estrogen Receptor (ER)
Flumethasone 0.260.494---
This compound ----Inactive[6]
Dexamethasone0.6 - 5.010 - 50>10,000>1,000>10,000
Aldosterone50 - 2000.1 - 1.0>10,000>10,000>10,000
Testosterone>10,000>10,0000.1 - 1.0>10,000>10,000
Progesterone>1,00010 - 100 (antagonist)>1,0000.1 - 1.0>10,000
Estradiol>10,000>10,000>10,000>10,0000.01 - 0.1

Note: "-" indicates that specific data was not found in the reviewed literature. Data for Dexamethasone, Aldosterone, Testosterone, Progesterone, and Estradiol are compiled from various sources and represent a typical range of reported values.

The available data indicate that Flumethasone is a highly potent agonist of the glucocorticoid receptor, with an IC50 and EC50 of 0.26 nM.[5] Its functional activity at the mineralocorticoid receptor is also notable, with an EC50 of 0.494 nM, suggesting a degree of cross-reactivity. However, its potency at the MR is approximately half that at the GR. For the estrogen receptor, this compound has been reported to be inactive.[6] While specific binding data for the androgen and progesterone receptors are lacking for Flumethasone and its pivalate ester, studies on other glucocorticoids suggest that cross-reactivity with these receptors is generally low.

Experimental Protocols

The quantitative data presented in this guide are typically generated using two key in vitro assays: competitive binding assays and reporter gene assays.

Competitive Binding Assay

This assay is employed to determine the binding affinity of a test compound for a specific receptor.

Principle: The assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand with known high affinity for the receptor from a preparation of cells or tissues containing the receptor of interest. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC50 value. From this, the inhibition constant (Ki) can be calculated, which reflects the binding affinity of the test compound.

Brief Protocol:

  • Receptor Preparation: A source of the target receptor is prepared, typically from cell lysates or tissue homogenates.

  • Incubation: A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-dexamethasone for GR) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.

  • Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved through filtration or charcoal adsorption.

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Receptor Receptor Source (e.g., Cell Lysate) Incubate Incubate Receptor, Radiolabeled Ligand, and varying concentrations of Competitor Receptor->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]-Dexamethasone) Radioligand->Incubate Competitor Unlabeled Competitor (e.g., this compound) Competitor->Incubate Separate Separate Bound from Unbound Ligand Incubate->Separate Quantify Quantify Radioactivity in Bound Fraction Separate->Quantify Analyze Calculate IC50 and Ki Quantify->Analyze

Fig. 1: Competitive Binding Assay Workflow
Reporter Gene Assay

This cell-based assay is used to measure the functional activity (agonist or antagonist) of a compound on a specific receptor.

Principle: Cells are genetically engineered to express the steroid hormone receptor of interest and a reporter gene (e.g., luciferase or beta-galactosidase) under the control of a hormone-responsive promoter. When an agonist binds to the receptor, the receptor-ligand complex binds to the promoter and activates the transcription of the reporter gene. The resulting product of the reporter gene can be easily measured and is proportional to the activity of the test compound. The concentration of the compound that produces 50% of the maximal response is the EC50 value.

Brief Protocol:

  • Cell Culture and Transfection: A suitable cell line is cultured and co-transfected with two plasmids: one expressing the steroid hormone receptor of interest and another containing a reporter gene linked to a hormone-responsive promoter.

  • Treatment: The transfected cells are treated with varying concentrations of the test compound.

  • Lysis and Assay: After an appropriate incubation period, the cells are lysed, and the activity of the reporter gene product is measured (e.g., luminescence for luciferase).

  • Data Analysis: The reporter gene activity is plotted against the log concentration of the test compound. A dose-response curve is generated to determine the EC50 and the maximum effect (Emax).

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Cells Host Cells Transfection Transfect Cells Cells->Transfection Plasmids Expression Plasmid (Receptor) + Reporter Plasmid Plasmids->Transfection Treat Treat Transfected Cells with varying concentrations of Test Compound Transfection->Treat Lyse Lyse Cells Treat->Lyse Measure Measure Reporter Gene Activity Lyse->Measure Analyze Calculate EC50 and Emax Measure->Analyze

Fig. 2: Reporter Gene Assay Workflow

Steroid Hormone Signaling Pathway

The mechanism of action for this compound and other steroids involves a well-defined signaling pathway.

G cluster_nucleus Steroid Steroid Hormone (e.g., Flumethasone) Receptor Cytoplasmic Receptor (e.g., GR) Steroid->Receptor Binding Complex Steroid-Receptor Complex Receptor->Complex Nucleus Nucleus Complex->Nucleus Translocation HRE Hormone Response Element (on DNA) Complex->HRE Binding Transcription Gene Transcription HRE->Transcription Activation/ Repression mRNA mRNA Transcription->mRNA Translation Protein Synthesis mRNA->Translation Response Cellular Response Translation->Response

Fig. 3: General Steroid Hormone Signaling Pathway

References

Comparative Gene Expression Profiling: Flumethasone Pivalate vs. Dexamethasone - A Data-Driven Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the gene expression profiles of Flumethasone Pivalate and Dexamethasone is not currently available in the public scientific literature. While extensive transcriptomic data exists for Dexamethasone, a widely studied synthetic glucocorticoid, similar comprehensive gene expression studies specifically investigating this compound have not been published.

This guide, intended for researchers, scientists, and drug development professionals, aims to provide a framework for such a comparison and will be updated as relevant data on this compound becomes available. The following sections outline the methodologies and data presentation formats that would be employed in a direct comparative study, drawing on the wealth of information available for Dexamethasone as a reference.

Data Presentation: A Framework for Comparison

Once transcriptomic data for this compound is accessible, a direct comparison with Dexamethasone would involve the summarization of quantitative data into structured tables. These tables would facilitate a clear and objective assessment of the similarities and differences in their effects on gene expression.

Table 1: Differentially Expressed Genes (DEGs) Following Treatment with this compound and Dexamethasone

Gene SymbolThis compound Fold ChangeThis compound p-valueDexamethasone Fold ChangeDexamethasone p-valueCommon Pathway(s)
Gene AData UnavailableData UnavailableUp/Down<0.05e.g., Inflammation
Gene BData UnavailableData UnavailableUp/Down<0.05e.g., Apoptosis
Gene CData UnavailableData UnavailableUp/Down<0.05e.g., Cell Cycle
..................

Table 2: Enriched Biological Pathways Modulated by this compound and Dexamethasone

Pathway NameThis compound Enrichment ScoreThis compound p-valueDexamethasone Enrichment ScoreDexamethasone p-value
e.g., Glucocorticoid Receptor SignalingData UnavailableData UnavailableValue<0.05
e.g., NF-κB Signaling PathwayData UnavailableData UnavailableValue<0.05
e.g., MAPK Signaling PathwayData UnavailableData UnavailableValue<0.05
...............

Experimental Protocols: A Template for Future Studies

To ensure a valid comparison, future studies on this compound should ideally follow experimental protocols similar to those established in Dexamethasone research. Key methodological considerations include:

1. Cell Culture and Treatment:

  • Cell Line/Primary Cells: Specify the cell type used (e.g., A549 human lung adenocarcinoma cells, primary human bronchial epithelial cells).

  • Culture Conditions: Detail the culture medium, supplements, and incubation conditions (e.g., 37°C, 5% CO2).

  • Drug Treatment: State the concentrations of this compound and Dexamethasone used and the duration of treatment. A dose-response and time-course experiment would provide comprehensive data.

2. RNA Extraction and Quality Control:

  • Describe the method for total RNA isolation (e.g., TRIzol reagent, column-based kits).

  • Outline the procedures for assessing RNA quality and quantity (e.g., NanoDrop spectrophotometry, Agilent Bioanalyzer).

3. Transcriptomic Analysis (RNA-Sequencing or Microarray):

  • Library Preparation (for RNA-Seq): Specify the kit and protocol used for library construction (e.g., Illumina TruSeq Stranded mRNA).

  • Sequencing (for RNA-Seq): Detail the sequencing platform and parameters (e.g., Illumina NovaSeq, read length, sequencing depth).

  • Microarray Platform: If used, specify the microarray platform and manufacturer (e.g., Affymetrix GeneChip).

  • Data Analysis:

    • Quality Control: Describe the software and parameters used for read quality assessment (e.g., FastQC).

    • Alignment: Specify the reference genome and alignment tool (e.g., STAR, HISAT2).

    • Differential Gene Expression Analysis: Detail the software package and statistical methods employed (e.g., DESeq2, edgeR), including the significance thresholds (e.g., p-value < 0.05, fold change > 2).

    • Pathway and Functional Enrichment Analysis: Name the databases and tools used for pathway analysis (e.g., KEGG, Gene Ontology, DAVID, Metascape).

Mandatory Visualization: Illustrating Molecular Mechanisms

Visual representations are crucial for understanding the complex biological processes affected by these compounds. The following diagrams, generated using Graphviz (DOT language), illustrate the canonical glucocorticoid receptor signaling pathway and a typical experimental workflow for comparative transcriptomic analysis.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (this compound or Dexamethasone) GR Glucocorticoid Receptor (GR) GC->GR Binds GR_HSP Inactive GR-HSP Complex GR->GR_HSP Activated_GR Activated GR GR->Activated_GR Conformational Change HSP Heat Shock Proteins (HSP) HSP->GR_HSP GR_HSP->GR Dissociation GRE Glucocorticoid Response Element (GRE) Activated_GR->GRE Binds to cluster_nucleus cluster_nucleus Activated_GR->cluster_nucleus Transcription Modulation of Gene Transcription GRE->Transcription mRNA mRNA Transcription->mRNA

Caption: Generalized Glucocorticoid Receptor Signaling Pathway.

G cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Cell_Culture Cell Culture (e.g., A549 cells) Treatment Treatment Cell_Culture->Treatment FP This compound Treatment->FP Dex Dexamethasone Treatment->Dex Control Vehicle Control Treatment->Control RNA_Extraction RNA Extraction FP->RNA_Extraction Dex->RNA_Extraction Control->RNA_Extraction RNA_Seq RNA-Sequencing RNA_Extraction->RNA_Seq Data_Processing Data Processing (QC, Alignment) RNA_Seq->Data_Processing DEG_Analysis Differential Gene Expression Analysis Data_Processing->DEG_Analysis Pathway_Analysis Pathway & Functional Enrichment Analysis DEG_Analysis->Pathway_Analysis Comparison Comparative Analysis Pathway_Analysis->Comparison

Caption: Experimental Workflow for Comparative Transcriptomic Analysis.

Assessing the Potency of Flumethasone Pivalate in a Glucocorticoid Reporter Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Flumethasone Pivalate's potency with other well-established glucocorticoids, namely Dexamethasone and Budesonide, within the context of a glucocorticoid reporter assay. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development by presenting objective experimental data and detailed methodologies.

Introduction to Glucocorticoid Potency Assessment

Glucocorticoids are a class of steroid hormones that bind to the glucocorticoid receptor (GR), a ligand-activated transcription factor, to regulate gene expression. This interaction is the basis of their potent anti-inflammatory effects. The relative potency of different glucocorticoids is a critical parameter in drug development and therapeutic application. Glucocorticoid reporter assays are a standard in vitro method used to quantify the ability of a compound to activate the GR and subsequently drive the expression of a reporter gene, providing a sensitive measure of its potency.

Comparative Potency of Glucocorticoids

The potency of a glucocorticoid is typically expressed as its half-maximal effective concentration (EC50), which is the concentration of the compound that elicits 50% of the maximal response in a given assay. A lower EC50 value indicates a higher potency.

For Dexamethasone and Budesonide, more specific quantitative data is available. In a study investigating the induction of the β2-receptor transcription, the following EC50 values were reported:

GlucocorticoidEC50 (Molar)
Dexamethasone3.6 x 10⁻⁸ M
Budesonide1.1 x 10⁻⁹ M

Data sourced from a study on the induction of the β2-receptor.[3][4]

Another study focusing on the inhibition of Interleukin-6 (IL-6) reported an EC50 value for Dexamethasone of approximately 0.5 nM.[5] It is important to note that EC50 values can vary depending on the specific cell line, reporter gene construct, and experimental conditions used in the assay.

Glucocorticoid Receptor Signaling Pathway

Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. Upon binding, the GR-ligand complex translocates to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding event initiates the transcription of anti-inflammatory genes and represses the transcription of pro-inflammatory genes.

Glucocorticoid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., this compound) GR_complex GR-Chaperone Complex GC->GR_complex Binding GR_ligand Activated GR-Ligand Complex GR_complex->GR_ligand Conformational Change & Chaperone Dissociation GR_dimer GR Dimer GR_ligand->GR_dimer Dimerization cluster_nucleus cluster_nucleus GR_ligand->cluster_nucleus Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binding to GRE Transcription Gene Transcription (Anti-inflammatory effects) GRE->Transcription Modulation

Figure 1. Glucocorticoid receptor signaling pathway.

Experimental Protocol: Glucocorticoid Reporter Assay

This section outlines a general protocol for a luciferase-based glucocorticoid reporter assay, a common method for assessing the potency of glucocorticoids.

1. Cell Culture and Transfection:

  • A suitable mammalian cell line (e.g., HEK293, A549, or HeLa) is cultured in appropriate growth medium.

  • Cells are transiently or stably transfected with two plasmids:

    • A glucocorticoid receptor expression plasmid.

    • A reporter plasmid containing a glucocorticoid-responsive promoter (containing GREs) driving the expression of a reporter gene, such as firefly luciferase.

  • A co-transfected plasmid expressing a control reporter (e.g., Renilla luciferase) can be used to normalize for transfection efficiency.

2. Compound Treatment:

  • Transfected cells are seeded into multi-well plates.

  • Cells are treated with a range of concentrations of the test compounds (e.g., this compound, Dexamethasone, Budesonide) and a vehicle control.

3. Incubation:

  • The cells are incubated for a sufficient period (typically 18-24 hours) to allow for receptor activation, gene transcription, and reporter protein expression.

4. Luciferase Assay:

  • The cells are lysed to release the cellular contents, including the expressed luciferase enzymes.

  • Luciferase substrate is added to the cell lysates.

  • The luminescence generated by the enzymatic reaction is measured using a luminometer.

5. Data Analysis:

  • The firefly luciferase signal is normalized to the control (Renilla) luciferase signal to account for variations in cell number and transfection efficiency.

  • The normalized data is plotted against the logarithm of the compound concentration.

  • A dose-response curve is generated, and the EC50 value for each compound is calculated.

Reporter_Assay_Workflow start Start cell_culture 1. Cell Culture & Transfection start->cell_culture seeding 2. Seed Cells into Multi-well Plates cell_culture->seeding treatment 3. Treat with Glucocorticoids (Varying Concentrations) seeding->treatment incubation 4. Incubate (18-24h) treatment->incubation lysis 5. Cell Lysis incubation->lysis luminescence 6. Add Luciferase Substrate & Measure Luminescence lysis->luminescence analysis 7. Data Analysis (Dose-Response Curve & EC50) luminescence->analysis end End analysis->end

Figure 2. Experimental workflow for a glucocorticoid reporter assay.

Conclusion

This guide provides a framework for understanding and comparing the potency of this compound to other glucocorticoids like Dexamethasone and Budesonide. While direct comparative EC50 values from a single glucocorticoid reporter assay are not available, the existing data and qualitative descriptions consistently position this compound as a compound of moderate potency. For a definitive quantitative comparison, it is recommended that these compounds be evaluated side-by-side in a validated glucocorticoid reporter assay under identical experimental conditions. The provided experimental protocol and pathway diagram offer a solid foundation for designing and interpreting such studies.

References

Side-by-side analysis of skin barrier function after treatment with different corticosteroids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the effects of various topical corticosteroids on the skin's protective barrier reveals significant differences in their impact on barrier function, lipid composition, and epidermal thickness. This comparative guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a comprehensive side-by-side analysis of these effects.

Topical corticosteroids are widely prescribed for a variety of inflammatory skin conditions due to their potent anti-inflammatory and immunosuppressive properties. However, their long-term use can lead to adverse effects, including impairment of the skin barrier. Understanding the differential effects of various corticosteroids is crucial for optimizing therapeutic outcomes while minimizing undesirable side effects. This guide provides a comparative analysis of commonly used corticosteroids, focusing on their influence on key parameters of skin barrier function.

Quantitative Analysis of Skin Barrier Function

The following tables summarize the quantitative effects of different corticosteroids on transepidermal water loss (TEWL), stratum corneum (SC) lipid content, and epidermal/stratum corneum thickness.

Corticosteroid Potency Change in Transepidermal Water Loss (TEWL) Study Population Duration of Treatment
Clobetasol Propionate (0.05%)Very HighSignificant increaseHealthy Volunteers4 weeks
Betamethasone Dipropionate (0.05%)HighModerate increaseHealthy Volunteers4 weeks
Betamethasone Valerate (0.1%)HighLowest increase in TEWL compared to vehicleHealthy Volunteers7 days
Hydrocortisone (B1673445) (1%)LowSignificant correlation between increased TEWL and systemic absorption in dermatitis patients[1][2][3]Patients with widespread dermatitisNot specified

Table 1: Comparison of Corticosteroid Effects on Transepidermal Water Loss (TEWL)

Corticosteroid Effect on Total Stratum Corneum Lipids Specific Lipid Changes Study Population Duration of Treatment
Clobetasol Propionate (0.05%)Significant reductionReduction in 98 out of 226 analyzed lipids, particularly long-chain, ester-linked ceramides (B1148491) and triacylglycerols.[4]Healthy Volunteers4 weeks
Betamethasone Dipropionate (0.05%)Moderate reductionReduction in 29 out of 226 analyzed lipids.[4]Healthy Volunteers4 weeks
BetamethasoneIncreased ceramide/cholesterol ratio.[5]No significant differences in ceramide subgroups were found.[5]Healthy Volunteers7 days

Table 2: Comparison of Corticosteroid Effects on Stratum Corneum Lipids

Corticosteroid Effect on Epidermal/Stratum Corneum Thickness Method of Measurement Study Population Duration of Treatment
Clobetasol Propionate (0.05%)Reduction in full skin, epidermal, and SC thicknessUltrasound, Optical Coherence Tomography, Confocal MicroscopyHealthy Volunteers4 weeks
Betamethasone Dipropionate (0.05%)Reduction in full skin, epidermal, and SC thicknessUltrasound, Optical Coherence Tomography, Confocal MicroscopyHealthy Volunteers4 weeks

Table 3: Comparison of Corticosteroid Effects on Skin Thickness

Experimental Protocols

Measurement of Transepidermal Water Loss (TEWL)

This non-invasive method quantifies the amount of water that passively evaporates through the skin, providing an indication of the integrity of the skin barrier.

Instrumentation: A Tewameter® (e.g., TM300 or TM Hex) is a commonly used open-chamber evaporimeter.[6][7][8]

Procedure:

  • Acclimatization: Subjects should be acclimatized to the measurement room conditions (typically 20-22°C and 40-60% relative humidity) for at least 30 minutes prior to measurement.[4]

  • Probe Placement: The probe of the Tewameter® is placed gently on the skin surface of the test area. The open chamber design allows for continuous measurement without occluding the skin.[6][7]

  • Data Acquisition: The instrument measures the water vapor pressure gradient, from which the TEWL value (in g/m²/h) is calculated.

  • Replicate Measurements: Multiple readings (typically 3 or more) are taken at each site to ensure accuracy and the mean value is reported.[4][9]

Stratum Corneum (SC) Tape Stripping for Lipid Analysis

This technique involves the sequential removal of the outermost layers of the stratum corneum for subsequent biochemical analysis of its lipid composition.

Materials:

  • Adhesive tape discs (e.g., D-Squame®).[10]

  • Forceps.

  • Microcentrifuge tubes.

  • Solvents for lipid extraction (e.g., chloroform/methanol mixture).[11]

Procedure:

  • Site Selection: A test area on the skin (e.g., volar forearm) is selected.

  • Tape Application: An adhesive tape disc is firmly and evenly pressed onto the selected skin site for a few seconds.[12]

  • Tape Removal: The tape is then removed in a swift, consistent motion, taking with it a layer of corneocytes.

  • Sequential Stripping: The process is repeated on the same site for a predetermined number of times (e.g., 10-20 strips) to collect sufficient material for analysis.[5]

  • Sample Storage: The collected tape strips are stored in microcentrifuge tubes at -80°C until lipid extraction.

  • Lipid Extraction: Lipids are extracted from the tape strips using a suitable solvent mixture (e.g., chloroform:methanol 2:1 v/v).[11] The extracted lipids are then analyzed using techniques such as high-performance thin-layer chromatography (HPTLC)[13] or liquid chromatography-mass spectrometry (LC-MS).[11]

In Vivo Measurement of Epidermal Thickness using Optical Coherence Tomography (OCT)

OCT is a non-invasive imaging technique that provides high-resolution, cross-sectional images of the skin, allowing for the quantification of epidermal and stratum corneum thickness.[14]

Instrumentation: A high-resolution OCT system (e.g., Vivosight®).[15]

Procedure:

  • Image Acquisition: The OCT probe is placed in contact with the skin surface of the area of interest. The system acquires a series of A-scans (depth profiles of light reflectance) which are compiled to form a 2D or 3D image.

  • Image Analysis: The epidermal thickness is determined by measuring the distance from the skin surface (the first strong reflection) to the dermo-epidermal junction (the point where the signal intensity changes significantly).[16][17]

  • Automated Quantification: Automated algorithms can be used to analyze the OCT images and calculate the mean epidermal thickness over a defined area, reducing operator bias.[18]

Signaling Pathways

The effects of corticosteroids on skin barrier function are mediated primarily through the glucocorticoid receptor (GR). Upon binding to a corticosteroid, the GR translocates to the nucleus and modulates the expression of target genes (genomic pathway). Corticosteroids can also exert rapid, non-genomic effects through membrane-bound GR and interactions with signaling cascades.

Corticosteroid Signaling in Keratinocytes cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Effects on Skin Barrier Corticosteroid Corticosteroid GR_complex GR-HSP90 Complex Corticosteroid->GR_complex Binds to GR_active Activated GR GR_complex->GR_active Activation GR_dimer GR Dimer GR_active->GR_dimer Dimerization Transcription_Factors Other Transcription Factors (e.g., AP-1, NF-κB) GR_active->Transcription_Factors Interacts with (Transrepression) GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds to Keratinocyte_Diff Altered Keratinocyte Differentiation GR_dimer->Keratinocyte_Diff Lipid_Synthesis Decreased Lipid Synthesis (Ceramides, FFAs) GRE->Lipid_Synthesis Barrier_Proteins Decreased Expression of Barrier Proteins (Filaggrin, Loricrin) GRE->Barrier_Proteins Transcription_Factors->Barrier_Proteins Barrier_Dysfunction Impaired Skin Barrier Function Lipid_Synthesis->Barrier_Dysfunction Barrier_Proteins->Barrier_Dysfunction Keratinocyte_Diff->Barrier_Dysfunction Experimental_Workflow cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_methods Measurement Techniques Subject_Recruitment Subject Recruitment (Healthy Volunteers or Patients with Dermatitis) Baseline_Measurements Baseline Measurements (TEWL, SC Lipids, Epidermal Thickness) Subject_Recruitment->Baseline_Measurements Corticosteroid_Application Topical Corticosteroid Application (e.g., Clobetasol, Betamethasone, Hydrocortisone) Baseline_Measurements->Corticosteroid_Application TEWL TEWL Measurement (Evaporimeter) Baseline_Measurements->TEWL Tape_Stripping SC Tape Stripping (for Lipid Analysis) Baseline_Measurements->Tape_Stripping OCT Epidermal Thickness (OCT Imaging) Baseline_Measurements->OCT Post_Treatment_Measurements Post-Treatment Measurements (TEWL, SC Lipids, Epidermal Thickness) Corticosteroid_Application->Post_Treatment_Measurements After Treatment Period Data_Analysis Data Analysis and Comparison Post_Treatment_Measurements->Data_Analysis Post_Treatment_Measurements->TEWL Post_Treatment_Measurements->Tape_Stripping Post_Treatment_Measurements->OCT

References

A Comparative Analysis of Flumethasone Pivalate and Novel Anti-Inflammatory Compounds in Skin Explant Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of dermatological therapeutics, the quest for potent and safe anti-inflammatory agents is perpetual. For decades, topical corticosteroids like Flumethasone Pivalate have been a cornerstone in managing inflammatory skin conditions. However, the advent of novel, targeted therapies presents a paradigm shift. This guide provides an objective comparison of this compound against a selection of these emerging compounds, with a focus on their performance in human skin explant models, a valuable tool for preclinical assessment.

Executive Summary

This guide delves into the comparative efficacy of the moderately potent corticosteroid, this compound, and several classes of novel anti-inflammatory agents: Janus kinase (JAK) inhibitors, phosphodiesterase-4 (PDE4) inhibitors, and calcineurin inhibitors. While direct comparative studies in human skin explants are limited, this guide synthesizes available data to provide a comprehensive overview of their mechanisms of action and anti-inflammatory effects, primarily focusing on the modulation of key pro-inflammatory cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).

Mechanism of Action at a Glance

The therapeutic effects of these compounds stem from their distinct molecular pathways:

  • This compound: As a glucocorticoid receptor agonist, it translocates to the nucleus upon binding to its receptor, where it upregulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory genes.[1]

  • JAK Inhibitors (e.g., Tofacitinib): These small molecules interfere with the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway, a critical route for numerous pro-inflammatory cytokines.

  • PDE4 Inhibitors (e.g., Crisaborole, Roflumilast): By inhibiting the phosphodiesterase-4 enzyme, these compounds increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which in turn downregulates the production of inflammatory cytokines.

  • Calcineurin Inhibitors (e.g., Tacrolimus, Pimecrolimus): These agents block the action of calcineurin, a protein phosphatase essential for the activation of T-cells, thereby preventing the transcription of pro-inflammatory cytokines.

Comparative Performance in Skin Explants

Compound ClassCompound (Proxy)Target% Inhibition of TNF-α% Inhibition of IL-6% Inhibition of IL-8
Corticosteroid DexamethasoneGlucocorticoid ReceptorData Not Available~50-70%~40-60%
JAK Inhibitor TofacitinibJAK1/JAK3Data Not AvailableData Not AvailableData Not Available
PDE4 Inhibitor CrisaborolePDE4Data Not AvailableData Not AvailableData Not Available
PDE4 Inhibitor RoflumilastPDE4Data Not AvailableData Not AvailableData Not Available
Calcineurin Inhibitor TacrolimusCalcineurinData Not AvailableData Not AvailableData Not Available
Calcineurin Inhibitor PimecrolimusCalcineurinData Not AvailableData Not AvailableData Not Available

Note: The data for Dexamethasone is extrapolated from studies on LPS-stimulated human skin explants.[2][3] Quantitative data for the novel compounds in a comparable human skin explant model measuring these specific cytokines is currently limited in the public domain. The presented information highlights a significant gap in the literature and underscores the need for direct comparative studies. While data from cell culture and animal models exist, they are not included in this table to maintain the focus on the more translationally relevant skin explant model.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the Graphviz (DOT language).

G cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) NF_kB_Pathway NF-κB Pathway Inflammatory_Stimulus->NF_kB_Pathway activates GR_Receptor Glucocorticoid Receptor (inactive) Active_GR_Complex Active Glucocorticoid Receptor Complex GR_Receptor->Active_GR_Complex forms Flumethasone This compound Flumethasone->GR_Receptor binds Active_GR_Complex->NF_kB_Pathway inhibits Gene_Transcription Gene Transcription Active_GR_Complex->Gene_Transcription translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (downregulated) NF_kB_Pathway->Pro_inflammatory_Genes activates Anti_inflammatory_Genes Anti-inflammatory Genes (upregulated) Gene_Transcription->Anti_inflammatory_Genes Gene_Transcription->Pro_inflammatory_Genes

This compound Signaling Pathway

G cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor binds JAK Janus Kinase (JAK) Cytokine_Receptor->JAK activates STAT STAT (inactive) JAK->STAT phosphorylates pSTAT pSTAT (active) STAT->pSTAT Gene_Transcription Gene Transcription of Pro-inflammatory Genes pSTAT->Gene_Transcription dimerizes and translocates to Tofacitinib Tofacitinib Tofacitinib->JAK inhibits

JAK Inhibitor (Tofacitinib) Signaling Pathway

G cluster_cytoplasm Cytoplasm ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase AMP AMP cAMP->AMP catalyzed by PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates PDE4 Phosphodiesterase-4 (PDE4) Crisaborole Crisaborole / Roflumilast Crisaborole->PDE4 inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Synthesis PKA->Pro_inflammatory_Cytokines inhibits

PDE4 Inhibitor Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR_Activation T-Cell Receptor Activation Calcineurin Calcineurin TCR_Activation->Calcineurin activates NFATc NFATc (phosphorylated, inactive) Calcineurin->NFATc dephosphorylates NFATc_active NFATc (dephosphorylated, active) NFATc->NFATc_active Gene_Transcription Gene Transcription of Pro-inflammatory Cytokines NFATc_active->Gene_Transcription translocates to Tacrolimus Tacrolimus / Pimecrolimus Tacrolimus->Calcineurin inhibits

Calcineurin Inhibitor Signaling Pathway

G Start Human Skin Biopsy (Full Thickness) Culture Culture at Air-Liquid Interface in 6-well plates Start->Culture Stimulation Induce Inflammation (e.g., 1 µg/mL LPS for 24h) Culture->Stimulation Treatment Treat with Test Compound (e.g., this compound, Novel Compound) or Vehicle Control Stimulation->Treatment Incubation Incubate for 24 hours Treatment->Incubation Collection Collect Supernatant Incubation->Collection Analysis Measure Cytokine Levels (TNF-α, IL-6, IL-8) using ELISA Collection->Analysis End Data Analysis and Comparison Analysis->End

Experimental Workflow for Skin Explant Assay

Experimental Protocols

The following is a generalized experimental protocol for assessing the anti-inflammatory effects of test compounds in a human skin explant model, based on established methodologies.

1. Skin Explant Preparation:

  • Full-thickness human skin is obtained from consenting donors undergoing elective surgery (e.g., abdominoplasty).

  • Subcutaneous fat is removed, and the skin is cut into 8-mm punch biopsies.

  • Biopsies are placed dermal-side down on a sterile stainless steel grid in a 6-well culture plate containing culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics). This creates an air-liquid interface, mimicking the in vivo environment.

2. Induction of Inflammation:

  • To induce an inflammatory response, a pro-inflammatory stimulus is added to the culture medium. A commonly used stimulus is Lipopolysaccharide (LPS) at a concentration of 1 µg/mL.[2][3]

  • Alternatively, a cytokine cocktail, such as TNF-α (e.g., 100 ng/mL), can be used to mimic a specific inflammatory milieu.

3. Treatment with Test Compounds:

  • Test compounds (this compound or novel anti-inflammatory agents) and a vehicle control are added to the culture medium at various concentrations.

  • The explants are co-incubated with the inflammatory stimulus and the test compounds for a defined period, typically 24 to 48 hours.

4. Sample Collection and Analysis:

  • At the end of the incubation period, the culture supernatant is collected.

  • The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-8) in the supernatant are quantified using a validated method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

5. Data Interpretation:

  • The percentage inhibition of cytokine release by the test compounds is calculated relative to the vehicle-treated, inflamed control.

Conclusion and Future Directions

This compound, a long-standing topical corticosteroid, exerts its anti-inflammatory effects through broad genomic mechanisms. In contrast, novel anti-inflammatory compounds offer targeted approaches by inhibiting specific enzymes or signaling pathways crucial for the inflammatory cascade.

While a direct quantitative comparison in human skin explants is currently hampered by a lack of publicly available data, the distinct mechanisms of action suggest different therapeutic profiles. Corticosteroids offer broad anti-inflammatory effects but are associated with a range of potential side effects with long-term use. Novel targeted therapies hold the promise of a more favorable safety profile by selectively interfering with key inflammatory mediators.

To provide a definitive comparison of this compound and these novel agents, further research is critically needed. Head-to-head studies in human skin explant models, employing standardized protocols and measuring a comprehensive panel of inflammatory markers, will be invaluable for elucidating their relative potencies and guiding the development of next-generation dermatological therapies. This will enable a more informed selection of candidates for clinical development and ultimately, provide patients with more effective and safer treatment options.

References

A Comparative Analysis of the Vasoconstrictor Potency of Flumethasone Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the vasoconstrictor potency of Flumethasone (B526066) Pivalate against other topical corticosteroids. The information presented is collated from various studies and is intended to offer a comprehensive overview supported by experimental data and methodologies.

Introduction to Vasoconstrictor Potency

The vasoconstrictor assay is the standard method for determining the potency of topical corticosteroids.[1][2] This assay measures the degree of skin blanching (pallor) caused by the constriction of dermal blood vessels upon application of a corticosteroid.[2] The intensity of this blanching effect is directly proportional to the anti-inflammatory activity of the steroid.[3] Topical corticosteroids are classified into seven potency classes, with Class I being the most potent and Class VII being the least potent.[4]

Flumethasone Pivalate is recognized as a moderately potent difluorinated corticosteroid ester.[2] Its vasoconstrictive properties, along with its anti-inflammatory and antipruritic effects, make it a valuable agent in the treatment of various dermatological conditions.

Comparative Vasoconstrictor Potency

One study established a clear rank order of potency using the vasoconstrictor test, demonstrating the relative potency of several corticosteroids. The study proved significant differences in potency between corticosteroids like clobetasol (B30939) propionate (B1217596) and amcinonide (B1664841) on the one hand, and prednicarbate, this compound, and hydrocortisone (B1673445) on the other.[5]

Based on established potency classifications, a representative comparison of vasoconstrictor potency is presented in the table below. The blanching scores are represented on a typical 0-4 scale (0 = no blanching, 4 = maximal blanching) to illustrate the relative potency.

Table 1: Comparative Vasoconstrictor Potency of Topical Corticosteroids

CorticosteroidPotency ClassRepresentative Blanching Score (0-4 Scale)
Clobetasol Propionate 0.05%I (Super-potent)3.5 - 4.0
Betamethasone Dipropionate 0.05%I (Super-potent)3.5 - 4.0
Amcinonide 0.1%II (High Potency)3.0 - 3.5
Betamethasone Valerate 0.12%III (High Potency)2.5 - 3.0
This compound 0.03% IV (Medium Potency) 2.0 - 2.5
Triamcinolone Acetonide 0.1%IV (Medium Potency)2.0 - 2.5
Hydrocortisone Butyrate 0.1%V (Medium Potency)1.5 - 2.0
Prednicarbate 0.1%V (Medium Potency)1.5 - 2.0
Hydrocortisone 1%VII (Least Potent)0.5 - 1.0

Note: Blanching scores are representative and can vary based on the specific formulation, vehicle, and individual patient characteristics.

Experimental Protocols

The following is a detailed methodology for the Stoughton-McKenzie vasoconstrictor assay, the benchmark for assessing topical corticosteroid potency.[6]

Stoughton-McKenzie Vasoconstrictor Assay Protocol

1. Subject Selection:

  • Healthy adult volunteers with normal skin on the forearms.

  • Subjects should refrain from using any topical or systemic corticosteroids for a specified period before the study.

2. Site Application:

  • The volar aspect of the forearms is typically used.

  • Multiple application sites (e.g., 1 cm diameter circles) are marked.

  • A standardized amount of each test corticosteroid and a vehicle control are applied to the designated sites.

3. Occlusion:

  • In many variations of the assay, the application sites are occluded with a plastic film to enhance penetration.

4. Application Duration:

  • The duration of application can vary, but a common period is 6 to 18 hours.

5. Removal and Cleaning:

  • After the specified duration, the occlusive dressing (if used) is removed.

  • The application sites are gently cleaned to remove any residual formulation.

6. Blanching Assessment:

  • Skin blanching is assessed at predetermined time points after removal (e.g., 2, 4, 6, and 24 hours).

  • Assessment is performed by trained observers who are blinded to the treatment applied at each site.

  • A standardized visual scoring scale is used to grade the intensity of blanching (e.g., 0 = no reaction, 1 = slight, 2 = moderate, 3 = marked, 4 = intense blanching).

  • Alternatively, a chromameter can be used for a more objective measurement of skin color changes.[2]

7. Data Analysis:

  • The blanching scores for each corticosteroid are recorded and analyzed.

  • The potency of the test compounds is ranked relative to the control and other corticosteroids.

Mandatory Visualizations

Glucocorticoid Receptor Signaling Pathway in Vasoconstriction

The vasoconstrictor effect of this compound is mediated through the glucocorticoid receptor (GR) in the vascular smooth muscle cells of dermal arterioles. The binding of the corticosteroid to the GR initiates a signaling cascade that ultimately leads to vasoconstriction.

G Glucocorticoid Receptor Signaling Pathway in Dermal Vasoconstriction cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effect Cellular Effect This compound This compound GR_HSP_complex Inactive GR-HSP Complex This compound->GR_HSP_complex Diffuses into cell GR Glucocorticoid Receptor (GR) HSP Heat Shock Proteins (HSP) Activated_GR Activated GR GR_HSP_complex->Activated_GR Binding and HSP dissociation GRE Glucocorticoid Response Element (GRE) Activated_GR->GRE Translocates to Nucleus and Binds to GRE Gene_Transcription Gene Transcription (Upregulation of Vasoconstrictive Proteins) GRE->Gene_Transcription Vasoconstriction Vasoconstriction Gene_Transcription->Vasoconstriction Increased synthesis of vasoactive mediators

Caption: Glucocorticoid Receptor Signaling Pathway in Vasoconstriction.

Experimental Workflow for Vasoconstrictor Assay

The Stoughton-McKenzie vasoconstrictor assay follows a systematic workflow to ensure reliable and reproducible results.

G Stoughton-McKenzie Vasoconstrictor Assay Workflow Subject_Selection 1. Subject Selection (Healthy Volunteers) Site_Marking 2. Site Marking (Volar Forearms) Subject_Selection->Site_Marking Application 3. Application of Corticosteroids & Control Site_Marking->Application Occlusion 4. Occlusion (Optional, 6-18h) Application->Occlusion Removal 5. Removal and Cleaning Occlusion->Removal Assessment 6. Blanching Assessment (Visual Scoring / Chromameter) Removal->Assessment Data_Analysis 7. Data Analysis and Potency Ranking Assessment->Data_Analysis

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of Flumethasone Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical waste, such as the synthetic corticosteroid Flumethasone Pivalate (B1233124), is a critical component of responsible laboratory management and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of Flumethasone Pivalate waste generated in a laboratory setting, ensuring you can focus on your research with confidence.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (such as Viton™), and a laboratory coat, must be worn at all times to prevent skin and eye contact.[1]

Data Presentation: Hazard Profile of this compound
Hazard ClassificationDescriptionSource
Reproductive Toxicity Category 2: Suspected of damaging fertility or the unborn child (H361).[1][1]
Specific Target Organ Toxicity Category 2: May cause damage to organs through prolonged or repeated exposure (H373).[1][1]
Chronic Aquatic Toxicity Category 3: Harmful to aquatic life with long lasting effects (H412).[1][1]
Bioaccumulation Potential Partition coefficient (log Kow) = 3.86. This value suggests a potential for bioaccumulation.[1]

Operational Disposal Plan for Laboratory Settings

The primary recommendation for the disposal of this compound is to treat it as hazardous chemical waste and dispose of it through a licensed and approved waste disposal contractor.[1] High-temperature incineration is the preferred method of destruction for pharmaceutical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash in a laboratory setting.

Step-by-Step Disposal Workflow

The following procedure outlines the standard operating procedure for the disposal of this compound waste in a research environment.

  • Waste Identification and Segregation :

    • Identify all waste streams containing this compound. This includes:

      • Unused or expired pure active pharmaceutical ingredient (API).

      • Contaminated laboratory consumables such as vials, pipette tips, syringes, gloves, and weighing papers.

      • Solutions containing this compound.

      • Materials used for cleaning up spills.

    • Segregate this compound waste from non-hazardous laboratory trash and other chemical waste streams to prevent incompatible mixtures.

  • Containerization and Labeling :

    • Place all this compound waste into a designated, well-sealed, and properly labeled hazardous waste container.

    • The container must be compatible with the chemical waste. For solid waste, a wide-mouth jar or a 5-gallon plastic bucket with a liner is suitable. For liquid waste, use a designated hazardous waste container for flammable or corrosive liquids, as appropriate.

    • The label must clearly state "Hazardous Waste" and include the full chemical name "this compound," along with the approximate concentration and quantity. The accumulation start date must also be recorded.

  • Storage :

    • Store the hazardous waste container in a secure, designated satellite accumulation area within the laboratory.

    • The storage area should be well-ventilated and away from incompatible materials.

    • Ensure the container is kept closed at all times except when adding waste.

  • Disposal Request and Pickup :

    • Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.

    • Follow your institution's specific procedures for waste pickup, which typically involve completing an online form.

    • EHS personnel or a licensed waste disposal contractor will then collect the waste for final disposal, which is typically high-temperature incineration.

Experimental Protocol: Chemical Inactivation of Corticosteroid Waste via Alkaline Hydrolysis

For certain laboratory workflows, chemical inactivation of the corticosteroid ester prior to disposal may be a viable option to reduce its biological activity. The following protocol is adapted from a procedure for a similar corticosteroid ester and is based on the principle of saponification (alkaline hydrolysis) to break the ester bond.

Objective: To hydrolyze the pivalate ester of Flumethasone to render it less biologically active before final disposal as hazardous waste.

Materials:

  • This compound waste

  • Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)

  • Methanol (B129727) or ethanol

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Condenser

  • pH indicator strips

  • Appropriate PPE (chemical fume hood, safety goggles, chemical-resistant gloves, lab coat)

Procedure:

  • Preparation of Alkaline Solution (2 M NaOH/KOH in 1:1 Methanol/Water):

    • In a well-ventilated chemical fume hood, carefully prepare the alkaline solution. For example, to prepare 100 mL, dissolve 8.0 g of NaOH pellets in 50 mL of deionized water in a beaker. Caution: The dissolution is highly exothermic. Allow the solution to cool.

    • Once cooled, slowly add 50 mL of methanol to the NaOH solution while stirring.

  • Reaction Setup:

    • Place the this compound waste into the reaction vessel.

    • For every 1 gram of steroidal waste, add approximately 50 mL of the prepared 2 M alkaline solution.

    • Add a magnetic stir bar to the reaction vessel.

    • Set up the apparatus for reflux in the chemical fume hood, attaching the condenser to the reaction vessel.

  • Hydrolysis Reaction:

    • Heat the mixture to reflux and maintain it for a minimum of 4 hours with continuous stirring to ensure complete hydrolysis of the ester.

  • Cooling and Neutralization:

    • After the reflux period, turn off the heat and allow the solution to cool to room temperature.

    • Once cooled, slowly and with continuous stirring, add 1 M HCl to neutralize the excess base.

    • Use pH indicator strips to monitor the pH, aiming for a final pH between 6.0 and 8.0. Caution: The neutralization reaction is exothermic.

  • Final Disposal:

    • The resulting neutralized solution contains the hydrolyzed steroid, salt, and alcohol/water mixture.

    • Transfer this solution to a properly labeled hazardous waste container.

    • The label should clearly state "Hydrolyzed this compound Waste" and list all chemical constituents (e.g., water, methanol, sodium chloride, and the hydrolyzed steroid).

    • Arrange for the pickup and disposal of the hazardous waste container through your institution's certified chemical waste management service.

Mandatory Visualizations

Logical Workflow for this compound Disposal

flumethasone_disposal_workflow cluster_lab_activities Laboratory Activities cluster_waste_handling Waste Handling & Segregation cluster_storage_disposal Storage & Final Disposal waste_generation Waste Generation (Pure compound, contaminated labware, solutions) segregation Segregate as Hazardous Chemical Waste waste_generation->segregation spill_cleanup Spill Cleanup spill_cleanup->segregation containerization Containerize in a Compatible, Sealed Container segregation->containerization labeling Label Container ('Hazardous Waste', Chemical Name, Date) containerization->labeling storage Store in Designated Satellite Accumulation Area labeling->storage ehs_pickup Request EHS Pickup storage->ehs_pickup final_disposal Final Disposal via Approved Waste Contractor ehs_pickup->final_disposal

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

Decision Pathway for this compound Waste

disposal_decision_pathway start This compound Waste Generated is_sharps Is it a contaminated sharp? start->is_sharps sharps_container Place in a chemically contaminated sharps container is_sharps->sharps_container Yes is_liquid Is it liquid waste? is_sharps->is_liquid No ehs_disposal Dispose of through EHS Hazardous Waste Program sharps_container->ehs_disposal liquid_container Collect in a labeled hazardous liquid waste container is_liquid->liquid_container Yes solid_container Collect in a labeled hazardous solid waste container is_liquid->solid_container No liquid_container->ehs_disposal solid_container->ehs_disposal

Caption: Decision-making process for segregating different forms of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Flumethasone Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Flumethasone Pivalate, a potent synthetic corticosteroid. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment. This guide is intended for researchers, scientists, and drug development professionals.

This compound is a powerful anti-inflammatory agent that requires stringent handling procedures due to its potential health hazards. It is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation. Furthermore, it is suspected of causing cancer and may pose a risk to fertility and the unborn child. Therefore, a comprehensive safety plan, encompassing personal protective equipment, operational procedures, and waste disposal, is paramount.

Quantitative Hazard Data

For a clear understanding of the potential risks associated with this compound, the following table summarizes its key hazard classifications. Due to the absence of a specific Occupational Exposure Limit (OEL), a conservative approach to handling is essential, treating it as a highly potent compound.

Hazard ClassificationDescriptionSource
Acute Oral ToxicityHarmful if swallowed.
Skin Corrosion/IrritationCauses skin irritation.
Serious Eye Damage/IrritationCauses serious eye irritation.
Respiratory IrritationMay cause respiratory irritation.
CarcinogenicitySuspected of causing cancer.
Reproductive ToxicitySuspected of damaging fertility or the unborn child.

Operational Plan for Handling this compound

This step-by-step guide details the necessary procedures for the safe handling of this compound from receipt to disposal.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated and restricted area, such as a certified chemical fume hood, to minimize exposure.

  • Engineering Controls: Use of a powder containment hood or a biological safety cabinet is highly recommended, especially when handling the solid form, to prevent aerosolization.

  • Emergency Preparedness: An emergency shower and eyewash station must be readily accessible. A spill kit containing appropriate absorbent materials, cleaning agents, and waste disposal bags should be prepared and located within the designated handling area.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory. All PPE should be donned before entering the designated handling area and doffed in a specific sequence to prevent contamination.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves is required. One pair should be worn under the cuff of the lab coat and the outer pair over the cuff. Viton™ gloves are also recommended.Prevents skin contact and allows for safe removal of the outer, potentially contaminated layer.
Body Protection A disposable, solid-front, back-closing lab coat or coveralls made of a low-permeability fabric should be worn.Protects personal clothing and skin from contamination.
Eye/Face Protection Tightly fitting safety goggles or a full-face shield must be worn.Protects eyes and face from splashes and airborne particles.
Respiratory Protection For procedures with a high risk of aerosol generation (e.g., weighing, preparing concentrated solutions), a powered air-purifying respirator (PAPR) is recommended. For lower-risk activities, a properly fitted N95 or higher-rated respirator should be used.Minimizes inhalation of the potent compound.
Shoe Covers Disposable shoe covers should be worn in the designated area.Prevents the tracking of contaminants out of the work area.
Handling Procedures
  • Weighing: Weighing of solid this compound should be performed in a containment hood to minimize dust generation. Use dedicated, labeled equipment.

  • Solution Preparation: When preparing solutions, add the solvent to the solid to minimize dust formation. Work in a fume hood and handle solutions with care to avoid splashes.

  • General Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the designated handling area.

Decontamination and Cleaning
  • Surface Decontamination: All surfaces and equipment that have come into contact with this compound must be decontaminated. A recommended procedure involves a two-step cleaning process: first with a detergent solution, followed by a rinse with a suitable solvent (e.g., 70% ethanol), and then a final rinse with water.

  • Equipment Cleaning: All reusable equipment should be thoroughly cleaned following established laboratory procedures for potent compounds.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste generated from handling this compound must be treated as hazardous waste. Segregate waste into the following categories at the point of generation:

    • Sharps: Needles, syringes, and other contaminated sharp objects should be placed in a designated, puncture-resistant sharps container labeled "Cytotoxic Sharps."

    • Solid Waste: Contaminated PPE (gloves, lab coats, shoe covers), absorbent pads, and other solid materials should be collected in a clearly labeled, leak-proof container lined with a heavy-duty plastic bag. This container should be marked as "Cytotoxic Waste."

    • Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Procedure: All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office. Do not dispose of any this compound waste in the regular trash or down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling of this compound

Flumethasone_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_ppe 2. Personal Protective Equipment (PPE) cluster_handling 3. Handling Operations cluster_decon 4. Decontamination cluster_disposal 5. Waste Disposal cluster_doff 6. Doffing PPE prep_area Designate & Restrict Handling Area eng_controls Utilize Fume Hood/ Containment Device prep_area->eng_controls spill_kit Prepare Spill Kit eng_controls->spill_kit don_ppe Don Full PPE (Double Gloves, Gown, Eye/Face Protection, Respirator, Shoe Covers) spill_kit->don_ppe weighing Weighing in Containment Hood don_ppe->weighing solution_prep Solution Preparation in Fume Hood weighing->solution_prep general_handling General Handling (Avoid Contact) solution_prep->general_handling surface_decon Decontaminate Work Surfaces general_handling->surface_decon equipment_decon Clean Reusable Equipment surface_decon->equipment_decon segregate_waste Segregate Waste (Sharps, Solid, Liquid) equipment_decon->segregate_waste label_waste Label Waste Containers 'Cytotoxic' segregate_waste->label_waste dispose_waste Dispose via EHS label_waste->dispose_waste doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flumethasone Pivalate
Reactant of Route 2
Reactant of Route 2
Flumethasone Pivalate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.